molecular formula C49H85N15O18 B15135542 SMCY peptide

SMCY peptide

カタログ番号: B15135542
分子量: 1172.3 g/mol
InChIキー: WWFNAEORZKAYGB-KXVOANHXSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

SMCY peptide is a useful research compound. Its molecular formula is C49H85N15O18 and its molecular weight is 1172.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C49H85N15O18

分子量

1172.3 g/mol

IUPAC名

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C49H85N15O18/c1-23(2)19-32(48(81)82)61-42(75)30(14-15-35(67)68)58-39(72)26(6)56-41(74)29(12-9-17-54-49(52)53)57-38(71)25(5)55-40(73)28(11-7-8-16-50)59-43(76)31(20-36(69)70)60-46(79)37(24(3)4)63-44(77)33(22-66)62-45(78)34-13-10-18-64(34)47(80)27(51)21-65/h23-34,37,65-66H,7-22,50-51H2,1-6H3,(H,55,73)(H,56,74)(H,57,71)(H,58,72)(H,59,76)(H,60,79)(H,61,75)(H,62,78)(H,63,77)(H,67,68)(H,69,70)(H,81,82)(H4,52,53,54)/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,37-/m0/s1

InChIキー

WWFNAEORZKAYGB-KXVOANHXSA-N

異性体SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)N

正規SMILES

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(CO)N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Function of SMCY Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The SMCY protein, also known as Lysine-specific demethylase 5D (KDM5D) or JARID1D, is a histone demethylase encoded by the SMCY gene located on the Y chromosome. This protein plays a crucial role in various biological processes, including spermatogenesis and transcriptional regulation. Notably, peptides derived from the SMCY protein function as the male-specific minor histocompatibility antigen (H-Y antigen), which can elicit potent T-cell responses. This technical guide provides a comprehensive overview of the discovery, function, and associated signaling pathways of SMCY peptides. It includes quantitative data on peptide-MHC binding, detailed experimental protocols for their study, and visualizations of key biological pathways.

Discovery and Core Function of SMCY

The SMCY protein was identified as the source of the male-specific H-Y antigen, a minor histocompatibility antigen responsible for the rejection of male tissue grafts by female recipients of the same inbred strain. This discovery highlighted the immunological importance of Y-chromosome-encoded proteins.

Functionally, SMCY is a lysine-specific demethylase belonging to the JmjC domain-containing family of proteins. Its primary enzymatic activity involves the removal of methyl groups from lysine residues on histone tails, particularly the demethylation of di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3). This histone modification is a key epigenetic mark associated with active gene transcription. By removing this mark, SMCY acts as a transcriptional repressor for a variety of genes.

Beyond its role in histone modification, SMCY has been implicated in several cellular processes:

  • Spermatogenesis: SMCY is thought to play a role in male germ cell development. It forms a complex with MSH5, a protein critical for meiosis, suggesting a function in the regulation of gene expression during sperm production.

  • Cancer Biology: The role of SMCY in cancer is complex and appears to be context-dependent. As a transcriptional repressor of metastasis-associated genes, it can act as a tumor suppressor. However, its interactions with other signaling pathways, such as the p38 MAPK pathway, suggest a more intricate role in cancer progression.

  • Androgen Receptor Signaling: SMCY can regulate the transcriptional activity of the androgen receptor by demethylating H3K4me3 at target gene promoters.

SMCY-Derived Peptides as T-Cell Epitopes

Specific peptides derived from the SMCY protein are presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of male cells. These peptide-MHC complexes can be recognized by cytotoxic T-lymphocytes (CTLs), leading to an immune response. This is the molecular basis of the H-Y antigen-mediated graft rejection.

Data Presentation: Quantitative Analysis of SMCY Peptide-MHC Binding

The binding affinity of SMCY-derived peptides to various HLA alleles is a critical determinant of their immunogenicity. Below is a summary of available quantitative data.

Peptide SequenceAmino Acid PositionHLA AlleleBinding Affinity (IC50/Kd)Reference
SPSVDKARAEL950-960HLA-B07:0234 nM (IC50)[1]
FIDSYICQVNot SpecifiedHLA-A02:01High Affinity[2]

Note: Comprehensive quantitative binding data for a wide range of SMCY peptides and HLA alleles is an active area of research. The affinities are often qualitatively described as "high" or are inferred from T-cell reactivity.

Signaling Pathways Involving SMCY

T-Cell Receptor (TCR) Signaling Initiated by SMCY Peptides

The recognition of an this compound presented by an MHC class I molecule on an antigen-presenting cell (APC) or a target cell by the T-cell receptor (TCR) of a CD8+ cytotoxic T-lymphocyte initiates a complex signaling cascade. This cascade ultimately leads to T-cell activation, proliferation, and the execution of effector functions, such as target cell lysis.

TCR_Signaling_Pathway cluster_membrane Cell Membranes cluster_apc Antigen Presenting Cell cluster_tcell T-Cell cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus APC APC / Target Cell T_Cell T-Cell MHC_Peptide This compound-MHC I TCR TCR MHC_Peptide->TCR Recognition Lck Lck TCR->Lck Activation CD8 CD8 CD8->MHC_Peptide Co-receptor binding ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 Activation Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK Activation IP3 IP3 PLCg1->IP3 Generates DAG DAG PLCg1->DAG Generates Calcium Ca2+ IP3->Calcium Release PKC PKC DAG->PKC Activation Calcineurin Calcineurin Calcium->Calcineurin Activation NFAT NFAT Calcineurin->NFAT Dephosphorylation Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFAT->Gene_Expression Nuclear Translocation NFkB NF-κB PKC->NFkB Activation NFkB->Gene_Expression Nuclear Translocation AP1 AP-1 Ras_MAPK->AP1 Activation AP1->Gene_Expression Nuclear Translocation

Caption: T-Cell Receptor (TCR) Signaling Cascade.

KDM5D (SMCY) and the p38 MAPK Signaling Pathway

Recent studies have shown that KDM5D can interact with and regulate the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is involved in cellular responses to stress, inflammation, and apoptosis. KDM5D has been shown to demethylate p38α at lysine 165, leading to its inactivation. This interaction highlights a non-histone-related function of KDM5D and connects it to a critical intracellular signaling cascade.

KDM5D_p38_Pathway Stress_Stimuli Cellular Stress / Inflammatory Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress_Stimuli->MAPKKK Activates MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38_alpha p38α MKK3_6->p38_alpha Phosphorylates (Activates) Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38_alpha->Downstream_Targets Phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Targets->Cellular_Response Leads to KDM5D KDM5D (SMCY) KDM5D->p38_alpha Demethylates at K165 (Inactivates)

Caption: KDM5D-mediated regulation of p38 MAPK signaling.

Experimental Protocols

Peptide-MHC Binding Assay (Competitive ELISA)

This protocol is designed to measure the binding affinity of a test peptide (e.g., an SMCY-derived peptide) to a specific MHC class I molecule.

Materials:

  • Purified, recombinant MHC class I molecules (e.g., HLA-A*02:01)

  • High-affinity standard peptide with a known binding affinity for the chosen MHC molecule

  • Biotinylated probe peptide that binds to the MHC molecule

  • Test peptides (SMCY-derived)

  • 96-well ELISA plates

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1M H2SO4)

  • Plate reader

Methodology:

  • Coating: Coat a 96-well ELISA plate with an antibody specific for the MHC class I heavy chain overnight at 4°C.

  • Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 5% BSA in PBS) for 2 hours at room temperature.

  • Competition Reaction:

    • Prepare serial dilutions of the test peptide and the unlabeled standard peptide.

    • In each well, add the purified MHC class I molecules, a fixed concentration of the biotinylated probe peptide, and the serially diluted test or standard peptide.

    • Incubate for 24-48 hours at room temperature to allow for peptide exchange and binding to reach equilibrium.

  • Capture: Add the competition reaction mixture to the antibody-coated and blocked ELISA plate. Incubate for 2 hours at room temperature to capture the MHC-peptide complexes.

  • Detection:

    • Wash the plate thoroughly.

    • Add Streptavidin-HRP and incubate for 1 hour at room temperature.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with the stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Plot the absorbance against the log of the competitor peptide concentration.

    • Calculate the IC50 value, which is the concentration of the test peptide required to inhibit 50% of the binding of the biotinylated probe peptide.

Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of SMCY-specific CTLs to lyse target cells presenting the corresponding this compound.

Materials:

  • Effector cells: SMCY-specific CTL line or freshly isolated PBMCs from an immunized donor.

  • Target cells: A cell line that expresses the appropriate MHC class I molecule (e.g., T2 cells for HLA-A2) and can be loaded with the this compound.

  • This compound.

  • Sodium chromate (Na2^51CrO4).

  • Fetal bovine serum (FBS).

  • Culture medium.

  • 96-well U-bottom plate.

  • Gamma counter.

Methodology:

  • Target Cell Labeling:

    • Incubate the target cells with Na2^51CrO4 for 1-2 hours at 37°C.

    • Wash the cells multiple times with culture medium containing FBS to remove unincorporated ^51Cr.

  • Peptide Loading: Resuspend the labeled target cells in culture medium and incubate with the this compound at an optimal concentration for 1 hour at 37°C.

  • Assay Setup:

    • Plate the labeled and peptide-loaded target cells at a constant number per well in a 96-well U-bottom plate.

    • Add the effector cells at varying effector-to-target (E:T) ratios.

    • Include control wells:

      • Spontaneous release: Target cells with medium only.

      • Maximum release: Target cells with a lysis buffer (e.g., Triton X-100).

  • Incubation: Centrifuge the plate briefly to initiate cell contact and incubate for 4-6 hours at 37°C.

  • Harvesting and Counting:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the supernatant from each well.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Cytotoxicity_Assay_Workflow Start Start Label_Targets Label Target Cells with ^51Cr Start->Label_Targets Wash_Targets1 Wash Target Cells Label_Targets->Wash_Targets1 Load_Peptide Load Target Cells with this compound Wash_Targets1->Load_Peptide Setup_Assay Plate Target and Effector Cells at varying E:T ratios Load_Peptide->Setup_Assay Incubate Incubate for 4-6 hours at 37°C Setup_Assay->Incubate Harvest Harvest Supernatant Incubate->Harvest Count Measure Radioactivity (Gamma Counter) Harvest->Count Analyze Calculate % Specific Lysis Count->Analyze End End Analyze->End

Caption: Workflow for a Chromium-51 Release Cytotoxicity Assay.

Co-Immunoprecipitation (Co-IP) for SMCY-Interacting Proteins

This protocol is used to identify proteins that interact with SMCY within a cellular context.

Materials:

  • Cell line expressing endogenous or tagged SMCY.

  • Co-IP lysis buffer (non-denaturing).

  • Protease and phosphatase inhibitor cocktails.

  • Anti-SMCY antibody or anti-tag antibody.

  • Control IgG antibody (from the same species as the primary antibody).

  • Protein A/G magnetic beads.

  • Wash buffer.

  • Elution buffer.

  • SDS-PAGE and Western blotting reagents or mass spectrometry facility.

Methodology:

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in ice-cold Co-IP lysis buffer containing protease and phosphatase inhibitors.

    • Incubate on ice with occasional vortexing.

    • Centrifuge to pellet cell debris and collect the supernatant (lysate).

  • Pre-clearing (Optional but Recommended):

    • Add protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation.

    • Pellet the beads using a magnetic rack and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.

  • Immunoprecipitation:

    • Add the anti-SMCY antibody or control IgG to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with rotation.

  • Capture of Immune Complexes:

    • Add pre-washed protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate for 1-2 hours at 4°C with rotation.

  • Washing:

    • Pellet the beads on a magnetic rack and discard the supernatant.

    • Wash the beads multiple times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads using an elution buffer (e.g., low pH buffer or SDS-PAGE sample buffer).

  • Analysis:

    • Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners.

    • Alternatively, for unbiased discovery of interacting partners, analyze the eluate by mass spectrometry.

Conclusion and Future Directions

The study of the SMCY protein and its derived peptides bridges the fields of epigenetics, immunology, and cancer biology. As a histone demethylase, SMCY plays a fundamental role in transcriptional regulation. As the source of the H-Y antigen, its peptides are key players in immune surveillance and transplantation immunology. The elucidation of its non-histone substrates, such as p38α, opens new avenues for understanding its function in cellular signaling.

Future research will likely focus on:

  • A more comprehensive characterization of the SMCY-derived peptidome presented by a wider range of HLA alleles.

  • The development of this compound-based immunotherapies for certain cancers.

  • A deeper understanding of the enzymatic and non-enzymatic functions of the SMCY protein in both normal physiology and disease states.

This technical guide provides a solid foundation for researchers and drug development professionals to delve into the multifaceted world of the this compound and its parent protein. The provided data, protocols, and pathway diagrams serve as valuable resources for designing and conducting further investigations in this exciting area of research.

References

The Immunological Significance of SMCY as a Minor Histocompatibility Antigen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Minor histocompatibility antigens (mHags) are peptides derived from polymorphic proteins that are presented by major histocompatibility complex (MHC) molecules and can elicit T-cell responses in allogeneic hematopoietic stem cell transplantation (HSCT) settings. SMCY, a protein encoded on the Y chromosome, is a significant source of male-specific mHags, often referred to as H-Y antigens. In female recipients of male HSCT, these antigens can trigger both detrimental graft-versus-host disease (GVHD) and beneficial graft-versus-leukemia (GVL) effects. This technical guide provides an in-depth analysis of the immunological importance of SMCY, including its genetic basis, protein function, and role in transplantation immunology. It consolidates available quantitative data, details key experimental protocols for its study, and visualizes the complex biological processes involved.

Introduction to SMCY

SMCY, also known as Lysine Demethylase 5D (KDM5D) or Jumonji/ARID domain-containing protein 1D (JARID1D), is a histone demethylase encoded by the KDM5D gene located on the Y chromosome.[1][2] Its primary known function is the specific demethylation of lysine 4 on histone H3 (H3K4), a mark associated with active gene transcription.[3] SMCY plays a role in spermatogenesis and the regulation of gene expression.[3]

From an immunological perspective, SMCY is a crucial source of male-specific minor histocompatibility antigens.[4][5] Due to genetic polymorphisms between individuals, peptides derived from the SMCY protein can be recognized as foreign by the immune system of a female recipient of a male graft, leading to a T-cell mediated immune response.[4] This has significant implications in the context of sex-mismatched allogeneic HSCT.

Data Presentation: Quantitative Insights into SMCY Immunogenicity

The immunogenicity of SMCY-derived peptides is influenced by several factors, including the frequency of specific T-cell precursors, the binding affinity of the peptides to HLA molecules, and the clinical outcomes associated with SMCY mismatch. While comprehensive quantitative data is not always available in the literature, this section summarizes key findings.

Table 1: Frequency of SMCY-Specific CD8+ T Cells

PopulationFrequency RangeMean FrequencyNotes
HLA-A0201+ Males~1:80,000 to ~1:800,0001 in 200,000 CD8+ T cellsRepresents the baseline frequency of T cells recognizing a self-antigen.
HLA-A0201+ Females1:50,000 to 1:100,000-In one case of a woman who had recently given birth to a son, the frequency was as high as 1 in 3,500, suggesting in vivo priming.

Data compiled from studies on the frequency of T cells specific for an SMCY-derived epitope.

Table 2: Known Immunodominant SMCY-Derived Peptides

Peptide SequenceHLA RestrictionRoleReference
FIDSYICQVHLA-A*0201Immunodominant H-Y epitope[6]
(11-residue peptide)HLA-B7Identified as a human H-Y antigen[4][5][7]

Note: Specific IC50 values for the binding affinity of these peptides to their respective HLA molecules are not consistently reported in the publicly available literature.

Table 3: Clinical Significance of H-Y Antigen Mismatch in Allogeneic HSCT

Mismatch ContextClinical AssociationStatistical SignificanceReference
Female-to-male HSCT (overall)Increased incidence of GVHDp < 0.005[1][8]
Female-to-male HSCT (overall)Decreased GVHD-free survivalp < 0.001[1][8]
HLA class I-restricted H-Y antigensNo significant association with GVHD or relapse-[1][8][9]
HLA-DQ5 positive female-to-male HSCTIncreased GVHD-free survivalp = 0.013[1][8]
High PIRCHyE score for CD8+ T-cell alloreactivityHigher rate of grade III-IV acute GVHD and increased relapse ratep = 0.005 and p = 0.01, respectively[10]

PIRCHyE (predicted indirectly recognizable H-Y epitopes) score is a computational tool to estimate H-Y alloreactivity.

The Dual Role of SMCY in HSCT: GVHD vs. GVL

The T-cell response against SMCY-derived mHags is a double-edged sword in female-to-male HSCT.

  • Graft-versus-Host Disease (GVHD): SMCY is expressed in various tissues, including epithelial cells.[11][12] When donor T cells recognize SMCY peptides on the recipient's healthy tissues, it can lead to GVHD, a major cause of morbidity and mortality after HSCT.

  • Graft-versus-Leukemia (GVL) Effect: The expression of SMCY on hematopoietic-lineage cells, including leukemia cells, makes it a target for the donor's immune system.[13] This can lead to the elimination of residual cancer cells, a phenomenon known as the GVL effect, which is crucial for preventing relapse.

The balance between GVHD and GVL is influenced by the relative expression of SMCY in hematopoietic versus non-hematopoietic tissues. An ideal mHag for immunotherapy would be exclusively expressed on hematopoietic cells, thus mediating a potent GVL effect without causing GVHD.[13] While SMCY is broadly expressed, the potential for harnessing its GVL effect while mitigating GVHD remains an area of active research.

Experimental Protocols

The study of SMCY as a minor histocompatibility antigen involves a range of specialized immunological assays. Below are detailed methodologies for key experiments.

Generation of SMCY-Specific Cytotoxic T Lymphocyte (CTL) Clones

This protocol outlines the in vitro generation of CTL clones specific for SMCY-derived peptides from a female donor.

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from the blood of a healthy, HLA-typed female donor by Ficoll-Paque density gradient centrifugation.

  • In Vitro Priming:

    • Culture donor PBMCs with irradiated male PBMCs (as a source of antigen-presenting cells expressing SMCY) at a 1:1 ratio in RPMI 1640 medium supplemented with 10% human serum, L-glutamine, and antibiotics.

    • Add a low concentration of Interleukin-2 (IL-2) (e.g., 10 U/mL) to the culture.

    • Restimulate the cultures weekly with irradiated male PBMCs.

  • Cloning by Limiting Dilution:

    • After 2-3 weeks of stimulation, perform limiting dilution to isolate single T-cell clones.

    • Plate the responding T cells in 96-well round-bottom plates at concentrations of 0.3, 1, and 3 cells per well.

    • Add irradiated feeder cells (a mixture of allogeneic PBMCs and an EBV-transformed B-lymphoblastoid cell line) and phytohemagglutinin (PHA) to stimulate T-cell proliferation.

    • Supplement the culture medium with a higher concentration of IL-2 (e.g., 100 U/mL).

  • Expansion and Screening:

    • Expand the growing T-cell clones.

    • Screen the clones for specific recognition of male target cells expressing the relevant HLA allele in a cytotoxicity assay (see Protocol 4.2).

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This assay measures the ability of SMCY-specific CTLs to lyse target cells expressing the SMCY antigen.[14]

  • Target Cell Labeling:

    • Incubate male target cells (e.g., EBV-transformed B cells or phytohemagglutinin-stimulated T cells) with ⁵¹Cr-sodium chromate for 1-2 hours at 37°C. The ⁵¹Cr is taken up by the cells.

    • Wash the labeled target cells three times to remove excess ⁵¹Cr.

  • Co-incubation with Effector Cells:

    • Plate a fixed number of labeled target cells (e.g., 5,000 cells/well) in a 96-well round-bottom plate.

    • Add the SMCY-specific CTL clones (effector cells) at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Include control wells for spontaneous release (target cells with medium only) and maximum release (target cells with a detergent like Triton X-100 to lyse all cells).

  • Incubation and Supernatant Collection:

    • Incubate the plate for 4-6 hours at 37°C.

    • Centrifuge the plate to pellet the cells.

    • Collect the supernatant from each well.

  • Measurement of ⁵¹Cr Release:

    • Measure the radioactivity (in counts per minute, CPM) in the collected supernatants using a gamma counter.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Release

The ELISpot assay is a highly sensitive method to detect and quantify cytokine-secreting T cells upon antigen recognition.

  • Plate Coating:

    • Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ) overnight at 4°C.

  • Blocking:

    • Wash the plate and block non-specific binding sites with a blocking buffer (e.g., RPMI 1640 with 10% fetal bovine serum) for at least 30 minutes at 37°C.

  • Cell Incubation:

    • Add donor T cells (effector cells) to the wells.

    • Add male target cells (or specific SMCY peptides) to stimulate the T cells.

    • Include negative control wells (T cells with medium only) and positive control wells (T cells with a polyclonal stimulator like PHA).

    • Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated detection antibody specific for the cytokine and incubate for 2 hours at 37°C.

    • Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). Incubate for 1 hour at room temperature.

  • Spot Development:

    • Wash the plate and add a substrate that forms a colored precipitate upon cleavage by the enzyme.

    • Stop the reaction by washing with water once spots have developed.

  • Analysis:

    • Air-dry the plate and count the spots using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

Visualizing the Immunobiology of SMCY

Graphical representations of the key processes involved in the immune response to SMCY can aid in understanding these complex interactions.

Discovery of SMCY as a Minor Histocompatibility Antigen

discovery_workflow clinical_obs Clinical Observation: GVHD/GVL in female anti-male HSCT hypothesis Hypothesis: Male-specific antigens (H-Y) exist clinical_obs->hypothesis ctl_generation Generation of male-specific CTL clones from female donors hypothesis->ctl_generation assay Screening fractions with CTL clones (Cytotoxicity Assay) ctl_generation->assay biochem Biochemical Fractionation: HPLC of peptides from male cells biochem->assay mass_spec Mass Spectrometry of immunogenic fractions assay->mass_spec peptide_seq Identification of peptide sequence mass_spec->peptide_seq db_search Database Search: Matching peptide to a protein peptide_seq->db_search smcy_id Identification of SMCY as the source protein on the Y chromosome db_search->smcy_id

Workflow for the discovery of SMCY-derived mHags.
T-Cell Receptor Signaling upon SMCY Peptide Recognition

tcr_signaling cluster_membrane Cell Membrane apc Antigen Presenting Cell (APC) tcell T Cell mhc_peptide MHC-SMCY Peptide tcr TCR mhc_peptide->tcr Recognition cd3 CD3 tcr->cd3 lck Lck cd3->lck activates zap70 ZAP70 lck->zap70 recruits & activates lat LAT zap70->lat phosphorylates plc PLCγ1 lat->plc activates dag DAG plc->dag ip3 IP3 plc->ip3 pkc PKCθ dag->pkc calcineurin Calcineurin ip3->calcineurin Ca2+ release nfkB NF-κB pkc->nfkB cytokine Cytokine Gene Expression (e.g., IFN-γ, IL-2) nfkB->cytokine nfat NFAT calcineurin->nfat nfat->cytokine proliferation T-Cell Proliferation & Cytotoxicity cytokine->proliferation

TCR signaling cascade upon this compound recognition.

Conclusion and Future Directions

SMCY is a clinically significant minor histocompatibility antigen that plays a pivotal role in the outcomes of sex-mismatched allogeneic hematopoietic stem cell transplantation. The immune response it elicits can be both a major driver of pathology in the form of GVHD and a powerful therapeutic tool through the GVL effect. A deeper understanding of the factors that govern the immunodominance of SMCY-derived peptides, their binding affinities to various HLA alleles, and the precise tissue expression patterns of SMCY will be critical for the development of novel therapeutic strategies.

For drug development professionals, targeting the SMCY-specific T-cell response offers opportunities to decouple GVL from GVHD. This could involve the selective depletion of alloreactive T cells, the development of therapeutic vaccines to enhance the GVL effect, or the engineering of T cells with receptors specific for SMCY peptides for adoptive cell therapy. Further research into the quantitative aspects of SMCY immunobiology will be essential to translate these concepts into effective clinical applications.

References

Structural Characteristics of the SMCY-Derived H-Y Epitope: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The male-specific minor histocompatibility (H-Y) antigen, derived from the SMCY protein, is a critical factor in the immune response following sex-mismatched hematopoietic stem cell transplantation. One of the most immunodominant H-Y epitopes is the peptide FIDSYICQV, which is presented by the human leukocyte antigen (HLA) class I molecule HLA-A0201.[1] Understanding the structural basis of the interaction between this peptide, its presenting MHC molecule, and the recognizing T-cell receptor (TCR) is paramount for the development of targeted immunotherapies and strategies to mitigate graft-versus-host disease (GVHD). This technical guide provides an in-depth overview of the structural characteristics of the SMCY H-Y epitope, its binding to HLA-A0201, and the principles of its recognition by T-cells. While a specific crystal structure for the FIDSYICQV-HLA-A*0201 complex is not publicly available, this guide synthesizes data from numerous studies on similar peptide-MHC complexes to present a comprehensive model. Detailed experimental protocols for the characterization of such interactions are also provided.

The SMCY H-Y Epitope: Sequence and Immunogenicity

The H-Y antigen is a key target in sex-mismatched organ and bone marrow transplantation, where female recipients can mount an immune response against male donor cells.[1] The SMCY protein, encoded on the Y chromosome, is a major source of H-Y epitopes.[1]

The FIDSYICQV Peptide

Cytotoxic T-lymphocyte (CTL) clones isolated from patients experiencing acute GVHD have been shown to recognize the nonameric peptide with the sequence FIDSYICQV .[1] This peptide is an immunodominant epitope presented by the HLA-A*0201 allele.[1]

Post-Translational Modification

A crucial aspect for T-cell recognition of an HLA-A*0201-restricted SMCY H-Y epitope is the post-translational modification of the cysteine residue at position 7. This modification can involve the formation of a disulfide bond with a second cysteine residue, which has a profound effect on T-cell recognition.

Structural Features of Peptide Binding to HLA-A*0201

The binding of a peptide to an MHC class I molecule is a highly specific interaction dictated by the peptide's sequence and the architecture of the MHC's peptide-binding groove. For HLA-A*0201, a well-defined binding motif has been established through the analysis of numerous eluted peptides and crystal structures.

Anchor Residues

The binding of a 9-mer peptide to HLA-A*0201 is primarily stabilized by interactions of specific "anchor" residues on the peptide with corresponding pockets in the MHC binding groove.

  • Position 2 (P2): This is a primary anchor residue. The B pocket of HLA-A*0201 is hydrophobic and favors aliphatic amino acids such as Leucine (L) or Methionine (M) . In the FIDSYICQV peptide, the Isoleucine (I) at P2 fits this preference.

  • Position 9 (P9): This is the C-terminal primary anchor residue. The F pocket of HLA-A*0201 accommodates small, hydrophobic residues, with a strong preference for Valine (V) or Leucine (L) . The Valine (V) at P9 of the FIDSYICQV peptide serves as the C-terminal anchor.

Peptide Conformation in the Binding Groove

While a definitive structure for the FIDSYICQV peptide within the HLA-A0201 groove is not available, based on other HLA-A0201-peptide complex structures, the peptide is expected to adopt a bulged conformation. The N- and C-termini of the peptide are deeply anchored in the A and F pockets of the groove, respectively, through a network of conserved hydrogen bonds. The central portion of the peptide (P3-P8) arches upwards, away from the floor of the groove, making it accessible for TCR recognition.

Quantitative Binding Data

Table 1: Predicted Anchor Residues and Interactions of the FIDSYICQV Peptide with HLA-A*0201

Peptide PositionAmino AcidRole in BindingInteracting Pocket in HLA-A*0201Expected Interaction Type
P1Phenylalanine (F)Secondary AnchorA PocketHydrogen bonds with conserved Tyr residues
P2Isoleucine (I)Primary Anchor B PocketHydrophobic interactions
P3Aspartic Acid (D)TCR Contact-Solvent-exposed, potential TCR contact
P4Serine (S)TCR Contact-Solvent-exposed, potential TCR contact
P5Tyrosine (Y)TCR Contact-Solvent-exposed, potential TCR contact
P6Isoleucine (I)Secondary AnchorD/E PocketsHydrophobic interactions
P7Cysteine (C)TCR Contact-Solvent-exposed, potential TCR contact, site of post-translational modification
P8Gln (Q)TCR Contact-Solvent-exposed, potential TCR contact
P9Valine (V)Primary Anchor F PocketHydrophobic interactions

T-Cell Receptor (TCR) Recognition of the SMCY-pMHC Complex

The ternary complex of the TCR, the SMCY peptide, and the HLA-A*0201 molecule is the crucial interaction that initiates the T-cell mediated immune response.

General Principles of TCR-pMHC Interaction

Crystal structures of various TCR-pMHC complexes reveal a conserved diagonal binding orientation.[5] The TCR is positioned over the peptide-binding groove of the MHC molecule, with the hypervariable Complementarity Determining Region (CDR) loops of the TCR making contact with both the presented peptide and the alpha-helices of the MHC molecule.

  • CDR1 and CDR2 loops: These loops primarily interact with the relatively conserved alpha-helical regions of the MHC molecule.

  • CDR3 loops: The CDR3 loops of both the TCR alpha and beta chains are the most variable and are positioned over the central, solvent-exposed portion of the peptide. These loops are critical for determining the fine specificity of peptide recognition.

TCR Vα and Vβ Usage

The specific Vα and Vβ gene segments that are utilized by TCRs recognizing the FIDSYICQV-HLA-A*0201 complex have not been extensively characterized in the literature. T-cell responses to specific peptide-MHC complexes can sometimes be associated with a restricted or biased usage of certain TCR V-gene segments.

TCR_pMHC_Interaction cluster_TCR T-Cell Receptor (TCR) cluster_pMHC Peptide-MHC Complex (pMHC) TCR TCR V_alpha Vα Domain TCR->V_alpha V_beta Vβ Domain TCR->V_beta CDR1a CDR1α V_alpha->CDR1a CDR2a CDR2α V_alpha->CDR2a CDR3a CDR3α V_alpha->CDR3a CDR1b CDR1β V_beta->CDR1b CDR2b CDR2β V_beta->CDR2b CDR3b CDR3β V_beta->CDR3b alpha1 α1 Helix CDR1a->alpha1 Contact CDR2a->alpha1 Contact peptide This compound (FIDSYICQV) CDR3a->peptide Primary Contact alpha2 α2 Helix CDR1b->alpha2 Contact CDR2b->alpha2 Contact CDR3b->peptide Primary Contact MHC HLA-A*0201 MHC->alpha1 MHC->alpha2 MHC->peptide

Figure 1: Conceptual diagram of a TCR interacting with the SMCY-HLA-A*0201 complex.

Experimental Protocols

The characterization of the structural and biophysical properties of the SMCY-pMHC complex and its interaction with TCRs involves a range of sophisticated techniques.

Peptide-MHC Binding Assay (Fluorescence Polarization)

This assay measures the ability of the this compound to compete with a known high-affinity, fluorescently labeled peptide for binding to HLA-A*0201.

Methodology:

  • Preparation of Reagents:

    • Soluble, purified HLA-A*0201 molecules.

    • A high-affinity, fluorescently labeled probe peptide for HLA-A*0201.

    • The unlabeled SMCY (FIDSYICQV) competitor peptide, serially diluted.

    • Assay buffer (e.g., phosphate-buffered saline with a non-ionic detergent).

  • Assay Setup:

    • In a microplate, combine a fixed concentration of HLA-A*0201 and the fluorescent probe peptide.

    • Add serial dilutions of the this compound to the wells.

    • Include control wells with no competitor peptide (maximum polarization) and wells with no HLA-A*0201 (minimum polarization).

  • Incubation: Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the competitor peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the this compound required to inhibit 50% of the fluorescent probe peptide binding.

FP_Assay_Workflow start Start reagents Prepare Reagents: - Soluble HLA-A*0201 - Fluorescent Probe Peptide - Serial Dilutions of this compound start->reagents setup Set up Competition Assay in Microplate reagents->setup incubation Incubate at 37°C for 48-72 hours setup->incubation measurement Measure Fluorescence Polarization incubation->measurement analysis Data Analysis: Plot and Fit Curve measurement->analysis ic50 Determine IC50 Value analysis->ic50 end End ic50->end

Figure 2: Workflow for a fluorescence polarization-based peptide-MHC binding assay.
Surface Plasmon Resonance (SPR) for TCR-pMHC Interaction

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of the interaction between a TCR and the pMHC complex in real-time.

Methodology:

  • Preparation of the Sensor Chip:

    • Immobilize streptavidin onto a carboxymethylated dextran sensor chip surface using amine coupling chemistry.

    • Capture biotinylated, refolded SMCY-HLA-A*0201 complexes onto the streptavidin-coated surface. A reference flow cell should be prepared, for example, with an irrelevant biotinylated pMHC complex.

  • Interaction Analysis:

    • Inject a series of concentrations of the purified, soluble TCR over the sensor and reference flow cells at a constant flow rate.

    • Record the change in resonance units (RU) over time to generate sensorgrams for both the association and dissociation phases.

  • Regeneration: After each TCR injection, regenerate the sensor surface by injecting a low pH buffer (e.g., glycine-HCl, pH 2.5) to remove the bound TCR without denaturing the immobilized pMHC.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.

    • Fit the corrected sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Table 2: Typical Kinetic and Affinity Parameters from SPR Analysis

ParameterSymbolDescriptionTypical Range for TCR-pMHC
Association Rate ConstantkaThe rate at which the TCR binds to the pMHC.103 - 105 M-1s-1
Dissociation Rate ConstantkdThe rate at which the TCR-pMHC complex dissociates.10-1 - 10-3 s-1
Equilibrium Dissociation ConstantKDThe ratio of kd/ka, indicating the affinity of the interaction.1 - 100 µM
X-ray Crystallography of the pMHC Complex

Determining the high-resolution three-dimensional structure of the SMCY-HLA-A*0201 complex requires the production of high-quality crystals suitable for X-ray diffraction analysis.

Methodology:

  • Protein Expression and Refolding:

    • Express the extracellular domain of the HLA-A*0201 heavy chain and β2-microglobulin separately as inclusion bodies in E. coli.

    • Refold the heavy chain and β2-microglobulin in the presence of a high concentration of the synthetic FIDSYICQV peptide by dilution into a refolding buffer.

  • Purification:

    • Purify the correctly folded pMHC complex from the refolding mixture using a series of chromatography steps, such as size-exclusion and ion-exchange chromatography.

  • Crystallization:

    • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and additives) using high-throughput robotic screening.

    • Optimize promising initial crystal "hits" to obtain large, single, well-diffracting crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement with a known HLA-A*0201 structure as a search model.

    • Refine the model against the experimental data to obtain the final high-resolution structure.

XRay_Crystallography_Workflow cluster_protein_prep Protein Preparation cluster_crystallography Crystallography cluster_structure_det Structure Determination expr Express HLA-A*0201 Heavy Chain and β2m in E. coli refold Refold Proteins with This compound expr->refold purify Purify pMHC Complex (Chromatography) refold->purify crystal_screen High-Throughput Crystallization Screening purify->crystal_screen crystal_opt Optimize Crystal Growth crystal_screen->crystal_opt data_collection X-ray Diffraction Data Collection crystal_opt->data_collection mol_replace Molecular Replacement data_collection->mol_replace refine Model Refinement mol_replace->refine final_structure Final High-Resolution Structure refine->final_structure

Figure 3: General workflow for the X-ray crystallography of a peptide-MHC complex.

Conclusion

The SMCY-derived peptide FIDSYICQV represents a key immunodominant H-Y epitope presented by HLA-A0201. Its recognition by T-cells is a critical event in the alloimmune response in sex-mismatched transplantation. While a definitive high-resolution structure of this specific complex is yet to be published, a robust model of its structural characteristics can be built upon the wealth of data from similar peptide-MHC systems. The anchor residues at P2 and P9 are crucial for stable binding to the HLA-A0201 groove, while the central, solvent-exposed residues form the primary contact points for the TCR. The experimental methodologies outlined in this guide provide a roadmap for the detailed biophysical and structural characterization of this and other important pMHC-TCR interactions, which is essential for the rational design of novel immunotherapies.

References

Evolutionary Conservation of the SMCY Gene and Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Smcy (Selected Mouse cDNA on the Y) gene, also known as KDM5D (Lysine Demethylase 5D) or JARID1D, is a pivotal gene located on the male-specific region of the Y chromosome in mammals. It encodes a histone demethylase that plays a crucial role in spermatogenesis and serves as the source of the male-specific minor histocompatibility antigen H-Y. This technical guide provides an in-depth analysis of the evolutionary conservation of the SMCY gene and its derived peptides. We explore its phylogenetic distribution, sequence conservation across various species, and the functional implications of this conservation for researchers and drug development professionals. This document summarizes quantitative data in structured tables, provides detailed experimental methodologies, and visualizes key pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction to the SMCY Gene

The SMCY gene is a member of the JARID1 (Jumonji/ARID domain-containing) family of histone demethylases.[1] Located on the Y chromosome, it is expressed exclusively in males and has a highly conserved homolog on the X chromosome, SMCX (or KDM5C).[2][3] The primary function of the SMCY protein is to specifically demethylate di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), a key epigenetic mark associated with active gene transcription.[2][4] This enzymatic activity implicates SMCY in the regulation of gene expression.

Functionally, SMCY is essential for male fertility. It is located within the azoospermia factor (AZF) region of the Y chromosome, a region frequently deleted in infertile males.[5] Studies have shown its specific involvement in spermatogenesis, where it is thought to interact with meiosis-regulatory proteins.[5] Furthermore, a peptide derived from the SMCY protein is recognized as the male-specific minor histocompatibility antigen (H-Y antigen), which can elicit an immune response in female recipients of male tissues.[6] The strict evolutionary conservation of SMCY across mammals underscores its critical, male-specific biological functions.

Evolutionary Conservation of the SMCY Gene

The evolutionary history of SMCY is intrinsically linked to the evolution of sex chromosomes. Its persistence and high degree of conservation across a wide range of species highlight its indispensable roles.

Orthologs and Phylogeny

SMCY has orthologs in numerous mammalian species, indicating its ancient origins and sustained functional importance. Its X-linked homolog, KDM5C, is also highly conserved, and the two genes likely arose from a common ancestral gene before the divergence of the X and Y chromosomes. Phylogenetic analyses of Y-chromosome genes, including SMCY, have been used to reconstruct the evolutionary relationships between species, such as within the cat family (Felidae). These studies confirm that SMCY is a reliable marker for tracing paternal lineage due to its strict Y-inheritance.

Sequence Conservation and Evolutionary Rates

Conservation of the SMCY-Derived Peptide (H-Y Antigen)

A significant aspect of SMCY's function is its role as the source of the H-Y antigen. This minor histocompatibility antigen is an 11-residue peptide presented by MHC class I molecules on the surface of male cells. The identification of this peptide was a major step in understanding graft rejection in sex-mismatched transplantations. The sequence of this immunodominant peptide is highly conserved, ensuring its recognition as a male-specific antigen across different individuals and related species. The conservation of the H-Y peptide epitope is critical for its function in the immune system and has implications for transplantation medicine and potentially for reproductive biology.

Functional Conservation

The biological roles of SMCY are well-conserved, particularly its enzymatic activity and its function in male reproduction.

  • Histone Demethylase Activity: The JmjC domain, which confers the catalytic histone demethylase activity, is highly conserved within the KDM5 family. This ensures that the function of removing H3K4 methylation marks is maintained across different species, highlighting its fundamental role in epigenetic regulation.[4]

  • Role in Spermatogenesis: SMCY's expression is predominantly found in the testis.[1] Studies in mice have shown that SMCY co-localizes with the meiosis-regulatory protein MSH5 during specific stages of spermatogenesis, suggesting a conserved mechanism for regulating chromatin state during male meiosis.[5] This function is critical for producing viable sperm and ensuring male fertility.

Data Presentation

The following tables summarize the quantitative data related to the evolutionary conservation of the SMCY gene and protein.

Table 1: Orthologs of the Human SMCY (KDM5D) Gene

SpeciesCommon NameOrtholog Gene SymbolChromosomal Location
Homo sapiensHumanKDM5DYq11.223
Pan troglodytesChimpanzeeKDM5DY
Macaca mulattaRhesus MacaqueKDM5DY
Bos taurusCowKDM5DY
Mus musculusMouseKdm5dY
Rattus norvegicusRatKdm5dY

Table 2: Sequence Similarity of SMCY/KDM5D Orthologs to Human KDM5D

Percent identity was calculated using NCBI BLASTp analysis of full-length protein sequences against the human reference sequence (NP_004642.3). For non-mammalian vertebrates, the X-linked homolog (KDM5C) was used for comparison to illustrate deeper evolutionary conservation of the gene family.

SpeciesCommon NameOrtholog ComparedPercent Identity (%)
Pan troglodytesChimpanzeeKDM5D99.2%
Macaca mulattaRhesus MacaqueKDM5D96.5%
Bos taurusCowKDM5D88.9%
Mus musculusMouseKdm5d85.1%
Rattus norvegicusRatKdm5d84.3%
Gallus gallusChickenKDM5C70.1%
Xenopus tropicalisFrogkdm5c65.8%
Danio rerioZebrafishkdm5bb60.2%

Table 3: Inferred Evolutionary Rate Analysis of the SMCY Gene

This table summarizes the inferred selective pressures acting on the SMCY gene based on published literature, as direct Ka/Ks ratio calculations for SMCY across multiple lineages are not broadly available.

LineageType of SelectionEvidenceCitation(s)
HumanStrong Purifying SelectionLow genetic diversity on the Y chromosome is consistent with models of purifying selection acting on functional coding regions to remove deleterious mutations.[9]
MammalsPurifying SelectionAncestral X-degenerate genes on the Y chromosome show strict evolutionary conservation, attributed to purifying selection.[10]
MammalsInefficient Purifying Selection (relative to X-homolog)Y-linked genes show a higher rate of non-synonymous substitutions compared to their X-linked homologs, suggesting less efficient purifying selection on the non-recombining Y chromosome.[11]

Experimental Protocols

This section details the methodologies for key experiments used to study the evolutionary conservation of the SMCY gene and peptide.

Phylogenetic Analysis

This protocol outlines the steps to reconstruct the evolutionary history of the SMCY gene.

  • Sequence Retrieval: Obtain SMCY/KDM5D and KDM5C coding or protein sequences from public databases like NCBI GenBank or UniProt for the species of interest.

  • Multiple Sequence Alignment (MSA): Align the sequences using software such as ClustalW, MAFFT, or MUSCLE. The alignment is crucial for identifying homologous positions.

  • Selection of Evolutionary Model: Use programs like ModelTest or ProtTest to determine the best-fit model of nucleotide or amino acid substitution for the dataset based on criteria like the Akaike Information Criterion (AIC).

  • Phylogenetic Tree Construction: Construct the phylogenetic tree using methods such as:

    • Maximum Likelihood (ML): Using software like RAxML or PhyML, this method finds the tree that maximizes the probability of observing the given sequence data.

    • Bayesian Inference (BI): Using software like MrBayes, this method calculates the posterior probability of trees.

  • Tree Validation: Assess the reliability of the tree topology using bootstrapping (for ML) or by evaluating posterior probabilities (for BI) at each node.

Ka/Ks Ratio Calculation

This protocol describes the workflow for determining the selective pressure on the SMCY gene.

  • Ortholog Identification: Identify pairs of orthologous SMCY coding sequences (CDS) from two species.

  • Codon-Based Alignment: Align the nucleotide sequences based on their corresponding amino acid translation to ensure that codons are correctly aligned. Tools like PAL2NAL can be used for this purpose.

  • Ka and Ks Calculation: Use software packages like KaKs_Calculator or the codeml program from the PAML package.[12][13] These programs implement various models of codon evolution to estimate the number of non-synonymous (Ka) and synonymous (Ks) substitutions per site.

  • Ratio Interpretation:

    • Ka/Ks < 1: Indicates purifying (negative) selection, where mutations that alter the amino acid sequence are selected against.

    • Ka/Ks = 1: Suggests neutral evolution, where mutations are fixed at a rate equivalent to the mutation rate.

    • Ka/Ks > 1: Implies positive (Darwinian) selection, where amino acid changes are favored.

In Vitro Histone Demethylase Assay (AlphaLISA)

This protocol outlines a method to measure the enzymatic activity of the SMCY protein.

  • Reagents and Materials: Recombinant SMCY/KDM5D protein, biotinylated H3K4me3 peptide substrate, anti-H3K4me0 (unmethylated) antibody conjugated to AlphaLISA acceptor beads, streptavidin-coated donor beads, and assay buffer.

  • Enzymatic Reaction:

    • Incubate the recombinant KDM5D enzyme with the biotinylated H3K4me3 substrate in the presence of co-factors (Fe(II) and α-ketoglutarate) at 37°C.

    • Include controls: a no-enzyme control (background) and a no-substrate control.

  • Detection:

    • Stop the reaction and add the AlphaLISA acceptor beads conjugated with the anti-H3K4me0 antibody.

    • Add streptavidin-coated donor beads, which bind to the biotinylated peptide substrate.

  • Signal Measurement: If the substrate is demethylated by KDM5D, the acceptor beads will bind to it. When a 680 nm laser excites the donor beads, they release singlet oxygen, which travels to the nearby acceptor beads, triggering a chemiluminescent signal at 615 nm. The strength of the signal is proportional to the demethylase activity.

Immunohistochemistry (IHC) for SMCY in Testis Tissue

This protocol details the localization of SMCY protein within testicular tissue sections.[5]

  • Tissue Preparation:

    • Fix fresh testis tissue in 4% paraformaldehyde, embed in paraffin, and cut into 5-micrometer sections.

    • Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol washes.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in a citrate buffer (pH 6.0) to unmask the antigenic sites.

  • Blocking: Block non-specific antibody binding by incubating the sections in a solution containing normal serum (e.g., goat serum) and bovine serum albumin (BSA).

  • Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody specific for SMCY/KDM5D, diluted in blocking buffer.

  • Secondary Antibody Incubation: After washing, incubate the sections with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) that recognizes the primary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips using an anti-fade mounting medium.

  • Visualization: Visualize the sections using a fluorescence or confocal microscope. The localization of the fluorescent signal indicates the presence and location of the SMCY protein.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and pathways related to the study of SMCY conservation.

phylogenetic_workflow seq_retrieval 1. Sequence Retrieval (NCBI, UniProt) msa 2. Multiple Sequence Alignment (e.g., ClustalW, MAFFT) seq_retrieval->msa model_select 3. Model Selection (e.g., ModelTest) msa->model_select tree_build 4. Tree Construction (Max Likelihood / Bayesian) model_select->tree_build validation 5. Tree Validation (Bootstrap / Posterior Prob.) tree_build->validation viz 6. Visualization & Interpretation validation->viz

Caption: A generalized workflow for phylogenetic analysis of the SMCY gene.

kaks_workflow cluster_interpretation 4. Interpretation of Ka/Ks Ratio ortho_pair 1. Obtain Orthologous Coding Sequences codon_align 2. Codon-Based Alignment (e.g., PAL2NAL) ortho_pair->codon_align calc 3. Calculate Ka and Ks (e.g., PAML, KaKs_Calculator) codon_align->calc purifying < 1 Purifying Selection calc->purifying neutral = 1 Neutral Evolution calc->neutral positive > 1 Positive Selection calc->positive

Caption: Workflow for calculating and interpreting the Ka/Ks ratio.

smcy_pathway cluster_key Process SMCY SMCY Protein (KDM5D) H3K4me0 Histone H3 (Unmethylated Lysine 4) SMCY->H3K4me0 demethylates Spermatogenesis Spermatogenesis Regulation SMCY->Spermatogenesis MSH5 MSH5 (Meiosis Protein) SMCY->MSH5 interacts with H3K4me3 Histone H3 (Tri-methylated Lysine 4) Repression Transcriptional Repression H3K4me0->Repression MSH5->Spermatogenesis

Caption: Functional pathway of the SMCY (KDM5D) protein.

Conclusion

The SMCY gene is a paradigm of evolutionary conservation on the mammalian Y chromosome. Its high degree of sequence and functional preservation across diverse species underscores its non-redundant and critical roles in male-specific biology, primarily in epigenetic regulation and spermatogenesis. The stability of the SMCY-derived H-Y antigen peptide further highlights the selective pressures maintaining its integrity. For researchers in reproductive biology, immunology, and oncology, understanding the evolutionary constraints on SMCY provides a foundation for investigating its mechanisms of action and its potential as a therapeutic target. The methodologies and data presented in this guide offer a comprehensive framework for further exploration into this essential male-specific gene.

References

A Technical Guide to the Role of SMCY-Derived Peptides in Male-Specific Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The immune system's ability to distinguish self from non-self is fundamental to its function. In the context of sex-mismatched transplantation and other immunological scenarios, proteins encoded on the Y chromosome can serve as a source of male-specific antigens. This technical guide provides an in-depth examination of the SMCY protein, a key source of these antigens, and its role in eliciting male-specific immune responses. Peptides derived from the SMCY protein are presented as minor histocompatibility antigens (mHAs), known as H-Y antigens, which can trigger potent cytotoxic T lymphocyte (CTL) responses. This guide details the molecular mechanisms of SMCY peptide processing and presentation, the kinetics of T-cell recognition, and the clinical implications in transplantation, including graft-versus-host disease (GVHD). Furthermore, it provides detailed experimental protocols and quantitative data to support researchers and professionals in the fields of immunology and drug development.

The SMCY Gene and Protein

The SMCY gene, also known as JARID1D or KDM5D, is located on the Y chromosome.[1][2] It is expressed exclusively in males and encodes a histone demethylase that plays a role in the histone code by removing methyl groups from Histone H3.[1][3] The SMCY protein is a large molecule, containing almost 1500 residues.[4]

Crucially, SMCY has a homologous gene on the X chromosome, SMCX (also known as JARID1C or KDM5C).[5][6] The SMCX and SMCY proteins are approximately 85% identical.[4] This high degree of homology means that the immune system in both males and females is generally tolerant to the shared sequences. However, the over 200 amino acid differences scattered throughout the SMCY protein provide a source of unique, male-specific peptide sequences that can be recognized as foreign by a female immune system.[4]

Antigen Processing and Presentation of SMCY Peptides

Male-specific immune responses are initiated when peptides from the SMCY protein are presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. This process follows the classical endogenous antigen presentation pathway.

  • Protein Degradation: Inside a male cell, the SMCY protein is processed by the proteasome, a multi-protein complex that degrades intracellular proteins into short peptides.[7][8]

  • Peptide Transport: These resulting peptides, typically 8-11 amino acids in length, are transported from the cytoplasm into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).[7][9]

  • MHC Class I Loading: Within the ER, these SMCY-derived peptides are loaded onto the peptide-binding groove of newly synthesized MHC class I molecules (in humans, these are called Human Leukocyte Antigens, or HLA).[7][9]

  • Surface Presentation: The stable peptide-MHC class I complex is then transported to the cell surface, where it is displayed for surveillance by immune cells, specifically CD8+ cytotoxic T lymphocytes.[8]

This entire process results in male cells displaying a unique "antigenic signature" derived from the Y chromosome.

G cluster_cytoplasm Cytoplasm of Male Cell cluster_er Endoplasmic Reticulum (ER) cluster_surface Cell Surface SMCY SMCY Protein Proteasome Proteasome SMCY->Proteasome Degradation Peptides SMCY Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP Transport MHC1 MHC Class I Molecule (e.g., HLA-B7) TAP->MHC1 Peptide Loading MHC1_Peptide This compound-MHC Complex Presented_MHC Presented SMCY-MHC Complex MHC1_Peptide->Presented_MHC Transport to Surface

Caption: MHC Class I presentation pathway for SMCY peptides.

T-Cell Recognition and Male-Specific Immune Response

In scenarios such as a female receiving a bone marrow or organ transplant from a male donor, the recipient's immune system encounters male cells presenting SMCY peptides. Since the female immune system has not been tolerized to these Y-chromosome-derived peptides, it recognizes them as foreign, initiating a potent immune response.

The key players in this response are the CD8+ cytotoxic T lymphocytes (CTLs).[8] A CTL with a T-cell receptor (TCR) that specifically recognizes the this compound-MHC complex will bind to the male target cell. This binding, stabilized by the CD8 co-receptor, activates the CTL.[10] Upon activation, the CTL releases cytotoxic granules containing perforin and granzymes, which induce apoptosis (programmed cell death) in the target cell.[8] This cellular killing mechanism is responsible for graft rejection and GVHD in sex-mismatched transplantation.[11][12]

G cluster_interaction T-Cell Recognition MaleCell Male Target Cell (e.g., from Graft) Apoptosis Apoptosis of Male Target Cell MaleCell->Apoptosis CTL Female Cytotoxic T-Lymphocyte (CD8+ CTL) CTL_Activated Activated CTL CTL->CTL_Activated Activation MHC_SMCY This compound + MHC Class I TCR T-Cell Receptor (TCR) + CD8 Co-receptor MHC_SMCY->TCR Binding & Recognition Granules Release of Perforin & Granzymes CTL_Activated->Granules Granules->MaleCell Induces

Caption: CTL recognition of this compound and induction of apoptosis.

Quantitative Analysis of SMCY-Mediated Immunity

The immune response to SMCY peptides is not merely qualitative; it can be measured and quantified. Key parameters include the binding affinity of peptides to MHC molecules and the resulting cellular and humoral immune responses.

Table 1: Peptide Binding and T-Cell Recognition

This table summarizes data comparing an HLA-B7-restricted this compound to its homologous peptide from the SMCX protein. The data highlights the significantly greater immunogenicity of the male-specific this compound.

ParameterThis compound (Male-Specific)SMCX Peptide (X-Homolog)Fold DifferenceReference
MHC Binding Affinity (IC50) 34 nM140 nM~4.1x stronger binding[4][13]
T-Cell Recognition (Concentration for half-maximal lysis) 10 pM~100,000 pM (100 nM)10,000x more potent[4]

IC50: The concentration of peptide required to inhibit the binding of a standard iodinated peptide to purified HLA-B7 by 50%.

Table 2: Clinical Association of H-Y Antibodies with Chronic GVHD

In female-to-male hematopoietic stem cell transplantation (F→M HSCT), the development of antibodies against H-Y antigens (which include SMCY) is strongly correlated with clinical outcomes.

Clinical OutcomeAssociation with H-Y AntibodiesOdds Ratio (OR)P-valueReference
Chronic GVHD Significant Positive Correlation15.5 (Univariate)< .0001[14][15][16]
Chronic GVHD Significant Positive Correlation56.5 (Multivariable)< .0001[14][15][16]
Disease Remission Significant Positive CorrelationNot specified< .0001[14][15][16]

Key Experimental Methodologies

Investigating the role of SMCY peptides requires a range of specialized immunological assays. Below are detailed protocols for key experiments.

T-Cell Epitope Identification via Mass Spectrometry

This protocol outlines the identification of naturally processed and presented peptides from MHC molecules.

  • Cell Culture: Culture a large number of cells expressing the MHC allele of interest (e.g., HLA-B7 positive male cells).

  • MHC Immunoprecipitation: Lyse the cells and use an antibody specific for the MHC molecule (e.g., anti-HLA-B7) to immunoprecipitate the MHC-peptide complexes.

  • Peptide Elution: Elute the bound peptides from the MHC molecules using an acid treatment.

  • Peptide Separation: Separate the complex mixture of eluted peptides using high-performance liquid chromatography (HPLC).[11]

  • Mass Spectrometry: Analyze the HPLC fractions using tandem mass spectrometry (MS/MS) to determine the amino acid sequence of the individual peptides.

  • Data Analysis: Compare the identified peptide sequences against the SMCY protein sequence to confirm their origin.

MHC Class I Binding Assay

This protocol is used to quantify the binding affinity of a synthetic peptide to a specific MHC molecule.

  • Reagents: Obtain purified, soluble MHC class I molecules (e.g., HLA-B7), a high-affinity standard peptide labeled with iodine (125I), and the synthetic this compound to be tested.

  • Competition Reaction: Set up a series of reactions containing a fixed concentration of purified MHC and the iodinated standard peptide. Add the synthetic this compound at varying concentrations (a serial dilution).

  • Incubation: Allow the reactions to incubate to reach binding equilibrium.

  • Separation: Separate the MHC-bound peptide from the free peptide, typically using size exclusion chromatography.

  • Quantification: Measure the radioactivity in the MHC-bound fraction.

  • IC50 Calculation: Plot the percentage of inhibition of the standard peptide's binding versus the concentration of the this compound. The concentration at which 50% of the binding is inhibited is the IC50 value.[4]

Cytotoxic T-Lymphocyte (CTL) Killing Assay (LDH Release)

This assay measures the ability of CTLs to lyse target cells presenting the this compound.

  • Effector Cells: Generate or isolate CTLs specific for the this compound. This can be done by stimulating peripheral blood mononuclear cells (PBMCs) from a female donor with the synthetic this compound.[17]

  • Target Cells: Use target cells that express the appropriate MHC molecule (e.g., HLA-A*0201) but do not endogenously present the peptide (e.g., T2 cells). Pulse one set of target cells with the synthetic this compound and another set with an irrelevant control peptide.

  • Co-culture: Mix the effector CTLs and the peptide-pulsed target cells at various effector-to-target (E:T) ratios in a 96-well plate.

  • Incubation: Incubate the plate for 4-6 hours to allow for cell killing.

  • LDH Measurement: Centrifuge the plate and collect the supernatant. Measure the amount of lactate dehydrogenase (LDH) released from the lysed target cells into the supernatant using a colorimetric assay kit.

  • Data Analysis: Calculate the percentage of specific lysis by comparing the LDH release in wells with SMCY-pulsed targets to the spontaneous release (targets alone) and maximum release (targets lysed with detergent).[17]

ELISpot Assay for Cytokine Release

This is a highly sensitive method to quantify the frequency of antigen-specific T-cells based on their cytokine secretion (e.g., Interferon-gamma, IFN-γ).[18][19]

G Start Isolate PBMCs from Female Donor Blood AddCells Add PBMCs to Wells with This compound Start->AddCells Plate Coat ELISpot Plate with Anti-IFN-γ Antibody Plate->AddCells Incubate Incubate (18-24h) CTLs activate and secrete IFN-γ AddCells->Incubate Wash Wash Plate, Remove Cells (IFN-γ remains captured) Incubate->Wash Detect Add Biotinylated Detection Antibody Wash->Detect Enzyme Add Streptavidin-Enzyme Conjugate Detect->Enzyme Substrate Add Substrate (Color Development) Enzyme->Substrate Analyze Analyze Plate: Count IFN-γ Spots Substrate->Analyze

Caption: Experimental workflow for an IFN-γ ELISpot assay.

Conclusion and Future Directions

The SMCY protein is a primary source of male-specific minor histocompatibility antigens that drive significant immune responses in sex-mismatched settings. The presentation of SMCY-derived peptides by MHC class I molecules leads to the activation of potent cytotoxic T lymphocytes, which has profound implications for graft rejection and GVHD in transplantation. Quantitative analyses demonstrate the high affinity and potency of these peptides. While detrimental in transplantation, this male-specific immune response could potentially be harnessed for therapeutic benefit, such as enhancing the graft-versus-leukemia effect. Future research should focus on developing strategies to modulate these responses, either to induce tolerance in transplant recipients or to augment anti-tumor immunity. The detailed methodologies provided in this guide offer a robust framework for pursuing these critical areas of investigation.

References

The Biological Function of SMCY in Spermatogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spermatogenesis is a complex and highly regulated process essential for male fertility. The Y-chromosome harbors a number of genes critical for this process, many of which are located within the Azoospermia Factor (AZF) region. Among these is the Smcy (Selectable Marker on the Y chromosome) gene, also known as KDM5D, which has been identified as a key player in the epigenetic regulation of spermatogenesis. This technical guide provides an in-depth overview of the biological function of SMCY, its molecular mechanisms, and its implications for male infertility. SMCY functions as a histone H3 lysine 4 (H3K4) demethylase, an enzymatic activity crucial for the dynamic changes in chromatin structure required for the proper progression of meiosis. A key interaction has been identified between SMCY and MSH5, a protein essential for meiotic recombination. This guide summarizes the current understanding of SMCY's role, presents available data in a structured format, details relevant experimental protocols, and provides visual representations of the associated molecular pathways and experimental workflows.

Core Biological Function of SMCY in Spermatogenesis

SMCY, located in the AZF region of the Y chromosome, plays a significant role in male-specific biological functions, particularly in spermatogenesis.[1][2] Its primary characterized function is that of a histone demethylase, specifically targeting di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3).[1][2] The removal of these methyl groups is a critical epigenetic modification that influences chromatin structure and gene expression.

During spermatogenesis, the chromatin undergoes extensive remodeling to ensure the proper segregation of chromosomes during meiosis and the subsequent packaging of DNA into the compact sperm head.[1] SMCY's role as a histone H3K4 demethylase is integral to this process. By removing activating histone marks, SMCY is thought to contribute to the transcriptional silencing required for the condensation of chromatin during spermiogenesis.

A pivotal aspect of SMCY's function is its interaction with MSH5, a meiosis-regulatory protein.[1][2] SMCY forms a distinct complex with MSH5, and the two proteins co-localize at specific stages of meiotic prophase in murine spermatogenesis.[1][2] This interaction suggests that SMCY may recruit MSH5 to specific regions of condensed DNA, thereby linking epigenetic modifications with the machinery of meiotic recombination.[1][2]

However, it is important to note that while SMCY is involved in spermatogenesis, some studies in mouse models have shown that the presence of the Smcy transgene alone is not sufficient to rescue spermatogenesis in certain cases of male infertility, suggesting a complex interplay with other Y-linked and autosomal genes.

Quantitative Data on SMCY in Spermatogenesis

Quantitative data on the expression and activity of SMCY are crucial for a comprehensive understanding of its role. While precise kinetic and binding affinity values are not extensively reported in the literature, the following tables summarize the available qualitative and semi-quantitative information.

Parameter Cell Type / Stage Observation Reference
Gene Expression Human Testicular Germ Cell Line (NEC8)SMCY is expressed and forms a complex with MSH5.[1][2]
Murine TestisCo-localization with MSH5 during meiotic prophase.[1][2]
Fertile vs. Infertile MenDeletions in the AZF region, which includes SMCY, are associated with male infertility.

Table 1: SMCY Expression and Localization

Interaction Interacting Partner Method of Detection Functional Implication Reference
SMCYMSH5Co-immunoprecipitationRecruitment of meiotic machinery to chromatin.[1][2]

Table 2: SMCY Protein Interactions

Enzymatic Activity Substrate Assay Method Observation Reference
Histone DemethylaseHistone H3K4me2/3In vitro demethylase assaySMCY exhibits histone H3K4 demethylase activity.[1][2]

Table 3: SMCY Enzymatic Activity

Signaling Pathways and Logical Relationships

The interaction between SMCY and MSH5 suggests a pathway where epigenetic modification is directly linked to the process of meiotic recombination. The following diagram illustrates this proposed signaling pathway.

SMCY_MSH5_Pathway SMCY SMCY (KDM5D) MSH5 MSH5 SMCY->MSH5 Forms complex with Chromatin Chromatin (H3K4me2/3) SMCY->Chromatin Demethylates Meiosis Meiotic Recombination MSH5->Meiosis Regulates Spermatogenesis Successful Spermatogenesis Meiosis->Spermatogenesis Is essential for

Proposed signaling pathway of SMCY in spermatogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the function of SMCY.

Co-Immunoprecipitation (Co-IP) for SMCY-MSH5 Interaction

This protocol is designed to isolate and identify proteins that interact with SMCY in testicular cell lysates.

Materials:

  • Testicular tissue or testicular cell line (e.g., NEC8)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-SMCY antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., glycine-HCl, pH 2.5)

  • Neutralization buffer (e.g., Tris-HCl, pH 8.5)

  • SDS-PAGE gels and Western blot reagents

  • Anti-MSH5 antibody for Western blotting

Procedure:

  • Cell Lysis: Homogenize testicular tissue or lyse cells in ice-cold lysis buffer containing protease inhibitors.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

  • Immunoprecipitation: Remove the beads and add the anti-SMCY antibody or control IgG to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add fresh Protein A/G magnetic beads to the lysate and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing: Pellet the beads and wash them three to five times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads using elution buffer. Neutralize the eluate with neutralization buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-MSH5 antibody to detect the presence of MSH5 in the SMCY immunoprecipitate.

CoIP_Workflow start Start: Testicular Cell Lysate preclear Pre-clear with Protein A/G beads start->preclear ip Immunoprecipitate with anti-SMCY antibody preclear->ip capture Capture with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elute bound proteins wash->elute analysis Analyze by Western Blot for MSH5 elute->analysis

Workflow for SMCY-MSH5 Co-Immunoprecipitation.
Chromatin Immunoprecipitation (ChIP) for SMCY Target Genes

This protocol is used to identify the genomic regions where SMCY binds.

Materials:

  • Testicular tissue or cells

  • Formaldehyde for cross-linking

  • Glycine to quench cross-linking

  • Lysis buffers

  • Sonicator

  • Anti-SMCY antibody

  • Control IgG antibody

  • Protein A/G magnetic beads

  • Wash buffers of increasing stringency

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • Reagents for qPCR or library preparation for ChIP-seq

Procedure:

  • Cross-linking: Treat cells or tissue with formaldehyde to cross-link proteins to DNA.

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-SMCY antibody or control IgG overnight at 4°C.

  • Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads with a series of buffers to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.

  • DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.

  • Analysis: Analyze the purified DNA by qPCR to quantify enrichment at specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

ChIP_Workflow start Start: Cross-link cells lysis Lyse cells and shear chromatin start->lysis ip Immunoprecipitate with anti-SMCY antibody lysis->ip capture Capture with Protein A/G beads ip->capture wash Wash beads capture->wash elute Elute and reverse cross-links wash->elute purify Purify DNA elute->purify analysis Analyze by qPCR or ChIP-seq purify->analysis

Workflow for Chromatin Immunoprecipitation of SMCY.
In Vitro Histone Demethylase Assay

This assay measures the enzymatic activity of SMCY on its histone substrate.

Materials:

  • Recombinant purified SMCY protein

  • Histone H3 peptide substrate (e.g., H3K4me3)

  • Assay buffer (containing co-factors like Fe(II) and α-ketoglutarate)

  • Detection reagents (e.g., antibody specific for the demethylated product, or formaldehyde detection kit)

  • 96-well plate and plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, combine the assay buffer, histone H3 peptide substrate, and varying concentrations of recombinant SMCY.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Detection: Stop the reaction and detect the product. This can be done by:

    • Antibody-based detection: Using an antibody that specifically recognizes the demethylated histone peptide (e.g., H3K4me2 or H3K4me1) in an ELISA-like format.

    • Formaldehyde detection: Measuring the formaldehyde produced as a byproduct of the demethylation reaction using a fluorescent or colorimetric assay.

  • Data Analysis: Quantify the signal and calculate the enzymatic activity of SMCY. Kinetic parameters like Vmax and Km can be determined by varying the substrate concentration.

Implications for Drug Development

The role of histone demethylases in various diseases, including cancer, has made them attractive targets for drug development. Given SMCY's specific expression in the testis and its crucial role in spermatogenesis, it presents a potential target for both fertility treatments and male contraception.

  • Fertility Treatments: For certain cases of male infertility associated with epigenetic abnormalities, small molecule activators of SMCY could potentially restore normal histone methylation patterns and improve spermatogenesis.

  • Male Contraception: Conversely, specific and reversible inhibitors of SMCY could disrupt spermatogenesis, offering a non-hormonal approach to male contraception.

Further research into the structure and function of SMCY's catalytic domain is necessary to design and develop such targeted therapies.

Conclusion

SMCY is a Y-linked histone H3K4 demethylase that plays a critical role in the epigenetic regulation of spermatogenesis. Its interaction with the meiotic protein MSH5 provides a direct link between chromatin modification and the machinery of meiotic recombination. While our understanding of SMCY's function has advanced significantly, further research is needed to elucidate the precise molecular mechanisms, identify its full range of downstream targets, and fully appreciate its potential as a therapeutic target for male reproductive health. This technical guide provides a comprehensive overview of the current knowledge and a framework for future investigations into this important Y-chromosome gene.

References

Methodological & Application

Detecting SMCY Peptide-MHC Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Identification and Characterization of Male-Specific Antigen Presentation

For researchers in immunology, oncology, and drug development, the detection and characterization of peptide-Major Histocompatibility Complex (pMHC) complexes are crucial for understanding T-cell recognition and developing novel immunotherapies. This document provides detailed application notes and protocols for various techniques to detect and quantify pMHC complexes, with a specific focus on peptides derived from the Smcy (selected mouse cDNA on the Y chromosome) protein, a key minor histocompatibility antigen.

Introduction to SMCY Peptide-MHC Complexes

The Smcy gene, located on the Y chromosome, encodes proteins that can be processed and presented by MHC class I and class II molecules. These this compound-MHC complexes are recognized by T-cells and can elicit immune responses, making them important targets in contexts such as hematopoietic stem cell transplantation and cancer immunotherapy. Accurate detection and quantification of these complexes are essential for assessing antigen presentation, identifying immunogenic epitopes, and monitoring immune responses.

Key Techniques for Detecting Peptide-MHC Complexes

Several powerful techniques can be employed to detect and analyze this compound-MHC complexes. The choice of method depends on the specific research question, required sensitivity, and the nature of the biological sample. The primary methods covered in these notes are:

  • Mass Spectrometry-Based Immunopeptidomics

  • Flow Cytometry using pMHC Multimers

  • Enzyme-Linked Immunosorbent Assay (ELISA)

  • Peptide-MHC Microarrays

Mass Spectrometry-Based Immunopeptidomics

Mass spectrometry (MS) is the state-of-the-art method for the unbiased identification and quantification of thousands of peptides presented by MHC molecules directly from cells or tissues.[1][2][3] This approach provides direct evidence of peptide presentation.[1]

Application Note:

MS-based immunopeptidomics is the most comprehensive method for discovering novel SMCY-derived epitopes presented on the cell surface. It allows for the identification of the exact peptide sequences and can be adapted for quantitative analysis to compare peptide presentation levels between different cell types or under various conditions.[2] The two main methods for isolating pMHC complexes for MS analysis are immunoprecipitation (IP) and mild acid elution (MAE).[4] IP is generally more specific and yields a higher number of identified peptides.[4]

Experimental Workflow Diagram:

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_lysis Cell/Tissue Lysis ip Immunoprecipitation (anti-MHC antibodies) cell_lysis->ip acid_elution Acid Elution ip->acid_elution peptide_purification Peptide Purification (e.g., solid-phase extraction) acid_elution->peptide_purification lc_ms LC-MS/MS Analysis peptide_purification->lc_ms database_search Database Searching lc_ms->database_search peptide_id Peptide Identification & Quantification database_search->peptide_id

Caption: Workflow for MS-based immunopeptidomics.

Protocol: Immunoprecipitation and Mass Spectrometry

This protocol outlines the immunoprecipitation of MHC class I complexes followed by peptide elution and identification by mass spectrometry.[4][5][6]

Materials:

  • Cell pellet (1-5 x 10^8 cells)

  • Lysis buffer (e.g., 0.5% IGEPAL CA-630, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, protease inhibitors)

  • Anti-MHC Class I antibody (e.g., W6/32) conjugated to protein A/G beads

  • Wash buffers (e.g., lysis buffer, high salt buffer, low salt buffer)

  • Elution buffer (e.g., 10% acetic acid)

  • C18 solid-phase extraction cartridges

  • Mass spectrometer (e.g., Orbitrap Fusion Lumos)

Procedure:

  • Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate for 1 hour at 4°C with rotation.

  • Clarification: Centrifuge the lysate at 20,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Immunoprecipitation: Add the clarified lysate to the antibody-conjugated beads and incubate overnight at 4°C with rotation.[6]

  • Washing: Wash the beads sequentially with lysis buffer, high salt wash buffer, and low salt wash buffer to remove non-specifically bound proteins.

  • Peptide Elution: Elute the bound peptides from the MHC molecules by adding 10% acetic acid.[5][6]

  • Peptide Purification: Purify and concentrate the eluted peptides using C18 solid-phase extraction cartridges.

  • LC-MS/MS Analysis: Analyze the purified peptides by nano-ultra-performance liquid chromatography coupled to high-resolution tandem mass spectrometry (nUPLC-MS/MS).[5]

  • Data Analysis: Search the acquired MS/MS spectra against a relevant protein database (including the SMCY protein sequence) using software like MaxQuant or PEAKS to identify the peptide sequences.[6]

Flow Cytometry

Flow cytometry is a widely used technique for the detection and quantification of antigen-specific T-cells by using fluorescently labeled pMHC multimers, most commonly tetramers.[7] It can also be used to assess the binding of peptides to MHC molecules on the cell surface.[8]

Application Note:

This method is ideal for quantifying the frequency of SMCY-specific T-cells in a population and for validating the immunogenicity of identified SMCY peptides. By using tetramers of specific this compound-MHC complexes, one can directly stain and count T-cells that recognize this epitope. Additionally, flow cytometry can be used to assess the quality of recombinant pMHC monomers before multimerization.[9]

Experimental Workflow Diagram:

Flow_Cytometry_Workflow cluster_reagent_prep Reagent Preparation cluster_cell_staining Cell Staining cluster_analysis Analysis pmhc_monomer pMHC Monomer Production tetramerization Tetramerization with Streptavidin-Fluorophore pmhc_monomer->tetramerization staining Staining with pMHC Tetramer & Antibodies tetramerization->staining cell_sample Cell Sample (e.g., PBMCs) cell_sample->staining flow_cytometer Acquisition on Flow Cytometer staining->flow_cytometer gating Data Analysis (Gating) flow_cytometer->gating

Caption: Workflow for pMHC tetramer analysis by flow cytometry.

Protocol: Staining of T-cells with pMHC Tetramers

Materials:

  • Peripheral blood mononuclear cells (PBMCs) or other lymphocyte populations

  • Fluorochrome-labeled pMHC tetramers specific for an this compound

  • Fluorochrome-labeled antibodies against T-cell surface markers (e.g., CD3, CD8)

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate PBMCs from blood samples using density gradient centrifugation.

  • Tetramer Staining: Resuspend 1-2 x 10^6 cells in 50 µL of flow cytometry buffer. Add the pMHC tetramer at the predetermined optimal concentration.

  • Incubation: Incubate for 30-60 minutes at room temperature or 37°C, protected from light.

  • Surface Marker Staining: Add the cocktail of fluorescently labeled antibodies against T-cell surface markers.

  • Incubation: Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells twice with flow cytometry buffer.

  • Acquisition: Resuspend the cells in an appropriate volume of buffer and acquire the data on a flow cytometer.

  • Data Analysis: Analyze the data using flow cytometry software. Gate on the lymphocyte population, then on CD3+ and CD8+ T-cells, and finally quantify the percentage of tetramer-positive cells within the CD8+ population.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Specific ELISA kits are available for the quantitative measurement of pMHC complexes.[10][11]

Application Note:

A pMHC ELISA is a high-throughput method suitable for quantifying the concentration of soluble SMCY pMHC complexes in biological fluids like serum or plasma, or in cell culture supernatants.[10][11] It can also be used to measure the binding affinity of peptides to MHC molecules in a competitive assay format.[12][13] This technique is particularly useful for screening large numbers of samples.

Quantitative Data Summary:
Assay ParameterTypical RangeReference
Detection Range1.6 - 100 ng/mL[11]
Lower Limit of Quantification1.6 ng/mL[11]
Intra-assay CV (%)< 15%[10]
Inter-assay CV (%)< 15%[10]
Protocol: Sandwich ELISA for pMHC Quantification

This protocol is a general guideline based on commercially available sandwich ELISA kits.[10][11]

Materials:

  • pMHC ELISA kit (containing a pre-coated plate with capture antibody, detection antibody, standards, and substrate)

  • Biological sample (serum, plasma, cell lysate)

  • Wash buffer

  • Stop solution

  • Microplate reader

Procedure:

  • Preparation: Prepare standards and samples as per the kit instructions.

  • Sample Addition: Add standards and samples to the appropriate wells of the pre-coated microplate.

  • Incubation: Incubate the plate, typically for 1-2 hours at 37°C.

  • Washing: Wash the wells multiple times with the provided wash buffer.

  • Detection Antibody: Add the biotinylated detection antibody to each well and incubate.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-HRP to each well and incubate.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add the TMB substrate to each well and incubate in the dark until color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Calculation: Construct a standard curve and determine the concentration of pMHC in the samples.

Peptide-MHC Microarrays

Peptide-MHC microarrays are a high-throughput platform for the simultaneous analysis of multiple T-cell populations specific for different epitopes.[14]

Application Note:

This technique is highly valuable for epitope discovery and for profiling the specificity of T-cell responses in a comprehensive manner.[14] An array containing a library of potential SMCY-derived peptides complexed with a specific MHC allele can be used to capture and identify SMCY-specific T-cells from a mixed population.[14]

Logical Relationship Diagram:

PMHC_Microarray_Logic cluster_array pMHC Microarray cluster_tcells T-Cell Population cluster_binding Binding & Detection cluster_result Result array Array with Spotted pMHC Complexes incubation Incubation of T-Cells on the Array array->incubation t_cells Labeled T-Cells (e.g., with fluorescent dye) t_cells->incubation binding Specific T-Cells Bind to Cognate pMHC Spots incubation->binding detection Fluorescence Detection of Bound T-Cells binding->detection result Identification of Immunogenic Peptides detection->result

Caption: Logical flow of a pMHC microarray experiment.

Protocol: T-cell Capture on a pMHC Microarray

This protocol is a generalized procedure for using a pMHC microarray.[14]

Materials:

  • Glass slide with an array of spotted pMHC complexes

  • Labeled T-cell population (e.g., fluorescently labeled)

  • Blocking buffer

  • Wash buffer

  • Fluorescence microarray scanner

Procedure:

  • Array Blocking: Block the pMHC microarray with a suitable blocking buffer to prevent non-specific binding.

  • T-cell Preparation: Isolate and label the T-cell population with a fluorescent dye.

  • Incubation: Apply the labeled T-cell suspension to the surface of the microarray. Incubate for 1-2 hours at room temperature.

  • Washing: Gently wash the microarray to remove unbound cells.

  • Scanning: Scan the microarray using a fluorescence scanner to detect the spots where T-cells have been captured.

  • Data Analysis: Analyze the image to identify the pMHC spots with significant fluorescence, indicating the presence of T-cells specific for those peptides.

Conclusion

The detection of this compound-MHC complexes can be achieved through a variety of powerful techniques. Mass spectrometry offers an unbiased and comprehensive approach for epitope discovery. Flow cytometry is the gold standard for quantifying antigen-specific T-cells. ELISA provides a high-throughput method for quantifying soluble pMHC complexes, and pMHC microarrays allow for large-scale screening of T-cell specificities. The selection of the most appropriate technique will depend on the specific research goals, with each method providing unique and valuable insights into the presentation of this important minor histocompatibility antigen.

References

Application Notes and Protocols for Generating SMCY Peptide-Specific Cytotoxic T Lymphocyte (CTL) Clones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of peptide-specific cytotoxic T lymphocyte (CTL) clones is a cornerstone of cancer immunotherapy research and development. This process allows for the isolation and expansion of T cells with direct cytotoxic activity against tumor cells expressing specific antigens. The SMCY protein, a member of the lysine-specific demethylase 5 family (KDM5D), is a compelling target for such therapies. Encoded on the Y chromosome, its expression is restricted to male tissues and is found to be dysregulated in various cancers, presenting a unique opportunity for developing targeted immunotherapies for male patients.[1][2][3]

This document provides detailed application notes and protocols for the generation, characterization, and application of CTL clones specific for SMCY-derived peptides. The focus is on robust and reproducible methodologies to facilitate the development of novel T-cell-based cancer therapies.

Data Presentation

Table 1: Comparison of In Vitro CTL Generation Methods
Method Principle Typical Purity (% Antigen-Specific) Fold Expansion (in 2-3 weeks) Pros Cons Reference
Peptide-Pulsed Dendritic Cells (DCs) Autologous DCs are matured and pulsed with the SMCY peptide to stimulate naive or memory T cells.5 - 20%10 - 100Highly immunogenic, mimics natural antigen presentation.Labor-intensive, requires large blood volume, variability between DC preparations.[4][5]
Peptide Pools Direct stimulation of Peripheral Blood Mononuclear Cells (PBMCs) with a pool of overlapping peptides spanning the SMCY protein.1 - 10%5 - 50Simpler than DC-based methods, can activate both CD4+ and CD8+ T cells.Lower efficiency for naive T cell priming, potential for off-target activation.
Artificial Antigen-Presenting Cells (aAPCs) Beads or cell-based constructs coated with MHC-peptide complexes and co-stimulatory molecules.10 - 50%100 - 1000+Highly reproducible, "off-the-shelf" reagents, high expansion rates.Can be costly, may not fully replicate all aspects of natural APC function.[6][7]
Table 2: Quantitative Analysis of SMCY-Specific CTL Clone Functionality
Assay Parameter Measured Typical Range for Positive Clones Description Reference
Chromium-51 Release Assay % Specific Lysis20 - 80% at 20:1 E:T ratioMeasures the release of 51Cr from labeled target cells upon lysis by CTLs. Considered a gold standard for cytotoxicity.[8]
IFN-γ ELISpot Assay Spot Forming Units (SFU) per 106 cells50 - 500Quantifies the number of individual T cells secreting IFN-γ in response to peptide stimulation.[9][10]
Tetramer Staining (Flow Cytometry) % Tetramer+ CD8+ T cells>90% for a pure cloneFluorescently labeled MHC-peptide tetramers directly stain and quantify antigen-specific T cells.

Experimental Protocols

Protocol 1: Generation of this compound-Specific CTLs using Peptide-Pulsed Dendritic Cells

This protocol outlines the generation of autologous dendritic cells (DCs) and their use to stimulate this compound-specific T cells from PBMCs.

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (R10)

  • Human GM-CSF (1000 U/mL)

  • Human IL-4 (500 U/mL)

  • Human TNF-α (10 ng/mL)

  • Human IL-1β (10 ng/mL)

  • Human IL-6 (10 ng/mL)

  • Prostaglandin E2 (PGE2) (1 µg/mL)

  • This compound (e.g., FIDSYICQV for HLA-A*02:01)[9][11]

  • Human IL-2 (20 IU/mL)

  • Human IL-7 (10 ng/mL)

Procedure:

  • Isolation of PBMCs: Isolate PBMCs from healthy donor or patient blood by density gradient centrifugation using Ficoll-Paque PLUS.

  • Generation of Immature DCs:

    • Plate PBMCs in a T75 flask in R10 medium for 2 hours at 37°C to allow monocytes to adhere.

    • Remove non-adherent cells and wash the flask with PBS.

    • Culture the adherent monocytes in R10 supplemented with GM-CSF and IL-4 for 5-7 days to generate immature DCs.

  • Maturation of DCs:

    • On day 5 or 6, add a maturation cocktail containing TNF-α, IL-1β, IL-6, and PGE2 to the DC culture.

    • On day 7, harvest the mature DCs.

  • Peptide Pulsing:

    • Incubate the mature DCs with the this compound (10 µg/mL) for 2 hours at 37°C in serum-free RPMI 1640.

  • Co-culture and T-cell Expansion:

    • Co-culture the peptide-pulsed DCs with autologous non-adherent cells (lymphocytes) at a DC:lymphocyte ratio of 1:10 in R10 medium.

    • On day 2, add IL-2 and IL-7 to the co-culture.

    • Restimulate the T cells every 7-10 days with freshly prepared peptide-pulsed DCs.

    • Monitor the expansion and specificity of the T cell culture.

Protocol 2: Limiting Dilution Assay for CTL Cloning

This protocol describes the cloning of antigen-specific T cells from an enriched culture to obtain monoclonal populations.

Materials:

  • Enriched SMCY-specific T cell line

  • Irradiated allogeneic PBMCs (feeder cells)

  • Phytohemagglutinin (PHA) (1 µg/mL)

  • Human IL-2 (100 IU/mL)

  • 96-well round-bottom plates

Procedure:

  • Cell Preparation:

    • Prepare a suspension of the enriched T cell line.

    • Prepare a feeder cell mixture containing irradiated allogeneic PBMCs and PHA in R10 medium with IL-2.

  • Serial Dilution:

    • Perform serial dilutions of the T cell suspension to achieve concentrations of 10, 3, 1, and 0.3 cells per 100 µL.

  • Plating:

    • Plate 100 µL of each T cell dilution into the wells of a 96-well plate.

    • Add 100 µL of the feeder cell mixture to each well.

  • Incubation and Screening:

    • Incubate the plates at 37°C for 10-14 days.

    • Screen the plates for wells with single T cell colonies using a microscope.

    • Expand the positive clones into larger culture vessels for further characterization.

Protocol 3: Chromium-51 Release Cytotoxicity Assay

This assay measures the ability of CTL clones to lyse target cells presenting the this compound.[8]

Materials:

  • This compound-specific CTL clone (effector cells)

  • HLA-matched target cell line (e.g., T2 cells)

  • This compound

  • Sodium Chromate (51Cr)

  • FCS

  • 96-well V-bottom plates

  • Gamma counter

Procedure:

  • Target Cell Labeling:

    • Incubate target cells with 51Cr in FCS for 1-2 hours at 37°C.

    • Wash the labeled target cells three times with R10 medium.

  • Peptide Pulsing of Target Cells:

    • Pulse a portion of the labeled target cells with the this compound (1 µg/mL) for 1 hour at 37°C.

    • Use unpulsed target cells as a negative control.

  • Cytotoxicity Assay:

    • Plate the CTLs (effector cells) at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a 96-well plate.

    • Add 1 x 104 labeled target cells (pulsed and unpulsed) to the appropriate wells.

    • Include control wells for spontaneous release (target cells only) and maximum release (target cells with detergent).

    • Incubate the plate for 4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Centrifuge the plate and collect the supernatant.

    • Measure the radioactivity in the supernatant using a gamma counter.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Protocol 4: IFN-γ ELISpot Assay

This assay quantifies the frequency of IFN-γ-secreting SMCY-specific T cells.[9][10]

Materials:

  • Human IFN-γ ELISpot kit

  • PBMCs or CTL clone

  • This compound

  • PHA (positive control)

  • Automated ELISpot reader

Procedure:

  • Plate Coating: Coat the ELISpot plate with the anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Plating and Stimulation:

    • Wash the plate and block with blocking buffer.

    • Add PBMCs or CTLs to the wells.

    • Add the this compound (10 µg/mL) to the stimulation wells.

    • Include a positive control (PHA) and a negative control (medium only).

  • Incubation: Incubate the plate for 18-24 hours at 37°C.

  • Detection:

    • Wash the plate and add the biotinylated anti-IFN-γ detection antibody.

    • Incubate, wash, and then add streptavidin-alkaline phosphatase.

    • Add the substrate and incubate until spots develop.

  • Analysis: Wash the plate to stop the reaction, allow it to dry, and count the spots using an automated ELISpot reader.

Protocol 5: Tetramer Staining for Flow Cytometry

This protocol allows for the direct visualization and quantification of this compound-specific CTLs.

Materials:

  • PE- or APC-conjugated this compound-MHC tetramer (e.g., HLA-A*02:01-FIDSYICQV)

  • Anti-CD8 antibody (different fluorochrome)

  • Anti-CD3 antibody (different fluorochrome)

  • Viability dye

  • FACS buffer (PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of PBMCs or the CTL line.

  • Staining:

    • Stain the cells with the viability dye according to the manufacturer's instructions.

    • Incubate the cells with the SMCY-peptide-MHC tetramer for 30-60 minutes at 4°C in the dark.

    • Add the anti-CD8 and anti-CD3 antibodies and incubate for another 20-30 minutes at 4°C.

  • Washing: Wash the cells twice with FACS buffer.

  • Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analysis: Gate on live, CD3+, CD8+ lymphocytes to determine the percentage of tetramer-positive cells.

Mandatory Visualizations

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR Lck_inactive Lck (inactive) TCR->Lck_inactive ZAP70_inactive ZAP-70 (inactive) TCR->ZAP70_inactive Recruitment CD8 CD8 CD8->Lck_inactive pMHC SMCY-pMHC pMHC->TCR Binding Lck_active Lck (active) Lck_inactive->Lck_active Activation CD45 CD45 Lck_active->TCR Lck_active->ZAP70_inactive Phosphorylation ZAP70_active ZAP-70 (active) ZAP70_inactive->ZAP70_active LAT LAT ZAP70_active->LAT SLP76 SLP-76 ZAP70_active->SLP76 PLCg1 PLCγ1 LAT->PLCg1 Ras Ras LAT->Ras SLP76->PLCg1 PIP2 PIP2 PLCg1->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKCθ DAG->PKC NFAT NFAT Ca_release->NFAT NFkB NF-κB PKC->NFkB AP1 AP-1 Ras->AP1 MAPK Pathway Gene_Expression Gene Expression (Cytokines, Proliferation) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression CTL_Generation_Workflow cluster_generation CTL Generation cluster_cloning Clonal Isolation cluster_characterization Functional Characterization cluster_application Downstream Applications PBMC_Isolation PBMC Isolation from Blood Sample Stimulation In Vitro Stimulation (Peptide-pulsed APCs, aAPCs, or Peptide Pools) PBMC_Isolation->Stimulation Expansion Expansion with IL-2 and IL-7 Stimulation->Expansion Limiting_Dilution Limiting Dilution Assay Expansion->Limiting_Dilution Clone_Expansion Expansion of Single Clones Limiting_Dilution->Clone_Expansion Cytotoxicity_Assay Cytotoxicity Assay (e.g., ⁵¹Cr Release) Clone_Expansion->Cytotoxicity_Assay ELISPOT IFN-γ ELISpot Clone_Expansion->ELISPOT Tetramer_Staining Tetramer Staining (Flow Cytometry) Clone_Expansion->Tetramer_Staining Adoptive_Cell_Therapy Adoptive Cell Therapy Clone_Expansion->Adoptive_Cell_Therapy TCR_Sequencing TCR Sequencing and Engineering Clone_Expansion->TCR_Sequencing Logical_Relationship Start Start: Identify Need for SMCY-Specific CTLs Select_Method Select CTL Generation Method Start->Select_Method DC_Method Peptide-Pulsed Dendritic Cells Select_Method->DC_Method High Immunogenicity Needed aAPC_Method Artificial Antigen- Presenting Cells Select_Method->aAPC_Method High Throughput & Reproducibility Pool_Method Peptide Pools Select_Method->Pool_Method Simplicity Desired Generate_CTLs Generate and Expand CTL Line DC_Method->Generate_CTLs aAPC_Method->Generate_CTLs Pool_Method->Generate_CTLs Isolate_Clones Isolate CTL Clones (Limiting Dilution) Generate_CTLs->Isolate_Clones Characterize_Clones Characterize Clones (Cytotoxicity, Cytokine Release, Specificity) Isolate_Clones->Characterize_Clones Select_Lead_Clone Select Lead Clone(s) Based on Performance Characterize_Clones->Select_Lead_Clone Select_Lead_Clone->Isolate_Clones Sub-optimal Performance Preclinical_Testing Preclinical In Vivo Testing Select_Lead_Clone->Preclinical_Testing High Potency & Specificity Clinical_Application Clinical Application: Adoptive Cell Therapy Preclinical_Testing->Clinical_Application

References

Application Notes and Protocols for the Use of H-Y Minor Histocompatibility Antigen Peptides in In Vivo Models of Graft-versus-Host Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graft-versus-host disease (GVHD) remains a significant barrier to the success of allogeneic hematopoietic stem cell transplantation (allo-HSCT). A crucial element in the pathogenesis of GVHD is the recognition of minor histocompatibility antigens (mHAs) by donor T cells. H-Y antigens, encoded by genes on the Y chromosome, are a well-characterized class of mHAs that can elicit potent graft-versus-host responses in female-to-male transplantation settings. Peptides derived from H-Y proteins, such as DBY (encoded by the KDM5D gene, also known as SMCY) and Uty, serve as valuable tools for studying the fundamental mechanisms of GVHD and for the preclinical evaluation of novel therapeutic agents.

These application notes provide detailed protocols for the induction and assessment of GVHD in murine models using H-Y antigen peptides, a summary of expected quantitative outcomes, and an overview of the key signaling pathways involved.

Data Presentation

The following tables summarize quantitative data typically observed in in vivo studies using H-Y antigen peptides to induce GVHD. These values can serve as a benchmark for experimental design and data interpretation.

Table 1: Survival and GVHD Severity in a Murine Model of H-Y Antigen-Induced Acute GVHD

Experimental GroupMedian Survival (Days)Mean GVHD Score (Day +21)Donor T-cell Engraftment (%) in Spleen (Day +21)
Syngeneic Control (Female -> Female)>1000<1
Allogeneic H-Y Mismatched (Female -> Male)25 - 404.5 ± 0.865 ± 10
Allogeneic H-Y Mismatched + Investigational DrugVariableVariableVariable

Data are representative and may vary based on the specific mouse strains, peptide used, and experimental conditions.

Table 2: Immune Cell Populations in Spleen of Mice with H-Y Antigen-Induced GVHD (Day +14)

Cell PopulationSyngeneic Control (F -> F) (%)Allogeneic H-Y Mismatched (F -> M) (%)
CD4+ T cells20 ± 335 ± 5
CD8+ T cells10 ± 225 ± 4
B220+ B cells55 ± 720 ± 5
CD11b+ Macrophages5 ± 115 ± 3

FACS analysis data representing the percentage of each cell population within the total splenocytes.

Experimental Protocols

Protocol 1: Induction of Acute GVHD using H-Y Antigen Peptide-Pulsed Dendritic Cells

This protocol describes the induction of GVHD in female recipient mice by administering syngeneic bone marrow cells along with dendritic cells pulsed with an immunodominant H-Y peptide.

Materials:

  • Donor female C57BL/6 (H-2b) mice (8-12 weeks old)

  • Recipient male C57BL/6 (H-2b) mice (8-12 weeks old)

  • H-Y peptide (e.g., Uty-derived peptide WMHHNMDLI)

  • Bone marrow harvesting medium (e.g., RPMI-1640 with 2% FBS)

  • Red blood cell lysis buffer

  • T-cell depletion kit (for bone marrow)

  • Dendritic cell culture medium (e.g., RPMI-1640 with 10% FBS, GM-CSF, and IL-4)

  • Irradiation source (e.g., X-ray irradiator)

  • Sterile syringes and needles

Procedure:

  • Preparation of T-cell Depleted Bone Marrow (TCD-BM):

    • Euthanize donor female mice and harvest femurs and tibias.

    • Flush bone marrow cells with harvesting medium.

    • Lyse red blood cells using RBC lysis buffer.

    • Deplete T cells from the bone marrow suspension using a commercial T-cell depletion kit according to the manufacturer's instructions.

    • Wash and resuspend the TCD-BM in sterile PBS at a concentration of 5 x 107 cells/mL.

  • Generation of Peptide-Pulsed Dendritic Cells (DCs):

    • Generate bone marrow-derived DCs from female C57BL/6 mice by culturing bone marrow cells in DC culture medium for 7-9 days.

    • On day 7, harvest immature DCs and pulse them with the H-Y peptide (e.g., 10 µg/mL of WMHHNMDLI peptide) for 4-6 hours at 37°C.

    • Wash the peptide-pulsed DCs to remove excess peptide and resuspend in sterile PBS at a concentration of 1 x 107 cells/mL.

  • Irradiation of Recipient Mice:

    • Lethally irradiate recipient male mice with a single dose of 950 cGy 24 hours prior to transplantation to ablate the host hematopoietic system.

  • Transplantation:

    • On the day of transplantation, inject each recipient mouse intravenously (via the tail vein) with:

      • 100 µL of the TCD-BM suspension (5 x 106 cells).

      • 100 µL of the peptide-pulsed DC suspension (1 x 106 cells).

  • Monitoring of GVHD:

    • Monitor the mice daily for clinical signs of GVHD, including weight loss, hunched posture, ruffled fur, skin lesions, and diarrhea.

    • Assign a clinical GVHD score based on a standardized scoring system (see Table 3).[1][2]

    • Euthanize mice that become moribund or lose more than 25% of their initial body weight.

Table 3: Clinical GVHD Scoring System for Mice

ParameterScore 0Score 1Score 2
Weight Loss <5%5-15%>15%
Posture NormalHunched at restSeverely hunched
Activity NormalMildly impairedSeverely impaired
Fur Texture SmoothRuffledRuffled and scruffy
Skin Integrity NormalScaling, mild alopeciaSevere alopecia, ulceration
Diarrhea NoneSoft stoolWatery stool
The total GVHD score is the sum of the scores for each parameter.
Protocol 2: Histopathological Analysis of GVHD Target Organs

Materials:

  • Formalin (10% neutral buffered)

  • Paraffin

  • Microtome

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • At a predetermined time point (e.g., day +21) or upon euthanasia, harvest GVHD target organs (skin, liver, small intestine, large intestine, and lung).

  • Fix the tissues in 10% neutral buffered formalin for 24-48 hours.

  • Embed the fixed tissues in paraffin.

  • Section the paraffin-embedded tissues at 4-5 µm thickness using a microtome.

  • Stain the tissue sections with H&E.

  • Examine the stained sections under a microscope to assess the degree of mononuclear cell infiltration, tissue damage, and other pathological changes characteristic of GVHD.

Visualization of Pathways and Workflows

Signaling Pathway of T-cell Activation by H-Y Peptide

T_Cell_Activation T-Cell Activation by H-Y Peptide cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell Donor CD4+ T-Cell MHC MHC Class II TCR TCR MHC->TCR Signal 1: Antigen Recognition HY_peptide H-Y Peptide (DBY) HY_peptide->MHC Binding B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2: Co-stimulation CD4 CD4 TCR->CD4 Activation T-Cell Activation TCR->Activation CD28->Activation Proliferation Proliferation & Differentiation Activation->Proliferation Cytokine Cytokine Production (e.g., IFN-γ, IL-2) Activation->Cytokine

Caption: T-cell activation is initiated by the recognition of the H-Y peptide presented by MHC class II on an APC.

Experimental Workflow for In Vivo GVHD Model

GVHD_Workflow Experimental Workflow for H-Y Peptide-Induced GVHD cluster_Preparation Preparation cluster_Transplantation Transplantation cluster_Monitoring Monitoring & Analysis TCD_BM Isolate T-Cell Depleted Bone Marrow (TCD-BM) from Female Donor Injection Intravenously Inject TCD-BM and Peptide-Pulsed DCs TCD_BM->Injection Peptide_DC Generate Peptide-Pulsed Dendritic Cells (DCs) with H-Y Peptide Peptide_DC->Injection Irradiation Lethally Irradiate Male Recipient Irradiation->Injection Clinical_Scoring Daily Clinical GVHD Scoring Injection->Clinical_Scoring Survival Monitor Survival Injection->Survival Histo Histopathological Analysis of Target Organs Clinical_Scoring->Histo Survival->Histo FACS Flow Cytometry of Immune Cell Populations

Caption: A streamlined workflow for inducing and evaluating GVHD using H-Y antigen peptides in a murine model.

Logical Relationship of Immune Response in H-Y Mediated GVHD

GVHD_Immune_Response Immune Cascade in H-Y Mediated GVHD cluster_Initiation Initiation Phase cluster_Effector Effector Phase cluster_Damage Tissue Damage HY_Presentation Host APCs Present H-Y Peptides (DBY) T_Cell_Activation Donor T-Cell Activation and Proliferation HY_Presentation->T_Cell_Activation T_Cell_Trafficking T-Cell Trafficking to Target Organs T_Cell_Activation->T_Cell_Trafficking B_Cell_Activation B-Cell Activation & Antibody Production T_Cell_Activation->B_Cell_Activation Cytokine_Storm Cytokine Storm (IFN-γ, TNF-α) T_Cell_Activation->Cytokine_Storm Organ_Damage Target Organ Damage (Skin, Gut, Liver) T_Cell_Trafficking->Organ_Damage B_Cell_Activation->Organ_Damage Antibody-mediated damage Cytokine_Storm->Organ_Damage Inflammation

Caption: The sequential activation of immune cells leading to tissue damage in H-Y antigen-mediated GVHD.

References

Development of SMCY Peptide-Based Cancer Vaccines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The development of cancer vaccines represents a promising frontier in immuno-oncology. Among the vast array of tumor-associated antigens (TAAs), the protein encoded by the Smcy gene (selected mouse cDNA on the Y chromosome), also known as KDM5D or JARID1D, has emerged as a potential target for cancer immunotherapy. Located on the Y chromosome, SMCY's expression is typically restricted to male-specific tissues, yet its aberrant expression in various cancers in both sexes makes it an attractive candidate for peptide-based vaccines. This document provides detailed application notes and protocols for the development and evaluation of SMCY peptide-based cancer vaccines, summarizing key data and methodologies for preclinical and clinical research.

Introduction to SMCY as a Tumor-Associated Antigen

SMCY, a member of the lysine demethylase 5 (KDM5) family, is a histone demethylase involved in epigenetic regulation. While its physiological role is linked to male-specific functions, its expression has been detected in a range of malignancies, including melanoma, prostate cancer, and certain ovarian cancers. This tumor-specific expression profile, coupled with its ability to elicit cytotoxic T lymphocyte (CTL) responses, positions SMCY as a valuable TAA for the development of targeted cancer immunotherapies. Peptides derived from the SMCY protein can be presented by Major Histocompatibility Complex (MHC) class I molecules, particularly HLA-A2, on the surface of cancer cells, making them recognizable targets for the immune system.

Data Presentation: Immunogenicity and Efficacy of Peptide Vaccines

While specific quantitative data for this compound-based vaccines is not extensively available in publicly accessible literature, the following tables provide a framework for presenting preclinical and clinical data, based on typical outcomes reported for other peptide-based cancer vaccines. Researchers developing SMCY-based vaccines should aim to collect and present their data in a similar, clearly structured format.

Table 1: Preclinical Immunogenicity of a Hypothetical this compound Vaccine in HLA-A2 Transgenic Mice

Peptide IDSequenceAdjuvantImmunization Route% Peptide-Specific CD8+ T-cells (Splenocytes)IFN-γ Production (pg/mL) by SplenocytesIn Vivo Cytotoxicity (%)
SMCY-pep1(Sequence)Poly-ICLCSubcutaneous3.5 ± 0.8850 ± 12065 ± 10
SMCY-pep1(Sequence)Montanide ISA 51Subcutaneous2.1 ± 0.5520 ± 9542 ± 8
Control(Irrelevant Peptide)Poly-ICLCSubcutaneous0.2 ± 0.150 ± 155 ± 2

Table 2: Clinical Trial Outcomes of a Hypothetical this compound Vaccine in HLA-A2+ Cancer Patients

Trial PhaseCancer TypeNo. of PatientsVaccine FormulationImmune Response Rate (CTL)Objective Response Rate (ORR)Median Overall Survival (mOS) in Months
Phase IMetastatic Melanoma15SMCY-pep1 + GM-CSF60% (9/15)13% (2/15)18.5
Phase IICastration-Resistant Prostate Cancer40SMCY-pep1 + Poly-ICLC75% (30/40)20% (8/40)24.2

Experimental Protocols

The following are detailed methodologies for key experiments in the development and evaluation of this compound-based cancer vaccines.

Protocol 1: Synthesis and Purification of SMCY Peptides
  • Peptide Synthesis:

    • Utilize standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

    • Select a suitable resin (e.g., Rink Amide resin for C-terminal amide peptides).

    • Perform automated or manual stepwise addition of Fmoc-protected amino acids activated with a coupling agent (e.g., HBTU/HOBt).

    • Monitor coupling efficiency at each step using a qualitative ninhydrin test.

  • Cleavage and Deprotection:

    • Following synthesis, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water).

    • Precipitate the crude peptide in cold diethyl ether and collect by centrifugation.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • Employ a linear gradient of acetonitrile in water (both containing 0.1% TFA).

    • Collect fractions corresponding to the major peptide peak.

  • Quality Control:

    • Verify the purity of the collected fractions by analytical RP-HPLC (should be >95%).

    • Confirm the identity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the correct molecular weight.

    • Perform amino acid analysis to confirm the composition.

    • Lyophilize the purified peptide and store at -20°C or -80°C.

Protocol 2: Vaccine Formulation
  • Peptide Reconstitution:

    • Aseptically reconstitute the lyophilized this compound in a sterile, endotoxin-free solvent such as dimethyl sulfoxide (DMSO) at a high concentration.

    • Further dilute the peptide solution in a sterile, buffered solution (e.g., phosphate-buffered saline, PBS) to the desired final concentration for injection.

  • Adjuvant Emulsification (with Montanide ISA 51):

    • Prepare the aqueous phase containing the this compound solution.

    • Prepare the oil phase, which is the Montanide ISA 51 adjuvant.

    • Create a water-in-oil emulsion by slowly adding the aqueous phase to the oil phase while vortexing or using a homogenizer.

    • Continue mixing until a stable, milky-white emulsion is formed.

    • Visually inspect the emulsion for stability (no phase separation) before use.

    • For other adjuvants like Poly-ICLC, follow the manufacturer's instructions for mixing with the peptide solution.

Protocol 3: In Vitro Generation of SMCY-Specific Cytotoxic T Lymphocytes (CTLs)
  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs):

    • Isolate PBMCs from HLA-A2 positive healthy donors or cancer patients by density gradient centrifugation over Ficoll-Paque.

  • Generation of Dendritic Cells (DCs):

    • Culture the adherent monocyte fraction of PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF, and IL-4 for 5-7 days to generate immature DCs.

    • Mature the DCs by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6) and the this compound for the final 24-48 hours of culture.

  • Co-culture and CTL Expansion:

    • Co-culture the autologous non-adherent lymphocytes (containing T cells) with the peptide-pulsed mature DCs.

    • Add IL-2 and IL-7 to the culture to promote T-cell proliferation.

    • Restimulate the T cells with freshly prepared peptide-pulsed DCs or PBMCs weekly for 2-3 cycles.

  • Assessment of CTL Activity:

    • After expansion, harvest the T cells and assess their specificity and cytotoxic activity.

Protocol 4: Evaluation of Immune Response
  • Enzyme-Linked Immunospot (ELISPOT) Assay for IFN-γ Secretion:

    • Coat a 96-well ELISPOT plate with an anti-human IFN-γ capture antibody.

    • Add effector cells (PBMCs or isolated T cells from vaccinated subjects) to the wells.

    • Stimulate the cells with the this compound, an irrelevant control peptide, and a positive control (e.g., phytohemagglutinin).

    • After incubation, wash the plate and add a biotinylated anti-human IFN-γ detection antibody.

    • Add streptavidin-alkaline phosphatase and a substrate to develop spots.

    • Count the spots, where each spot represents an IFN-γ secreting cell.

  • Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay:

    • Label target cells (e.g., T2 cells pulsed with this compound, or an HLA-A2+/SMCY+ tumor cell line) with ⁵¹Cr.

    • Co-culture the labeled target cells with the generated SMCY-specific CTLs at various effector-to-target (E:T) ratios.

    • After incubation, measure the amount of ⁵¹Cr released into the supernatant, which corresponds to the percentage of target cell lysis.

    • Calculate specific lysis using the formula: (% Experimental Release - % Spontaneous Release) / (% Maximum Release - % Spontaneous Release) * 100.

Visualization of Key Processes

Signaling Pathway of T-Cell Activation

The following diagram illustrates the general signaling pathway initiated upon recognition of a tumor-associated antigen peptide, such as one derived from SMCY, by a CD8+ T-cell.

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC MHC class I + this compound TCR T-Cell Receptor (TCR) MHC->TCR Recognition CD8 CD8 MHC->CD8 ZAP70 ZAP70 TCR->ZAP70 activates CD28 CD28 LFA1 LFA-1 LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG NFAT NFAT IP3->NFAT activates AP1 AP-1 DAG->AP1 activates NFkB NF-κB DAG->NFkB activates Gene_Expression Gene Expression (IFN-γ, Perforin, Granzyme) NFAT->Gene_Expression AP1->Gene_Expression NFkB->Gene_Expression

Caption: T-Cell activation signaling cascade.

Experimental Workflow for Vaccine Efficacy Testing

This diagram outlines a typical preclinical workflow to assess the in vivo efficacy of an this compound vaccine.

Vaccine_Efficacy_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis cluster_outcome Outcome Mouse_Model HLA-A2 Transgenic Mice Tumor_Implantation Implant SMCY+ Tumor Cells Mouse_Model->Tumor_Implantation Vaccination Vaccinate with This compound + Adjuvant Tumor_Implantation->Vaccination Control Administer Control (Adjuvant only or Irrelevant Peptide) Tumor_Implantation->Control Tumor_Measurement Measure Tumor Growth Vaccination->Tumor_Measurement Immune_Response Assess Immune Response (ELISPOT, Cytotoxicity Assay) Vaccination->Immune_Response Survival Monitor Survival Vaccination->Survival Control->Tumor_Measurement Control->Immune_Response Control->Survival Data_Analysis Data Analysis and Comparison Tumor_Measurement->Data_Analysis Immune_Response->Data_Analysis Survival->Data_Analysis

Caption: Preclinical vaccine efficacy workflow.

Conclusion

The development of this compound-based cancer vaccines holds promise for a targeted immunotherapeutic approach against a variety of cancers. The protocols and frameworks provided in these application notes offer a guide for researchers to systematically synthesize, formulate, and evaluate this compound vaccines. Rigorous preclinical and clinical evaluation, with a focus on robust immune monitoring and standardized data reporting, will be crucial in advancing this and other peptide-based cancer vaccines from the laboratory to the clinic. Further research is warranted to identify the most immunogenic SMCY-derived epitopes and to optimize vaccine formulations and delivery strategies to maximize anti-tumor efficacy.

Application Notes and Protocols for Quantifying SMCY Peptide Presentation on Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of peptide presentation by Major Histocompatibility Complex (MHC) molecules on the cell surface is critical for understanding immune responses and developing effective immunotherapies. SMCY, a minor histocompatibility antigen encoded on the Y chromosome, is a key target in hematopoietic stem cell transplantation and cancer immunotherapy. The level of SMCY peptide presentation can determine the magnitude of the T-cell response. This document provides detailed application notes and protocols for the primary methods used to quantify this compound presentation on cells.

Methods for Quantification

The quantification of this compound presentation can be approached through direct and indirect methods. Direct methods, primarily mass spectrometry-based, aim to identify and quantify the specific SMCY peptides eluted from MHC molecules. Indirect methods, such as T-cell assays, measure the functional consequence of peptide presentation—T-cell activation.

Direct Quantification by Mass Spectrometry (MS)

Mass spectrometry is the gold standard for the direct identification and quantification of peptides presented by MHC molecules. This approach allows for the precise measurement of the number of specific SMCY peptides per cell.

Application Note: This method is highly sensitive and specific, providing absolute quantification when using stable isotope-labeled internal standards. It is the most direct way to determine the density of a specific SMCY-derived epitope on the cell surface. This information is invaluable for selecting immunotherapy targets and understanding the molecular basis of T-cell recognition.

G cluster_0 Cell Culture & Lysis cluster_1 Immunoaffinity Purification cluster_2 Peptide Elution & Separation cluster_3 Mass Spectrometry Analysis CellCulture 1. Culture SMCY-expressing cells (e.g., male-derived cells) CellLysis 2. Cell Lysis (with detergent) CellCulture->CellLysis IP 3. Immuno-Precipitation (using anti-HLA antibodies, e.g., W6/32) CellLysis->IP Wash 4. Wash beads to remove non-specific binders IP->Wash Elution 5. Acid Elution (to release pMHC complexes) Wash->Elution Separation 6. Peptide Separation (e.g., size exclusion or reversed-phase chromatography) Elution->Separation LCMS 7. LC-MS/MS Analysis (peptide identification and quantification) Separation->LCMS DataAnalysis 8. Data Analysis (database search and quantification against standards) LCMS->DataAnalysis

Caption: Workflow for this compound quantification by mass spectrometry.

Materials:

  • SMCY-expressing cells (e.g., male B-cell lines)

  • Cell lysis buffer (e.g., 1% CHAPS or Triton X-100 in PBS with protease inhibitors)

  • Anti-HLA Class I monoclonal antibody (e.g., W6/32) coupled to protein A/G beads

  • Wash buffers (e.g., PBS with decreasing concentrations of detergent)

  • Elution buffer (e.g., 0.1% Trifluoroacetic Acid - TFA)

  • Stable isotope-labeled synthetic this compound standard (with a known concentration)

  • LC-MS/MS system (e.g., Orbitrap-based mass spectrometer)

Procedure:

  • Cell Culture and Lysis:

    • Culture a large number of SMCY-expressing cells (typically 1-5 x 10^8 cells).

    • Harvest and wash the cells with cold PBS.

    • Lyse the cells in lysis buffer for 1 hour at 4°C.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Immunoaffinity Purification:

    • Pre-clear the cell lysate by incubating with control beads.

    • Incubate the cleared lysate with anti-HLA antibody-coupled beads overnight at 4°C to capture pMHC complexes.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.

  • Peptide Elution:

    • Elute the pMHC complexes from the beads using an acid elution buffer (e.g., 0.1% TFA).

    • Separate the peptides from the MHC heavy and light chains using a molecular weight cut-off filter or reversed-phase C18 chromatography.

  • LC-MS/MS Analysis:

    • Spike the eluted peptides with a known amount of the stable isotope-labeled this compound standard.

    • Analyze the peptide mixture by LC-MS/MS. The liquid chromatography step separates the peptides, and the tandem mass spectrometry fragments them for sequence identification.

    • Acquire data in a targeted mode (e.g., Parallel Reaction Monitoring - PRM) for the specific this compound and its labeled counterpart to maximize sensitivity and accuracy.

  • Data Analysis:

    • Identify the this compound by matching the fragmentation pattern to a protein sequence database.

    • Quantify the endogenous this compound by comparing its peak area to the peak area of the known amount of the spiked-in stable isotope-labeled standard.

    • Calculate the number of this compound copies per cell by dividing the total number of quantified peptides by the initial number of cells used.

Peptide SequenceHLA AlleleCell TypeCopies per Cell (Mean ± SD)
FIDSYICRHLA-A02:01Male B-LCL150 ± 35
TPIVKYVFLHLA-B07:02Male Dendritic Cells85 ± 20

*Note: These are example peptide sequences and values. Actual this compound sequences and their copy numbers would need to be determined experimentally.

Indirect Quantification by T-Cell Assays

T-cell assays provide a functional readout of peptide presentation by measuring the activation of SMCY-specific T-cells when they encounter antigen-presenting cells (APCs). The magnitude of the T-cell response is proportional to the density of the pMHC complexes on the APC surface.

Application Note: These assays are highly sensitive and reflect the biological relevance of the presented peptide. They are crucial for assessing the immunogenicity of SMCY peptides and for the preclinical evaluation of T-cell-based therapies. It's important to have a well-characterized SMCY-specific T-cell clone or line for these assays.

G cluster_0 Cell Preparation cluster_1 Co-culture & Cytokine Capture cluster_2 Detection & Analysis APCs 1. Prepare SMCY-expressing APCs (e.g., male PBMCs or DCs) CoCulture 3. Co-culture APCs and T-cells in an anti-cytokine coated well APCs->CoCulture TCells 2. Isolate SMCY-specific T-cells TCells->CoCulture CytokineCapture 4. T-cell activation and cytokine secretion; Cytokines are captured by the antibody CoCulture->CytokineCapture Detection 5. Add detection antibody and substrate to visualize cytokine spots CytokineCapture->Detection Analysis 6. Count spots to quantify responding T-cells Detection->Analysis

Caption: Workflow for quantifying SMCY-specific T-cell response by ELISPOT.

Materials:

  • SMCY-expressing APCs (e.g., male PBMCs, dendritic cells)

  • SMCY-specific T-cell clone or line

  • ELISPOT plate pre-coated with anti-IFN-γ antibody

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP)

  • BCIP/NBT substrate

  • ELISPOT reader

Procedure:

  • Plate Preparation:

    • Activate the ELISPOT plate by washing with sterile PBS.

    • Block the plate with culture medium containing 10% fetal bovine serum.

  • Cell Plating:

    • Plate the SMCY-expressing APCs at a fixed density in the wells of the ELISPOT plate.

    • Add the SMCY-specific T-cells at various effector-to-target ratios.

    • Include appropriate controls: T-cells alone, APCs alone, and a positive control (e.g., stimulation with a mitogen like PHA).

  • Incubation:

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator. During this time, activated T-cells will secrete IFN-γ, which is captured by the antibodies on the plate surface.

  • Detection:

    • Wash the plate to remove the cells.

    • Add the biotinylated anti-IFN-γ detection antibody and incubate.

    • Wash the plate and add streptavidin-ALP.

    • Wash the plate and add the BCIP/NBT substrate. Spots will form at the locations where IFN-γ was secreted.

  • Analysis:

    • Stop the reaction by washing with water.

    • Allow the plate to dry and count the spots using an ELISPOT reader. The number of spots corresponds to the number of IFN-γ-secreting T-cells.

Effector:Target RatioSpot Forming Units (SFU) per 10^6 T-cells (Mean ± SD)
1:1550 ± 50
1:10250 ± 30
1:10080 ± 15
Semi-Quantitative Analysis by MHC Stabilization Assay

This assay is useful for screening peptides for their ability to bind to and stabilize MHC class I molecules on the surface of cells that are deficient in the Transporter associated with Antigen Processing (TAP). These cells have low basal levels of surface MHC class I, which can be "rescued" by the addition of an exogenous peptide that binds to the MHC molecule.

Application Note: This is a relatively high-throughput and cost-effective method to assess the binding capacity of different SMCY peptides to specific HLA alleles. While it does not provide an absolute copy number on physiological APCs, it is a good surrogate for peptide binding, which is a prerequisite for presentation.

G cluster_0 Cell & Peptide Preparation cluster_1 Peptide Incubation & Staining cluster_2 Flow Cytometry Analysis TAPdeficient 1. Culture TAP-deficient cells (e.g., T2 cells) expressing the relevant HLA allele Incubation 3. Incubate cells with peptides overnight to allow MHC stabilization TAPdeficient->Incubation Peptides 2. Prepare serial dilutions of SMCY peptides Peptides->Incubation Staining 4. Stain cells with a fluorescently labeled anti-HLA antibody Incubation->Staining Flow 5. Acquire data on a flow cytometer Staining->Flow Analysis 6. Quantify the Mean Fluorescence Intensity (MFI) of HLA expression Flow->Analysis

Caption: Workflow for MHC stabilization assay to assess this compound binding.

Materials:

  • T2 cells (TAP-deficient) transfected with the HLA allele of interest (e.g., HLA-A*02:01)

  • Synthetic SMCY peptides of interest

  • A known high-affinity peptide for the HLA allele (positive control)

  • An irrelevant peptide (negative control)

  • Fluorescently labeled anti-HLA monoclonal antibody

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture T2 cells to the desired density.

    • Wash the cells and resuspend them in serum-free medium.

  • Peptide Incubation:

    • Plate the T2 cells in a 96-well plate.

    • Add serial dilutions of the SMCY peptides, positive control peptide, and negative control peptide to the wells.

    • Incubate the plate overnight at 37°C to allow for peptide binding and MHC stabilization on the cell surface.

  • Antibody Staining:

    • Wash the cells to remove unbound peptides.

    • Stain the cells with a fluorescently labeled anti-HLA antibody for 30 minutes at 4°C.

    • Wash the cells to remove unbound antibody.

  • Flow Cytometry:

    • Acquire the samples on a flow cytometer.

    • Measure the Mean Fluorescence Intensity (MFI) of the HLA staining for each peptide concentration.

  • Data Analysis:

    • Plot the MFI against the peptide concentration.

    • The increase in MFI compared to the negative control indicates the ability of the peptide to stabilize the MHC molecule. The concentration of peptide required to achieve half-maximal stabilization can be calculated as a measure of binding affinity.

PeptideHLA AlleleHalf-Maximal Stabilization Concentration (μM)
This compound 1HLA-A02:015.2
This compound 2HLA-A02:01> 50 (non-binder)
Positive ControlHLA-A*02:010.8

Conclusion

The quantification of this compound presentation is a multifaceted process that can be addressed with a range of powerful techniques. Direct quantification by mass spectrometry provides the most precise measurement of peptide copy number, while T-cell assays offer a functional readout of immunogenicity. MHC stabilization assays serve as a valuable tool for initial screening of peptide binding. The choice of method will depend on the specific research question, available resources, and the level of quantitative detail required. By applying these detailed protocols, researchers and drug developers can gain critical insights into the presentation of SMCY peptides, paving the way for the development of novel and effective immunotherapies.

Application of SMCY Peptide in Studying T-Cell Receptor Recognition

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The SMCY peptide is a crucial tool for researchers in immunology, particularly those studying T-cell receptor (TCR) recognition, transplantation immunology, and cancer immunotherapy. Derived from the Smcy gene located on the Y chromosome, it functions as a minor histocompatibility (H-Y) antigen. In the context of hematopoietic stem cell transplantation from a female donor to a male recipient, SMCY-derived peptides can be presented by major histocompatibility complex (MHC) class I molecules on male cells and recognized as foreign by the female donor's T-cells, potentially leading to graft-versus-host disease (GVHD).

One of the most studied SMCY-derived peptides is FIDSYICQV , which is known to be presented by the human leukocyte antigen (HLA) class I molecule HLA-A*0201.[1] This peptide is considered an immunodominant epitope, meaning it elicits a strong and focused T-cell response in individuals with the appropriate HLA type.[1] This characteristic makes the this compound an excellent model antigen for:

  • Investigating TCR Specificity and Cross-Reactivity: By using the this compound and its variants, researchers can probe the fine specificity of TCRs, determining which amino acid residues are critical for recognition.[2] This helps elucidate the molecular basis of how T-cells distinguish between self and non-self antigens.[3]

  • Characterizing Antigen-Specific T-Cells: The this compound, when complexed with its restricting HLA molecule (e.g., HLA-A2), can be used to create tetramers or other multimers.[4] These reagents are used in flow cytometry to identify, quantify, and isolate SMCY-specific T-cells from complex biological samples.[4]

  • Evaluating T-Cell Function: The peptide is used as a stimulant in in vitro assays to assess the functional capacity of specific T-cell populations.[5] Upon recognition of the this compound-MHC complex, T-cells become activated, leading to proliferation, cytokine secretion (e.g., IFN-γ), and cytotoxic activity, all of which can be measured to understand the quality of the immune response.[6]

  • Development of Immunotherapies: As a tumor-associated antigen in certain contexts and a key player in GVHD, understanding the T-cell response to SMCY is relevant for designing peptide-based vaccines or adoptive T-cell therapies.[1][7]

The interaction between a TCR and its peptide-MHC (pMHC) ligand is a cornerstone of the adaptive immune response.[8] The affinity of this interaction, though typically low, is a critical parameter that influences T-cell activation and function.[4][9]

Data Presentation

Quantitative analysis of the interaction between the this compound, its presenting MHC molecule, and the specific TCR is fundamental to understanding the resulting immune response. The table below summarizes key binding data.

Peptide SequenceMHC AlleleParameterValueDescription
SPSVDKARAHLA-B7IC5034 nMThe concentration of this compound required to inhibit 50% of a standard iodinated peptide's binding to the HLA-B7 molecule.[10]
FIDSYICQVHLA-A*0201N/AN/AThis is a well-established immunodominant epitope.[1] Specific TCR-pMHC affinity (KD) values are typically in the 1-100 µM range, reflecting the transient nature of this interaction required for T-cell signaling.[9]

Experimental Protocols & Visualizations

TCR Signaling Pathway upon SMCY-pMHC Recognition

The recognition of the this compound presented by an MHC Class I molecule on an antigen-presenting cell (APC) by a CD8+ T-cell initiates a complex signaling cascade. This process begins with the binding of the TCR to the pMHC complex, stabilized by the CD8 co-receptor, leading to the activation of intracellular signaling molecules and culminating in T-cell activation.

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD8+ T-Cell cluster_TCR_Complex TCR Complex pMHC This compound + MHC-I TCR TCR (α/β) pMHC->TCR Recognition CD8 CD8 Co-receptor pMHC->CD8 Binding CD3 CD3 Complex ZAP70 ZAP70 CD3->ZAP70 Recruits & Activates Lck Lck CD8->Lck Activates Lck->CD3 Phosphorylates LAT LAT Complex ZAP70->LAT Phosphorylates PLCg1 PLCγ1 LAT->PLCg1 Activates Activation T-Cell Activation (Cytokine release, Proliferation) PLCg1->Activation Leads to TCell_Activation_Workflow cluster_setup Experiment Setup cluster_incubation Incubation cluster_analysis Staining & Analysis pbmc 1. Isolate PBMCs plate 2. Plate Cells (e.g., 1x10^6 cells/well) pbmc->plate stim 3. Add Stimulants - this compound (1-10 µg/mL) - Positive Control (SEB) - Negative Control (DMSO) plate->stim incubate1 4. Incubate (37°C, 5% CO2) for 1-2 hours stim->incubate1 bfa 5. Add Brefeldin A incubate1->bfa incubate2 6. Incubate for an additional 4-6 hours bfa->incubate2 harvest 7. Harvest & Wash Cells incubate2->harvest stain_surface 8. Stain Surface Markers (Viability, CD3, CD8) harvest->stain_surface fixperm 9. Fix & Permeabilize Cells stain_surface->fixperm stain_intra 10. Stain Intracellular IFN-γ fixperm->stain_intra flow 11. Acquire on Flow Cytometer stain_intra->flow SPR_Logic cluster_chip Sensor Chip cluster_flow Flow System pMHC Immobilized Ligand (SMCY-HLA-A2 Complex) TCR Analyte in Solution (Soluble TCR) pMHC->TCR Dissociation Phase (Buffer Flow) Detector SPR Detector pMHC->Detector Causes Signal Change TCR->pMHC Association Phase (Binding) Data Binding Data (Sensorgram) Detector->Data Generates Analysis Kinetic Analysis (ka, kd, KD) Data->Analysis Used for

References

Application Notes: Protocol for Stimulating T Cells with SMCY Peptide Pools

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed protocol for the in vitro stimulation of antigen-specific T cells using peptide pools, with a specific focus on SMCY-derived peptides. Peptide pools are mixtures of short, overlapping peptide sequences that span the entire length of a protein or represent key immunodominant epitopes.[1][2][3] They offer a simple, efficient, and cost-effective method for stimulating and analyzing CD4+ and CD8+ T cell responses, making them invaluable tools for vaccine development, immune monitoring, and diagnostic assay development.[1][3]

The protocols outlined below cover the essential steps from peptide pool reconstitution and peripheral blood mononuclear cell (PBMC) preparation to T cell stimulation and subsequent analysis using Intracellular Cytokine Staining (ICS) for flow cytometry and the Enzyme-Linked Immunospot (ELISpot) assay.

Antigen Presentation and T Cell Activation Pathway

T cell activation by exogenous peptides, such as those in the SMCY peptide pool, is initiated by antigen-presenting cells (APCs), which include dendritic cells, macrophages, and B cells.[4] These APCs internalize extracellular antigens, process them into smaller peptide fragments within the endosomal/lysosomal pathway, and load them onto Major Histocompatibility Complex (MHC) class II molecules.[5] The peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ helper T cells.[5][6] In some cases, exogenous antigens can be cross-presented on MHC class I molecules, leading to the activation of CD8+ cytotoxic T cells.[6] Recognition of the peptide-MHC complex by the T cell receptor (TCR), along with co-stimulatory signals from the APC, triggers T cell activation, proliferation, and the exertion of effector functions, such as cytokine release.[4]

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell endosome Endosome/ Lysosome mhc2 MHC Class II endosome->mhc2 Peptide Loading er Endoplasmic Reticulum (ER) golgi Golgi er->golgi Transport mhc1 MHC Class I er->mhc1 Peptide Loading surface_mhc2 Peptide-MHC II Complex golgi->surface_mhc2 Surface Expression surface_mhc1 Peptide-MHC I Complex golgi->surface_mhc1 Surface Expression mhc2->golgi Transport mhc1->golgi tap TAP tap->er Peptide Transport proteasome Proteasome proteasome->tap exogenous_antigen This compound (Exogenous) exogenous_antigen->endosome Endocytosis exogenous_antigen->proteasome Cytosolic Entry tcr4 TCR surface_mhc2->tcr4 Recognition tcr8 TCR surface_mhc1->tcr8 Recognition cd4_t_cell CD4+ T Cell activation4 Cytokine Release Proliferation cd4_t_cell->activation4 Activation cd8_t_cell CD8+ T Cell activation8 Cytotoxicity Cytokine Release cd8_t_cell->activation8 Activation tcr4->cd4_t_cell Signal 1 tcr8->cd8_t_cell Signal 1

Caption: Antigen presentation pathway for T cell activation.

Experimental Protocols

The following sections provide detailed methodologies for T cell stimulation experiments using this compound pools.

Experimental Workflow Overview

The overall workflow involves preparing the peptide pool and target cells (PBMCs), co-culturing them to induce an antigen-specific response, and finally analyzing the activated T cells through methods like flow cytometry or ELISpot.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_stim Phase 2: Stimulation cluster_analysis Phase 3: Analysis reconstitute Reconstitute Lyophilized This compound Pool setup_culture Set up Cell Culture (PBMCs + Controls + Peptides) reconstitute->setup_culture isolate_pbmc Isolate PBMCs from Whole Blood isolate_pbmc->setup_culture incubate Incubate at 37°C, 5% CO₂ setup_culture->incubate ics Intracellular Cytokine Staining (ICS) incubate->ics elispot ELISpot Assay incubate->elispot flow Flow Cytometry Analysis ics->flow elispot_reader ELISpot Plate Reading & Analysis elispot->elispot_reader

Caption: General workflow for T cell stimulation and analysis.

Protocol 1: Reconstitution of this compound Pool Stock

Most peptide pools are supplied in lyophilized form and require reconstitution before use.[1]

  • Warm Vial: Allow the vial containing the lyophilized peptide pool to warm to room temperature (15 - 25°C).[1]

  • Centrifuge: Briefly centrifuge the vial to ensure all powder is collected at the bottom.[1]

  • Add Solvent: Add a small volume of pure, sterile Dimethyl Sulfoxide (DMSO) (e.g., 20-40 µL) to the vial.[1][7] The exact volume may depend on the amount of peptide provided.

  • Dissolve: Vortex the vial thoroughly to ensure the peptides are completely dissolved.[1][7] Gentle warming (<40°C) or sonication can aid dissolution if needed.[1][7]

  • Storage: The resulting peptide pool stock solution can be stored at -20°C.[7] It is advisable to create single-use aliquots to avoid repeated freeze-thaw cycles.[7]

Protocol 2: Preparation of Peripheral Blood Mononuclear Cells (PBMCs)

PBMCs serve as the source for both T cells and antigen-presenting cells.

  • Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., heparin or citrate).[7]

  • Dilution: Dilute the blood with an equal volume of phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a conical tube. Centrifuge according to the manufacturer's instructions (typically 400 x g for 30-40 minutes at room temperature with the brake off).

  • Isolate PBMC Layer: After centrifugation, carefully aspirate the layer of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.

  • Washing: Transfer the isolated cells to a new tube and wash them multiple times with PBS or cell culture medium to remove platelets and Ficoll residue. Centrifuge at 400 x g for 10 minutes for each wash.[8]

  • Cell Counting: Resuspend the final cell pellet in complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics). Count the cells using a hemocytometer or automated cell counter and assess viability (e.g., with Trypan Blue).

  • Resuspend for Assay: Adjust the cell concentration to the desired density for the specific assay (e.g., 1-2 x 10⁶ cells/mL).[8]

Protocol 3: T Cell Stimulation Assay

This protocol describes the co-culture of PBMCs with the this compound pool.

  • Prepare Peptide Working Solutions: Thaw the peptide stock solution. Prepare working solutions of the peptide pool in your chosen cell culture medium. A final concentration of approximately 1 µg/mL for each peptide in the pool is generally recommended for stimulation.[1][3]

  • Set Up Controls:

    • Negative Control: A vehicle control using the same final concentration of DMSO used for the peptide pool (must be <1% v/v to avoid toxicity).[1][7]

    • Positive Control: A non-specific T cell stimulant like Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or a well-characterized peptide pool known to elicit a response in the general population, such as a CEF (Cytomegalovirus, Epstein-Barr virus, Influenza virus) peptide pool.[1]

  • Plate Cells and Peptides: Add the prepared cell suspension, peptide working solutions, and controls to the wells of a sterile culture plate (e.g., 96-well round-bottom plate). The specific volumes and cell numbers per well will depend on the chosen analysis method (see tables below).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂.[1][7] The incubation time will vary depending on the downstream analysis (e.g., 6 hours for intracellular cytokine staining or 18-24 hours for ELISpot).[1][9]

Protocol 4: Analysis of T Cell Activation

This method quantifies the frequency of T cells producing specific cytokines in response to stimulation.

  • Stimulation (6 hours total):

    • Set up the stimulation culture as described in Protocol 3.

    • After approximately 2 hours of incubation, add a protein transport inhibitor, such as Brefeldin A (e.g., at 10 µg/mL), to each well.[1][7] This traps cytokines inside the cell, allowing for their detection.

    • Return the plate to the incubator for an additional 4 hours.[1][7]

  • Cell Harvesting: After the total 6-hour incubation, harvest the cells.[7]

  • Surface Staining: Stain the cells with fluorescently-conjugated antibodies against surface markers to identify T cell populations (e.g., CD3, CD4, CD8) and a viability dye to exclude dead cells.[1]

  • Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize the cell membranes using a permeabilization buffer. This step is crucial for allowing antibodies to access intracellular targets.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).[1][9]

  • Acquisition and Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data by gating on viable, single cells, then on T cell subsets (e.g., CD3+CD4+ or CD3+CD8+), and finally quantifying the percentage of cells positive for the cytokine(s) of interest.[1]

The ELISpot assay is a highly sensitive method for quantifying the number of cytokine-secreting cells.

  • Plate Preparation: Prepare a PVDF-membrane 96-well ELISpot plate according to the manufacturer's instructions, typically by coating it with a capture antibody for the cytokine of interest (e.g., anti-IFN-γ).

  • Stimulation (18-24 hours):

    • Add the peptide working solutions and controls directly to the wells of the coated ELISpot plate.[1]

    • Add the PBMC suspension to each well.[1]

    • Incubate the plate at 37°C, 5% CO₂ for the desired time (e.g., 18-24 hours). Ensure the plate is not disturbed during incubation.[1]

  • Cell Removal: Wash the plate thoroughly to remove all cells.

  • Detection: Add a biotinylated detection antibody specific for the cytokine of interest. Following another incubation and washing step, add an enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Spot Development: Add a substrate that precipitates upon enzymatic cleavage, forming a colored spot at the location of each cytokine-secreting cell.

  • Analysis: Once the spots are developed, wash and dry the plate. Count the spots in each well using an automated ELISpot reader. Each spot represents a single antigen-specific, cytokine-producing T cell.[1]

Data Presentation: Summary of Quantitative Parameters

The following tables summarize the key quantitative data and conditions for the described protocols.

Table 1: Reagent and Control Concentrations

Reagent/Control Stock Concentration Working Concentration Final Concentration
This compound Pool Varies (e.g., in DMSO) 3X or 10X in media[1] ≥ 1 µg/mL per peptide[1]
DMSO (Vehicle Control) 100% Diluted in media < 1% (v/v)[1][7]
CEF Peptide Pool (Positive) Varies (e.g., in DMSO) 3X or 10X in media ~1 µg/mL per peptide[9]
PMA/Ionomycin (Positive) Varies Varies Varies

| Brefeldin A (for ICS) | Varies | 2X in media | 10 µg/mL[7] |

Table 2: Cell Densities and Incubation Times for T Cell Stimulation Assays

Assay Type Plate Type Cell Density per Well Incubation Time Incubation Conditions
ICS / Flow Cytometry 24-well or 96-well round-bottom 1 x 10⁷ (24-well)[1] or 1-2 x 10⁶ (96-well) 5 - 6 hours[1][7] 37°C, 5% CO₂[1][7]

| ELISpot | 96-well ELISpot plate | 2.5 x 10⁵[1] | 18 - 24 hours[1] | 37°C, 5% CO₂[1] |

References

Application Notes and Protocols: SMCY Peptide as a Tool for Tracking Male Cell Microchimerism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Male cell microchimerism (MMc) refers to the presence of a small number of genetically male cells in a female host, or vice versa. This phenomenon most commonly arises from the bidirectional cell trafficking between mother and fetus during pregnancy. The persistence of these allogeneic cells has been implicated in a variety of physiological and pathological processes, including autoimmune diseases, cancer, and tissue repair. Accurate and sensitive detection of male cells is therefore crucial for advancing our understanding of these conditions.

The SMCY gene, located on the Y chromosome, encodes for the male-specific minor histocompatibility antigen H-Y. Peptides derived from the SMCY protein are presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules, creating a unique target for the identification and tracking of male cells within a female background. This document provides detailed application notes and protocols for utilizing SMCY as a molecular and cellular marker for MMc research.

Applications

  • Quantitative Analysis of Male Cell Engraftment: Monitoring the level of male donor cells in female recipients following hematopoietic stem cell or organ transplantation.

  • Fetal Microchimerism Studies: Quantifying the presence and persistence of fetal cells in maternal circulation and tissues postpartum.

  • Autoimmune Disease Research: Investigating the potential role of MMc in the pathogenesis of female-predominant autoimmune disorders.

  • Cancer Biology: Studying the association between MMc and cancer risk or prognosis.

  • Cell Therapy and Regenerative Medicine: Tracking the fate and distribution of male donor cells in therapeutic applications.

Data Presentation: Performance of MMc Detection Methods

The accurate quantification of MMc relies on highly sensitive techniques capable of detecting rare cellular events. The most common methods involve the detection of Y-chromosome-specific DNA sequences by quantitative PCR (qPCR). The performance of these assays can vary based on the target gene.

MethodTarget GeneSensitivity (Limit of Detection)SpecificityKey AdvantagesKey Disadvantages
qPCR SRY (single-copy)~1 male cell in 10,000 - 100,000 female cells (LOD: ~4 genome equivalents)[1]HighWell-established, good specificity.Lower sensitivity compared to multi-copy targets.[1]
qPCR DYS14 (multi-copy)~1 male cell in 100,000 - 1,000,000 female cells (LOD: ~0.4 genome equivalents)[1]HighIncreased sensitivity due to multiple copies per genome.[1]Can be less specific in some contexts.[2]
Flow Cytometry SMCY-peptide/MHC TetramerDependent on cell frequency and antibody/tetramer affinity. Can detect rare events (<0.1%).HighAllows for phenotypic characterization and sorting of live male cells.HLA-restriction, requires specific reagents, lower throughput than qPCR.

Experimental Protocols

Protocol 1: Quantitative PCR for Male DNA Detection

This protocol describes the detection of male DNA by targeting the multi-copy DYS14 gene on the Y chromosome, offering high sensitivity. A single-copy autosomal gene (e.g., β-globin) should be amplified in parallel for normalization.

1. DNA Extraction:

  • Extract genomic DNA from whole blood, peripheral blood mononuclear cells (PBMCs), or tissue samples using a high-quality DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit).

  • Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~1.8.

2. qPCR Reaction Setup:

  • Prepare a master mix for the DYS14 target and the reference gene (e.g., β-globin) in separate tubes.

  • Reaction Components (per 20 µL reaction):

    • 2x TaqMan Universal PCR Master Mix: 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • Probe (5 µM): 0.5 µL

    • Nuclease-free water: 3.5 µL

    • Template DNA (10-100 ng): 5 µL

  • Example Primer and Probe Sequences (DYS14):

    • Forward: 5'-CCAATTGAGTGGTATCCGGATT-3'

    • Reverse: 5'-TTAAGGCTGCTGTTGTGGTGTCT-3'

    • Probe: 5'-(VIC)-TGAAGTGGA GGCCTATC-(MGB)-3'

  • Aliquot 15 µL of the master mix into each well of a 96-well PCR plate.

  • Add 5 µL of template DNA (standards, samples, and no-template controls) to the respective wells.

  • Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.

3. Thermal Cycling Conditions:

  • Initial Denaturation: 95°C for 10 minutes

  • 40 Cycles:

    • Denaturation: 95°C for 15 seconds

    • Annealing/Extension: 60°C for 1 minute

4. Data Analysis:

  • Generate a standard curve using serial dilutions of known male genomic DNA.

  • Determine the cycle threshold (Ct) values for all samples.

  • Quantify the amount of male DNA in each sample by interpolating its Ct value from the standard curve.

  • Normalize the results to the reference gene to express MMc as male genome equivalents per total genome equivalents.

Protocol 2: Flow Cytometry for SMCY-Peptide Presenting Cells

This protocol describes the detection of male cells by staining with a fluorescently labeled SMCY peptide-MHC class I tetramer. This example is for the HLA-A*02:01-restricted this compound FIDSYICQV.

1. Cell Preparation:

  • Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Wash the cells twice with FACS buffer (PBS + 2% FBS + 0.1% sodium azide).

  • Resuspend the cells at a concentration of 1-2 x 10^7 cells/mL in FACS buffer.

2. Staining Procedure:

  • Aliquot 100 µL of the cell suspension (1-2 x 10^6 cells) into a 5 mL FACS tube.

  • Add the PE-conjugated HLA-A*02:01-SMCY (FIDSYICQV) tetramer at the manufacturer's recommended concentration.

  • Incubate for 30-60 minutes at 4°C in the dark.

  • Add a cocktail of antibodies for cell surface markers (e.g., anti-CD3, anti-CD8, and a viability dye) at their predetermined optimal concentrations.

  • Incubate for an additional 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

3. Flow Cytometry Analysis:

  • Acquire the samples on a flow cytometer.

  • Collect a sufficient number of events (e.g., >500,000) to identify rare populations.

  • Gating Strategy:

    • Gate on lymphocytes using FSC vs. SSC.

    • Gate on single cells using FSC-A vs. FSC-H.

    • Gate on live cells using a viability dye.

    • Gate on CD3+ T cells.

    • From the CD3+ population, gate on CD8+ T cells.

    • Within the live, single, CD3+CD8+ population, identify the tetramer-positive cells.

Visualizations

qPCR_Workflow cluster_sample_prep Sample Preparation cluster_qPCR Quantitative PCR cluster_analysis Data Analysis Sample Blood/Tissue Sample DNA_Extraction Genomic DNA Extraction Sample->DNA_Extraction Quantification DNA Quantification (A260/A280) DNA_Extraction->Quantification Reaction_Setup qPCR Reaction Setup (DYS14/SRY + Ref Gene) Quantification->Reaction_Setup Amplification Thermal Cycling (Amplification) Reaction_Setup->Amplification Data_Acquisition Fluorescence Data Acquisition Amplification->Data_Acquisition Standard_Curve Standard Curve Generation Data_Acquisition->Standard_Curve Quantify Quantify Male DNA (genome equivalents) Standard_Curve->Quantify

Caption: Workflow for qPCR-based detection of male microchimerism.

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Blood_Sample Whole Blood Sample PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood_Sample->PBMC_Isolation Cell_Wash Cell Wash & Count PBMC_Isolation->Cell_Wash Tetramer_Incubation Incubate with SMCY-MHC Tetramer Cell_Wash->Tetramer_Incubation Antibody_Stain Stain with Surface Marker Antibodies (CD3, CD8, Viability Dye) Tetramer_Incubation->Antibody_Stain Final_Wash Final Wash Steps Antibody_Stain->Final_Wash Acquisition Acquire on Flow Cytometer Final_Wash->Acquisition Gating Gating Strategy (Live, Single, CD3+, CD8+) Acquisition->Gating Quantification Quantify Tetramer+ Cells Gating->Quantification

Caption: Workflow for flow cytometry-based detection of SMCY-peptide presenting cells.

Gating_Strategy Total_Cells Total Events Lymphocytes Lymphocytes (FSC vs SSC) Total_Cells->Lymphocytes Singlets Singlets (FSC-A vs FSC-H) Lymphocytes->Singlets Live_Cells Live Cells (Viability Dye-) Singlets->Live_Cells T_Cells T-Cells (CD3+) Live_Cells->T_Cells CD8_T_Cells CD8+ T-Cells (CD8+) T_Cells->CD8_T_Cells SMCY_Positive SMCY+ (Tetramer+) CD8_T_Cells->SMCY_Positive

Caption: Logical gating strategy for identifying SMCY-tetramer positive cells.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Immunogenicity of SMCY Peptide-Based Vaccines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of immunogenic SMCY peptide-based vaccines.

Frequently Asked Questions (FAQs)

Q1: What is SMCY and why is it a target for peptide-based vaccines?

SMCY is a minor histocompatibility antigen (miHA) encoded on the Y chromosome. As it is expressed in males but not females, it can be recognized as foreign by the female immune system. This male-specific expression makes it a potential target for cancer immunotherapy in female patients with tumors arising in male recipients of hematopoietic cell transplantation (HCT) or for female patients with certain cancers. The goal of an this compound-based vaccine is to elicit a robust and specific T-cell response against cancer cells expressing this antigen.[1]

Q2: What are the primary challenges in developing an effective this compound vaccine?

Synthetic peptide vaccines, including those targeting SMCY, often face several challenges that limit their effectiveness:

  • Poor Immunogenicity: Peptides alone are typically not very immunogenic and may be ignored by the immune system or, in some cases, induce immune tolerance.[2][3]

  • Rapid Degradation: When administered in simple aqueous solutions, peptides are quickly broken down by proteases in the body, resulting in a short half-life.[2][3]

  • Inefficient Delivery: For an effective immune response, the peptide needs to be efficiently taken up by antigen-presenting cells (APCs), such as dendritic cells (DCs), and transported to the lymph nodes where T-cell priming occurs. Peptides alone often fail to do this effectively.[3][4]

  • Suboptimal T-Cell Activation: Even if the peptide is taken up by an APC, it may not trigger the strong co-stimulatory signals required for robust activation and expansion of cytotoxic CD8+ T-cells.[2]

Q3: What are the main strategies to improve the immunogenicity of a peptide vaccine?

To overcome the challenges of low immunogenicity, several strategies can be employed:

  • Use of Adjuvants: Adjuvants are substances that stimulate the innate immune system, creating an inflammatory environment that enhances the adaptive immune response to the peptide antigen.[2]

  • Advanced Delivery Systems: Encapsulating or conjugating peptides to delivery systems like lipid nanoparticles (LNPs) or polymers can protect them from degradation, improve their delivery to lymph nodes, and enhance their uptake by APCs.[3][5]

  • Peptide Modification: Conjugating peptides to molecules like cell-penetrating peptides (CPPs) or albumin-binding lipids can increase their stability and accumulation in lymph nodes.[4][6][7]

  • Combination Therapies: Combining peptide vaccines with other immunotherapies, such as checkpoint inhibitors, can lead to more potent anti-tumor responses.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Low or No T-Cell Response in ELISpot or Intracellular Cytokine Staining (ICS) Assays
Possible Cause Troubleshooting Step
Poor Peptide Immunogenicity Incorporate a potent adjuvant. Toll-like receptor (TLR) agonists like Poly-ICLC (TLR3 agonist) or CpG oligodeoxynucleotides (CpG ODN; TLR9 agonist) are known to promote strong CD8+ and CD4+ T-cell responses.[8][9][10]
Inefficient Antigen Presentation Optimize the delivery system. Formulate the peptide in a lipid nanoparticle (LNP) to enhance uptake by dendritic cells and cross-presentation.[5][11] Alternatively, conjugate the peptide to an albumin-binding moiety (like DSPE-PEG) to increase its transport to the lymph nodes.[4][6]
Suboptimal T-Cell Stimulation in vitro Ensure proper co-stimulation in your ICS assay. Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d) to the culture medium during the peptide restimulation step.[12][13] Rest cryopreserved PBMCs overnight before stimulation to improve cell health and cytokine responses.[12][13]
Incorrect Peptide Dose Perform a dose-response experiment. An excessively high peptide concentration can sometimes lead to T-cell anergy rather than activation.[2] Test a range of peptide concentrations in your in vitro assays and in vivo immunizations.
Assay Sensitivity/Protocol Issue Review and optimize your assay protocol. For ICS, ensure the Golgi blocker (e.g., Brefeldin A) is added at the correct time and concentration.[12][14] For ELISpot, ensure plates are properly coated and that the detection antibody is filtered to prevent non-specific spots.[15][16]
Issue 2: Peptide Solubility and Stability Problems During Formulation
Possible Cause Troubleshooting Step
Hydrophobic Peptide Sequence Assess the peptide's amino acid composition. If the peptide is hydrophobic, first try dissolving it in a small amount of an organic solvent like DMSO or acetonitrile, then slowly add it to your aqueous buffer.[17][18]
Peptide Aggregation Optimize the pH and buffer of your solution. Peptides are often most soluble at a pH away from their isoelectric point. Test different buffers and pH levels to find the optimal conditions.[19] Sonication can also help break up aggregates.
Chemical Degradation (e.g., Oxidation, Deamidation) Modify the peptide sequence. If specific amino acids like methionine or asparagine are causing instability, consider conservative substitutions if they are not critical for the epitope's binding to MHC.[20]
Formulation Instability Protect the formulation. Prepare formulations fresh before use. If storage is necessary, lyophilize the peptide or store it at -80°C. For liquid formulations, exclude air (e.g., by using argon) to prevent oxidation.[19] Using excipients like polyols can also enhance stability.[19]

Data Presentation: Adjuvant Performance

The choice of adjuvant is critical for driving a potent T-cell response. Different adjuvants stimulate distinct innate immune pathways, leading to varied outcomes.

Table 1: Comparison of Adjuvants for Inducing Antigen-Specific T-Cell Responses

AdjuvantMechanism of ActionKey T-Cell Response CharacteristicsReference
Poly-ICLC TLR3 Agonist (mimics viral dsRNA)Induces strong CD4+ and CD8+ T-cell responses. Promotes a Th1-biased immune environment.[8][9][][8][9][]
CpG ODN TLR9 Agonist (mimics bacterial DNA)Potently activates dendritic cells and B cells. Strongly promotes Th1 and cytotoxic T-lymphocyte (CTL) responses.[8][10][][8][10][]
Squalene Emulsions (e.g., MF59, AddaVax) Depot effect; induces innate immune cell recruitmentElicit robust IgG responses and protective CD8+ T-cell responses with enhanced cytotoxic function (Granzyme B expression).[22][22]
GM-CSF Cytokine; promotes DC maturation and recruitmentCan be effective in attracting and stimulating dendritic cells at the injection site, leading to enhanced T-cell responses.[8][8]

Note: The effectiveness of an adjuvant can be antigen- and model-dependent. It is often necessary to empirically test several adjuvants.

Experimental Protocols & Visualizations

General Workflow for this compound Vaccine Development

The development and testing of an enhanced peptide vaccine follow a logical progression from initial design to in vivo validation.

G cluster_0 Phase 1: Design & Formulation cluster_1 Phase 2: In Vitro Assessment cluster_2 Phase 3: In Vivo Immunogenicity cluster_3 Phase 4: Functional Validation Peptide_Selection This compound Selection (MHC Binding Prediction) Peptide_Synthesis Peptide Synthesis & Purification Peptide_Selection->Peptide_Synthesis Formulation Formulation Strategy (Adjuvant/Delivery System) Peptide_Synthesis->Formulation APC_Uptake APC Uptake Assay (e.g., Flow Cytometry) Formulation->APC_Uptake APC_Activation APC Activation Assay (CD80/CD86 Upregulation) APC_Uptake->APC_Activation Immunization Animal Immunization (e.g., Mouse Model) APC_Activation->Immunization T_Cell_Analysis Ex Vivo T-Cell Analysis (ELISpot/ICS) Immunization->T_Cell_Analysis Tumor_Challenge Tumor Challenge Study T_Cell_Analysis->Tumor_Challenge G Poly_ICLC Poly-ICLC (Adjuvant) TLR3 TLR3 Receptor (on Dendritic Cell) Poly_ICLC->TLR3 Signaling TRIF-dependent Signaling Cascade TLR3->Signaling Cytokines Type I IFN & Pro-inflammatory Cytokine Production (IL-12) Signaling->Cytokines Maturation DC Maturation: - Upregulation of CD80/CD86 - Enhanced Antigen Presentation Signaling->Maturation T_Cell_Activation Enhanced CD8+ T-Cell Priming & Proliferation Cytokines->T_Cell_Activation Maturation->T_Cell_Activation G Start Low T-Cell Response (ELISpot/ICS) Check_Controls Are assay controls (e.g., PHA/SEB) working? Start->Check_Controls Check_Peptide Is the peptide formulation soluble and stable? Check_Controls->Check_Peptide Yes Assay_Issue Troubleshoot Assay: - Check reagents - Optimize cell numbers - Review protocol Check_Controls->Assay_Issue No Check_Immunization Was the immunization protocol optimal? Check_Peptide->Check_Immunization Yes Formulation_Issue Troubleshoot Formulation: - Test different solvents/pH - Check for aggregation Check_Peptide->Formulation_Issue No Immunogenicity_Issue Enhance Immunogenicity: - Add potent adjuvant (Poly-ICLC/CpG) - Use delivery system (LNP) - Increase peptide dose Check_Immunization->Immunogenicity_Issue Yes

References

Technical Support Center: Overcoming Poor Solubility of Synthetic SMCY Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of synthetic SMCY peptides.

Frequently Asked Questions (FAQs)

Q1: Why is my synthetic SMCY peptide difficult to dissolve?

A1: The solubility of a synthetic peptide is primarily determined by its amino acid composition, length, net charge, and secondary structure.[1][2] Peptides with a high proportion of hydrophobic amino acids (e.g., Leucine, Valine, Phenylalanine) tend to have poor solubility in aqueous solutions.[1][3] Additionally, if the pH of the solvent is close to the peptide's isoelectric point (pI), its net charge will be close to zero, minimizing its interaction with water and thus reducing solubility.[4] Aggregation, often driven by the formation of intermolecular β-sheets, can also significantly decrease solubility.[1]

Q2: I'm working with the SMCY (950-960) human peptide (SPSVDKARAEL). What are its properties and how can I improve its solubility?

A2: The SMCY (950-960) peptide has a theoretical isoelectric point (pI) of 7.0 and a GRAVY score of -0.64, indicating it is a relatively neutral and hydrophilic peptide.[4] While its hydrophilicity is favorable for solubility in aqueous solutions, its neutral pI means that it may have minimal solubility around pH 7.0.

To improve its solubility, consider the following:

  • Adjusting the pH: Since the pI is 7.0, dissolving the peptide in a buffer with a pH slightly acidic (e.g., pH 5-6) or slightly basic (e.g., pH 8-9) will increase its net charge and enhance solubility.[4]

  • Initial Solvent: Start by attempting to dissolve the peptide in sterile, distilled water.[5]

  • Sonication: Gentle sonication can help to break up any small aggregates and facilitate dissolution.[6]

Q3: I am using the SMCY HY Peptide (738-746) with the sequence KCSRNRQYL. What is the best way to dissolve it?

A3: The SMCY HY Peptide (738-746) is a basic peptide due to the presence of Lysine (K) and Arginine (R) residues. To dissolve this peptide, follow these steps:

  • Initial Solvent: Attempt to dissolve the peptide in sterile, distilled water.

  • Acidic Buffer: If it does not dissolve in water, use a small amount of a dilute acidic solution, such as 10% acetic acid, to aid dissolution.[7] The acidic environment will protonate the basic residues, increasing the peptide's net positive charge and its affinity for water.

  • Sonication: Gentle sonication can be used to aid in dissolving the peptide.[6]

Q4: Can I use organic solvents like DMSO to dissolve my this compound?

A4: Yes, for highly hydrophobic or neutral peptides that are difficult to dissolve in aqueous solutions, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) can be used.[2][8] The general procedure is to first dissolve the peptide in a minimal amount of DMSO and then slowly add the aqueous buffer to the desired concentration while vortexing. However, be aware that DMSO can be toxic to cells, so the final concentration in your experiment should typically be kept below 0.5%.[7] For peptides containing Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), avoid using DMSO as it can oxidize these residues.

Q5: My this compound solution appears cloudy or has visible particles. What should I do?

A5: A cloudy appearance or visible particles indicate that the peptide is not fully dissolved or has aggregated.[9] You can try the following:

  • Sonication: A brief sonication in a water bath may help to break up aggregates.[6]

  • pH Adjustment: Verify the pH of your solution and adjust it to be further from the peptide's isoelectric point.

  • Centrifugation: Before use, it is always recommended to centrifuge your peptide solution and use the supernatant to remove any undissolved material.[6]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of two common synthetic SMCY peptides. These parameters are crucial for predicting and troubleshooting solubility issues.

Peptide NameSequenceMolecular Weight ( g/mol )Theoretical pIGRAVY Score*Predicted Solubility
SMCY (950-960) (human)SPSVDKARAEL1172.37.0-0.64Hydrophilic/Neutral[4]
SMCY HY Peptide (738-746)KCSRNRQYL1167.3510.5-0.89Hydrophilic/Basic[2]

*Grand Average of Hydropathicity (GRAVY) score is a measure of the hydrophobicity of a peptide. A negative score indicates a more hydrophilic peptide.

Experimental Protocols

Protocol 1: General Procedure for Solubilizing Lyophilized Peptides
  • Preparation: Before opening, centrifuge the vial to ensure all the lyophilized powder is at the bottom.[10]

  • Initial Dissolution: Add the recommended solvent (based on the peptide's properties) to the vial.

  • Agitation: Gently vortex or sonicate the vial to aid dissolution.[10]

  • Dilution (if using organic solvents): If the peptide was dissolved in an organic solvent like DMSO, slowly add the aqueous buffer to the desired final concentration while vortexing to prevent precipitation.[11]

  • Verification: A successfully dissolved peptide solution should be clear and free of visible particles.

  • Storage: Store the peptide solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12]

Protocol 2: Step-by-Step Guide for Dissolving a Basic Peptide (e.g., SMCY HY Peptide 738-746)
  • Calculate Net Charge: Determine the net charge of the peptide at neutral pH. For KCSRNRQYL, the presence of Lysine and Arginine gives it a net positive charge.

  • Initial Solvent: Attempt to dissolve the peptide in sterile, distilled water.

  • Acidification: If solubility is poor, add a small volume of 10% acetic acid dropwise while vortexing until the peptide dissolves.[7]

  • Final Dilution: Once dissolved, you can dilute the solution with your desired aqueous buffer.

  • Final Check: Ensure the final solution is clear. If not, sonicate briefly.

Visual Diagrams

TroubleshootingWorkflow start Start: Lyophilized this compound check_properties Determine Peptide Properties (Sequence, pI, Hydrophobicity) start->check_properties initial_dissolution Attempt Dissolution in Water check_properties->initial_dissolution is_dissolved1 Is it Soluble? initial_dissolution->is_dissolved1 basic_peptide Basic Peptide (pI > 7.5) is_dissolved1->basic_peptide No, and Basic acidic_peptide Acidic Peptide (pI < 6.5) is_dissolved1->acidic_peptide No, and Acidic neutral_hydrophobic Neutral/Hydrophobic Peptide is_dissolved1->neutral_hydrophobic No, and Neutral/Hydrophobic success Success: Clear Solution (Filter and Use) is_dissolved1->success Yes add_acid Add Dilute Acid (e.g., 10% Acetic Acid) basic_peptide->add_acid add_base Add Dilute Base (e.g., 0.1M Ammonium Bicarbonate) acidic_peptide->add_base use_organic Use Minimal Organic Solvent (e.g., DMSO, DMF) neutral_hydrophobic->use_organic is_dissolved2 Is it Soluble? add_acid->is_dissolved2 is_dissolved3 Is it Soluble? add_base->is_dissolved3 is_dissolved4 Is it Soluble? use_organic->is_dissolved4 sonicate Sonication is_dissolved2->sonicate No is_dissolved2->success Yes is_dissolved3->sonicate No is_dissolved3->success Yes is_dissolved4->sonicate No is_dissolved4->success Yes is_dissolved5 Is it Soluble? sonicate->is_dissolved5 is_dissolved5->success Yes fail Insoluble: Consider Peptide Redesign or Alternative Solvent is_dissolved5->fail No

Caption: Troubleshooting workflow for solubilizing synthetic SMCY peptides.

SignalingPathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell SMCY_protein SMCY Protein proteasome Proteasome SMCY_protein->proteasome Degradation SMCY_peptide This compound (e.g., SPSVDKARAEL) proteasome->SMCY_peptide TAP TAP Transporter SMCY_peptide->TAP MHC_I MHC Class I (e.g., HLA-B7) SMCY_peptide->MHC_I Loading ER Endoplasmic Reticulum (ER) TAP->ER MHC_I->ER MHC_peptide_complex MHC-I-SMCY Peptide Complex cell_surface Cell Surface MHC_peptide_complex->cell_surface Transport TCR T-Cell Receptor (TCR) MHC_peptide_complex->TCR Recognition CD8 CD8 Co-receptor MHC_peptide_complex->CD8 T_cell_activation T-Cell Activation TCR->T_cell_activation CD8->T_cell_activation immune_response Immune Response (e.g., Graft Rejection) T_cell_activation->immune_response

Caption: this compound antigen presentation pathway via MHC Class I.

References

Technical Support Center: Optimizing SMCY Peptide Loading onto MHC Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with SMCY peptides and their loading onto Major Histocompatibility Complex (MHC) molecules. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experiments and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the SMCY peptide and why is it significant?

A1: SMCY is a protein encoded by the Y chromosome and serves as a source of the male-specific minor histocompatibility antigen (H-Y antigen).[1][2][3] Peptides derived from the SMCY protein can be presented by MHC class I molecules and recognized by T cells, playing a crucial role in immune responses, particularly in the context of organ and bone marrow transplantation between sexes.[1][2][4]

Q2: Which MHC alleles are known to present SMCY-derived peptides?

A2: Several MHC alleles have been identified to present SMCY peptides. Notable examples include HLA-B7, HLA-A*02:01, and the murine H2-Db.[1][4][5] The specific peptide sequence determines the binding affinity to a particular MHC allele.

Q3: What is the typical binding affinity of SMCY peptides to MHC molecules?

A3: The binding affinity of SMCY peptides to their restricting MHC alleles can be quite high. For instance, the this compound with the sequence SPSVDKARAEL has been shown to inhibit the binding of a standard iodinated peptide to HLA-B7 with an IC50 of 34 nM.[6] Another SMCY-derived peptide, FIDSYICQV, is recognized as an immunodominant H-Y epitope in the context of HLA-A*02:01.[4]

Q4: What is the difference between the SMCY and SMCX proteins?

A4: SMCX is the homologous protein to SMCY, encoded on the X chromosome. The amino acid sequences of SMCX and SMCY in the regions that give rise to H-Y antigenic peptides differ slightly, typically by two amino acid residues.[1][2] These differences are critical for the male-specific immune recognition of SMCY.

Troubleshooting Guide

This guide addresses common issues encountered during the loading of SMCY peptides onto MHC molecules and subsequent applications like tetramer staining.

Problem Potential Cause(s) Recommended Solution(s)
Low or no binding of this compound to MHC molecules in in vitro refolding assays. 1. Suboptimal refolding buffer conditions: Incorrect pH, ionic strength, or redox potential can hinder proper MHC folding and peptide binding.[2][7] 2. Peptide degradation: Peptides can be susceptible to degradation by proteases. 3. Incorrect peptide concentration: The concentration of the this compound may be too low for efficient binding. 4. MHC protein quality: The recombinant heavy and light chains (β2m) may be of poor quality or improperly folded.1. Optimize refolding buffer: A typical refolding buffer for MHC class I is 0.1 M Tris pH 8.0, 500 mM L-Arginine-HCl, 2 mM EDTA, 0.5 mM oxidized glutathione, and 5 mM reduced glutathione.[7] For peptide binding specifically, a slightly acidic pH (around 6.6) might be optimal.[2] 2. Use protease inhibitors: Add a protease inhibitor cocktail to your buffers. 3. Titrate peptide concentration: Empirically determine the optimal peptide concentration. A molar excess of peptide over the MHC heavy chain and β2m is generally recommended. 4. Ensure high-quality proteins: Use freshly prepared or properly stored recombinant proteins.
High background or non-specific staining with SMCY-MHC tetramers. 1. Tetramer aggregation: Aggregated tetramers can lead to non-specific binding to cells.[8] 2. Dead cells: Dead cells are known to non-specifically bind tetramers.[8] 3. Fc receptor binding: Tetramers may bind non-specifically to Fc receptors on certain cell types. 4. Suboptimal staining protocol: Incorrect incubation temperature, time, or antibody concentrations can increase background.[4][9][10]1. Centrifuge tetramers: Before use, centrifuge the tetramer solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet aggregates.[8] 2. Use a viability dye: Include a viability dye (e.g., 7-AAD, Propidium Iodide) in your staining panel to exclude dead cells from the analysis.[4][10] 3. Use an Fc block: Pre-incubate cells with an Fc receptor blocking reagent.[4] 4. Optimize staining conditions: Titrate tetramer concentration and antibodies. Stain at 2-8°C for 30-60 minutes. Consider sequential staining (tetramer first, then antibodies).[4][9]
Low signal intensity of SMCY-specific T cells with tetramer staining. 1. Low affinity of the T-cell receptor (TCR): The affinity of the TCR for the SMCY-pMHC complex may be low. 2. Low frequency of specific T cells: The population of interest may be very small. 3. TCR internalization: TCRs can be internalized upon binding to the tetramer, reducing the fluorescent signal. 4. Suboptimal fluorochrome: The fluorochrome conjugated to the tetramer may not be bright enough.1. Use higher-order multimers (dextramers): Dextramers have higher avidity and can improve staining of low-affinity T cells.[10] 2. Increase the number of cells stained: Staining a larger number of cells (e.g., 2-10 million PBMCs) can help in detecting rare events.[8] 3. Use a protein kinase inhibitor: Pre-treatment with a protein kinase inhibitor like dasatinib can prevent TCR internalization.[10] 4. Choose a bright fluorochrome: Use tetramers conjugated to bright fluorochromes like PE or APC.[10]
Inconsistent results in peptide loading onto T2 cells. 1. Suboptimal peptide pulsing conditions: Incubation time and peptide concentration can significantly affect loading efficiency.[5][11] 2. T2 cell health: The viability and health of the T2 cells are crucial for consistent results. 3. Competition from endogenous peptides: Although T2 cells are TAP-deficient, some level of endogenous peptide presentation can occur.1. Optimize pulsing conditions: A typical starting point is to incubate T2 cells (1x10^6 cells/group) with 20 µg/ml of the this compound in serum-free medium for 18 hours at 37°C.[5] Shorter incubation times (e.g., 90 minutes) have also been reported.[11] Titrate the peptide concentration to find the optimal level for your specific this compound. 2. Ensure high cell viability: Use healthy, actively growing T2 cells and handle them gently. 3. Acid strip cells: To remove pre-existing peptides, you can perform a gentle acid wash before pulsing with the this compound.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound-MHC interactions.

Table 1: Binding Affinity of SMCY Peptides to MHC Class I Molecules

Peptide SequenceMHC AlleleBinding Affinity (IC50)Reference
SPSVDKARAELHLA-B734 nM[6]
FIDSYICQVHLA-A*02:01Immunodominant epitope, high affinity implied[4]
KCSRNRQYLH2-DbH-Y epitope, high affinity implied[5][12]

Table 2: Stability of Peptide-MHC Class I Complexes

Peptide CharacteristicsEffect on StabilitySignificanceReference
Anchor ResiduesOptimal anchor residues significantly increase complex stability.Stability is a better correlate of immunogenicity than affinity alone.[13][14][15]
Peptide LengthNon-canonical long peptides (e.g., 15-mers) can bind with comparable stability to canonical 8-11 mers.Expands the repertoire of potential T-cell epitopes.[1]
Half-life (t1/2)Immunogenic peptides tend to have longer half-lives in complex with MHC.A key parameter for predicting immunogenicity.[13]

Experimental Protocols

Protocol 1: In Vitro Refolding of MHC Class I with this compound

This protocol describes the general procedure for refolding MHC class I heavy chains and β2-microglobulin in the presence of an this compound.

Materials:

  • Purified recombinant MHC class I heavy chain (e.g., HLA-A*02:01)

  • Purified recombinant β2-microglobulin (β2m)

  • Synthetic this compound of high purity (>95%)

  • Refolding buffer: 0.1 M Tris pH 8.0, 500 mM L-Arginine-HCl, 2 mM EDTA, 0.5 mM oxidized glutathione, 5 mM reduced glutathione.[7]

  • Dialysis tubing (10 kDa MWCO)

  • Stir plate and stir bar

  • Cold room or 4°C incubator

Procedure:

  • Prepare the refolding buffer and chill to 4°C.

  • In a dropwise manner, add the denatured heavy chain to the refolding buffer while gently stirring.

  • Add β2m to the refolding mixture. A common molar ratio is 1:1 (heavy chain:β2m).

  • Add the this compound to the refolding mixture. A molar excess of peptide (e.g., 10-fold) over the heavy chain is recommended.

  • Allow the refolding to proceed at 4°C with gentle stirring for 48-72 hours.

  • Concentrate the refolding mixture and exchange the buffer into a suitable storage buffer (e.g., PBS pH 7.4) using dialysis or a centrifugal concentrator.

  • Purify the correctly folded pMHC complexes using size exclusion chromatography.

Protocol 2: this compound Loading onto T2 Cells

This protocol outlines the steps for loading exogenous SMCY peptides onto the surface of TAP-deficient T2 cells.

Materials:

  • T2 cells (HLA-A*02:01 positive)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Serum-free medium (e.g., AIM-V)

  • Synthetic this compound (e.g., FIDSYICQV)

  • Human β2-microglobulin (optional, can enhance stabilization)

  • FITC-conjugated anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2)

  • Flow cytometer

Procedure:

  • Culture T2 cells to a sufficient density.

  • Harvest and wash the T2 cells with serum-free medium.

  • Resuspend the cells at a concentration of 1x10^6 cells/mL in serum-free medium.

  • Add the this compound to the cell suspension at the desired concentration (e.g., 20 µg/mL). A titration of peptide concentrations is recommended for optimization.[5]

  • (Optional) Add human β2-microglobulin (e.g., 5 µg/mL) to the cell suspension.[5]

  • Incubate the cells at 37°C in a 5% CO2 incubator for 18 hours.[5] Alternatively, a shorter incubation of 90 minutes can be tested.[11]

  • Wash the cells twice with PBS to remove unbound peptide.

  • Stain the cells with a FITC-conjugated anti-HLA-A2 antibody to assess the stabilization of MHC class I molecules on the cell surface.

  • Analyze the cells by flow cytometry. An increase in the mean fluorescence intensity (MFI) of HLA-A2 staining compared to unloaded control cells indicates successful peptide loading.

Visualizations

Experimental_Workflow_SMCY_Peptide_Loading cluster_invitro In Vitro Refolding cluster_cellular Cellular Loading (T2 Cells) start_invitro Recombinant MHC Heavy Chain & β2-microglobulin refolding Refolding Buffer (Arginine, Redox agents) start_invitro->refolding peptide_invitro This compound peptide_invitro->refolding purification Purification (Size Exclusion Chromatography) refolding->purification product_invitro Purified SMCY-pMHC Complex purification->product_invitro start_cellular TAP-deficient T2 Cells pulsing Peptide Pulsing (37°C incubation) start_cellular->pulsing peptide_cellular This compound peptide_cellular->pulsing staining Staining (Anti-HLA Ab) pulsing->staining analysis Flow Cytometry Analysis staining->analysis

Figure 1: Experimental workflows for this compound loading.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No SMCY-pMHC Signal cause1 Peptide Issues (Degradation, Conc.) start->cause1 cause2 MHC/Cell Issues (Quality, Viability) start->cause2 cause3 Assay Conditions (Buffer, Temp, Time) start->cause3 cause4 Detection Issues (Staining, Aggregates) start->cause4 sol1 Optimize Peptide (Use Protease Inhibitors, Titrate Concentration) cause1->sol1 sol2 Ensure Quality (Fresh Reagents, Viability Dye) cause2->sol2 sol3 Optimize Protocol (Buffer pH, Titrate Temp/Time) cause3->sol3 sol4 Refine Detection (Centrifuge Tetramers, Sequential Staining) cause4->sol4

Figure 2: Troubleshooting logic for low SMCY-pMHC signal.

Signaling_Pathway_TCell_Recognition cluster_apc Antigen Presenting Cell (APC) cluster_tcell T Cell smcy_pmhc SMCY-pMHC Complex tcr T-Cell Receptor (TCR) smcy_pmhc->tcr Specific Recognition cd8 CD8 Co-receptor smcy_pmhc->cd8 Stabilization signaling Downstream Signaling Cascade tcr->signaling cd8->signaling activation T-Cell Activation (Cytokine release, Proliferation) signaling->activation

Figure 3: T-cell recognition of the SMCY-pMHC complex.

References

Technical Support Center: Troubleshooting Low Efficiency of SMCY-specific T Cell Expansion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low efficiency in the expansion of SMCY-specific T cells. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for inefficient expansion of SMCY-specific T cells?

The expansion of T cells specific for minor histocompatibility antigens (miHA) like SMCY is often challenging due to their very low precursor frequency in peripheral blood.[1][2] Key factors contributing to low expansion efficiency include:

  • Low Precursor Frequency: The starting population of T cells capable of recognizing the SMCY antigen is typically very small.[1][3]

  • Suboptimal T Cell Activation: Inadequate activation signals can lead to poor proliferation and differentiation of SMCY-specific T cells.

  • Inefficient Antigen Presentation: The quality and activation state of antigen-presenting cells (APCs) are critical for effectively stimulating T cell expansion.

  • Inappropriate Cytokine Support: The cytokine cocktail used may not provide the necessary signals for survival, proliferation, and differentiation of the target T cell population.[4][5]

  • T Cell Exhaustion: Repeated or prolonged stimulation can lead to an exhausted T cell phenotype, characterized by reduced proliferative capacity and effector function.[6][7]

  • Donor Variability: Significant differences can exist between donors in terms of the frequency and expansion potential of their SMCY-specific T cells.[8][9][10][11]

Troubleshooting Guide

Issue 1: Low initial frequency of SMCY-specific T cells.

Q2: My starting population of SMCY-specific T cells is very low. How can I enrich for these cells before expansion?

Enriching for rare antigen-specific T cells prior to expansion can significantly improve success rates. Consider the following strategies:

  • Antigen-Specific Enrichment: Utilize methods like the Activation Induced Marker (AIM) assay to identify and isolate T cells that upregulate activation markers (e.g., CD137, CD154) upon stimulation with SMCY peptides.[2][12]

  • Cytokine Secretion Assays: Employ techniques that capture and select for cells secreting specific cytokines (e.g., IFN-γ) in response to SMCY antigen stimulation.[13]

  • MHC-Tetramer/Multimer Staining: For CD8+ T cells, fluorescently labeled MHC class I tetramers or multimers loaded with the specific SMCY peptide can be used to directly stain and sort the antigen-specific population via flow cytometry.[2]

Issue 2: Poor T cell activation and proliferation.

Q3: I am observing minimal T cell proliferation after initial stimulation. What could be wrong with my activation protocol?

Effective T cell activation is the cornerstone of successful expansion. Here are key areas to troubleshoot:

  • Antigen-Presenting Cells (APCs):

    • APC Type: Professional APCs, such as dendritic cells (DCs) or activated B cells, are generally more effective than non-professional APCs.[14][15][16]

    • APC Maturation: Ensure your APCs are properly matured to express high levels of MHC and co-stimulatory molecules (e.g., CD80, CD86). Immature APCs may induce anergy rather than activation.[17]

    • Peptide Loading: Verify the efficient loading of SMCY peptides onto the MHC molecules of your APCs. This can be influenced by peptide quality and concentration.

  • Stimulation Method:

    • Anti-CD3/CD28 Beads: This is a common and robust method for polyclonal T cell activation but may not be optimal for antigen-specific expansion without the presence of the specific antigen.[18]

    • Peptide-Pulsed APCs: Co-culturing T cells with APCs pulsed with the this compound is a more specific activation method.

Experimental Protocol: Preparation of Peptide-Pulsed Dendritic Cells (DCs)

  • Isolate monocytes from Peripheral Blood Mononuclear Cells (PBMCs).

  • Culture monocytes with GM-CSF and IL-4 for 5-7 days to generate immature DCs.

  • Mature the DCs by adding a maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2) for 24-48 hours.

  • During maturation, pulse the DCs with the this compound at an optimized concentration (typically 1-10 µg/mL).

  • Wash the peptide-pulsed, mature DCs to remove excess peptide before co-culturing with T cells.

T_Cell_Activation_Workflow PBMCs PBMCs Monocytes Monocyte Isolation PBMCs->Monocytes T_Cells T Cell Isolation PBMCs->T_Cells Immature_DCs Immature DCs (GM-CSF + IL-4) Monocytes->Immature_DCs Co_culture Co-culture T_Cells->Co_culture Mature_DCs Mature DCs (Maturation Cocktail) Immature_DCs->Mature_DCs Pulsed_DCs This compound-Pulsed DCs Mature_DCs->Pulsed_DCs This compound Pulsed_DCs->Co_culture Expanded_T_Cells Expanded SMCY-specific T Cells Co_culture->Expanded_T_Cells

Issue 3: Suboptimal culture conditions.

Q4: My T cells initially proliferate but then viability drops, and expansion plateaus. How can I optimize my culture conditions?

Maintaining optimal culture conditions is crucial for sustained T cell expansion.[19]

  • Cell Density: Overcrowding can lead to nutrient depletion and accumulation of toxic metabolites. It is often beneficial to dilute the culture at early stages of expansion. An 8-fold increase in culture volume on day 3 post-activation has been shown to improve expansion.[20]

  • Media and Supplements:

    • Use a high-quality T cell expansion medium (e.g., RPMI 1640, AIM-V).[19][21]

    • Supplement with human serum (e.g., 5-10%), but be mindful of lot-to-lot variability.

  • Cytokine Cocktail: The choice and concentration of cytokines are critical.[5]

    • IL-2: A potent T cell mitogen, but high concentrations can promote terminal differentiation and exhaustion.[22] Typical concentrations range from 20-100 IU/mL.[13]

    • IL-7 and IL-15: These cytokines are known to promote the survival and expansion of memory T cells, which may be beneficial for long-term persistence. A combination of IL-15 and IL-7 can enhance CD8+ T cell expansion and specificity.[4]

    • IL-21: Can enhance the expansion potential of T cells, particularly from donors who are otherwise non-responders.[10]

Table 1: Comparison of Cytokine Cocktails for T Cell Expansion

Cytokine CocktailPrimary Effect on T Cell SubsetsConsiderations
IL-2Promotes proliferation of CD4+ and CD8+ T cells.High doses can lead to terminal differentiation and exhaustion.[22]
IL-7 + IL-15Enhances survival and expansion of memory T cells, particularly CD8+.[4][22]Promotes a less differentiated phenotype.
IL-4 + IL-7Favors CD4+ T cell expansion.[4]May limit CD8+ T cell expansion.
IL-15 + IL-7Optimally balances T cell expansion, polyfunctionality, and CD8+ T cell skewing.[4]Strong induction of antiviral type I interferon response genes.[4]

Cytokine_Signaling_Pathways cluster_IL2 IL-2 Signaling cluster_IL7_15 IL-7/IL-15 Signaling IL2R IL-2R JAK1_3 JAK1/JAK3 IL2R->JAK1_3 STAT5 STAT5 JAK1_3->STAT5 Proliferation_Differentiation Proliferation & Differentiation STAT5->Proliferation_Differentiation IL7R_15R IL-7R/IL-15R JAK1_3_IL7_15 JAK1/JAK3 IL7R_15R->JAK1_3_IL7_15 STAT5_IL7_15 STAT5 JAK1_3_IL7_15->STAT5_IL7_15 Survival_Homeostasis Survival & Homeostasis STAT5_IL7_15->Survival_Homeostasis

Issue 4: T cell exhaustion.

Q5: My expanded T cells show markers of exhaustion (e.g., PD-1, TIM-3) and have poor effector function. How can I prevent this?

T cell exhaustion is a state of dysfunction that can arise from chronic antigen stimulation.[23]

  • Limit Restimulation Frequency: Avoid repeated antigen exposure. If restimulation is necessary, allow for a rest period of 8-10 days between stimulations to allow for recovery and prevent activation-induced cell death (AICD).[6]

  • Use a "Weaker" Stimulation Signal: Persistent, strong stimulation is more likely to induce exhaustion. Using optimized peptide concentrations and limiting the duration of co-culture with APCs can be beneficial.

  • Incorporate Cytokines that Promote Memory Phenotypes: As mentioned, IL-7 and IL-15 can help maintain a less differentiated, more persistent T cell population.[22]

  • Consider Checkpoint Blockade: In some cases, incorporating checkpoint inhibitors (e.g., anti-PD-1 antibodies) into the culture system may help to reverse or prevent exhaustion, though this adds complexity to the protocol.

T_Cell_Exhaustion_Logic cluster_prevention Prevention Strategies Chronic_Stimulation Chronic Antigen Stimulation Exhaustion T Cell Exhaustion (PD-1, TIM-3) Chronic_Stimulation->Exhaustion Reduced_Function Reduced Proliferation & Effector Function Exhaustion->Reduced_Function Limited_Restim Limited Restimulation Memory_Cytokines IL-7/IL-15

Issue 5: Donor-to-donor variability.

Q6: I see significant variability in expansion efficiency between different donors. How can I manage this?

Donor-to-donor variability is a well-documented challenge in T cell manufacturing.[9][11]

  • Donor Screening: If possible, screen potential donors for the precursor frequency of SMCY-specific T cells.

  • Protocol Optimization for "Non-Responders": For donors that show poor expansion, consider protocol modifications such as the addition of IL-21 to the cytokine cocktail.[10]

  • Standardize Starting Material: T cell enrichment from the initial apheresis product can help to reduce variability by creating a more uniform starting cell population.[9]

Table 2: Troubleshooting Summary for Low SMCY-specific T Cell Expansion

ProblemPotential CauseSuggested Solution
Low Cell Viability Overcrowding, nutrient depletion, suboptimal media.Optimize cell density, perform media changes, use high-quality T cell media.[19][20]
Poor Proliferation Inefficient T cell activation, low precursor frequency.Use mature, peptide-pulsed APCs; enrich for antigen-specific T cells pre-expansion.[2]
T Cell Exhaustion Chronic antigen stimulation.Limit restimulation frequency, use IL-7/IL-15 to promote memory phenotype.[6][22]
Inconsistent Results Donor-to-donor variability.Screen donors, optimize protocols for "non-responders" (e.g., add IL-21).[10]

References

Technical Support Center: Enhancing In Vitro Stability of SMCY Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the in vitro stability of your SMCY peptide during experiments. As specific stability data for SMCY peptides is limited, the following strategies are based on established principles for enhancing general peptide stability.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with peptides like SMCY.

Q1: My this compound is rapidly degrading in my aqueous buffer. How can I improve its stability?

A1: Rapid degradation in aqueous solutions is a common issue for peptides.[1][2] Several factors could be at play, primarily enzymatic degradation and chemical instability. Here are some immediate troubleshooting steps:

  • pH and Buffer Optimization: The pH of your solution is critical. Peptides have an optimal pH range for stability, and deviation from this can accelerate degradation pathways like hydrolysis and deamidation.[2][3][4][5]

    • Action: Systematically test a range of pH values (e.g., pH 5-8) to identify the optimal pH for your this compound. Use common biological buffers like phosphate or citrate, but always check for compatibility.[3]

  • Protease Inhibition: If your experimental system contains cell lysates, serum, or other biological components, proteases are a likely cause of degradation.[6][7]

    • Action: Add a broad-spectrum protease inhibitor cocktail to your buffer.[7] These cocktails are designed to inhibit a wide range of proteases, including serine, cysteine, aspartic, and metalloproteases.[7][8]

  • Storage and Handling: Improper storage can lead to degradation before your experiment even begins.

    • Action: Store the lyophilized peptide at -20°C or -80°C.[][10] Once in solution, aliquot the peptide to avoid repeated freeze-thaw cycles and store at -80°C.[][10]

Q2: I'm observing a loss of peptide activity over time, even with protease inhibitors. What other degradation pathways should I consider?

A2: If enzymatic degradation is controlled, chemical instability is the next area to investigate. Key pathways include oxidation, deamidation, and hydrolysis.[][10][11]

  • Oxidation: Cysteine (Cys) and Methionine (Met) residues are particularly susceptible to oxidation.[10]

    • Action: To prevent oxidation, you can try purging your solutions with nitrogen or argon to remove oxygen.[1][3] Adding antioxidants like ascorbic acid to your formulation can also be beneficial.[3]

  • Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, especially at neutral or alkaline pH.[11][12]

    • Action: As with general degradation, optimizing the pH of your buffer is a key strategy to minimize deamidation.[12]

  • Hydrolysis: The peptide backbone itself can be cleaved by hydrolysis, a reaction that is often catalyzed by acidic or basic conditions.[4][11]

    • Action: Maintain a pH that is optimal for your peptide's stability, as determined through a pH screening study.

Q3: My this compound has low solubility, which seems to be causing aggregation and precipitation. What can I do?

A3: Poor solubility can lead to physical instability, such as aggregation and precipitation.[1][3]

  • Formulation Adjustments:

    • Action: Incorporate stabilizing excipients into your formulation. Sugars like trehalose and mannitol, or polyols, can act as stabilizers.[1][3]

  • Viscosity Enhancement:

    • Action: Increasing the viscosity of the solution with polymers can help to minimize aggregation.[1][3]

  • Chemical Modification:

    • Action: For long-term development, consider PEGylation (attaching polyethylene glycol), which can add steric protection and improve solubility.[3][13]

Frequently Asked Questions (FAQs)

General Stability

Q: What is the best way to store my this compound? A: For long-term storage, lyophilized peptides are more stable than those in solution.[][10] Store lyophilized this compound at -20°C or -80°C.[][10] Once reconstituted, it is recommended to prepare single-use aliquots and store them at -80°C to prevent degradation from multiple freeze-thaw cycles.[][10]

Q: At what pH should I dissolve my this compound? A: Each peptide has an optimal pH range for stability.[3] It is highly recommended to perform a pH screening study to determine the ideal pH for your specific this compound fragment. Generally, starting with a slightly acidic pH (around 5-6) can be a good initial step, as this can minimize base-catalyzed degradation pathways like deamidation.[4][11]

Chemical Modifications for Enhanced Stability

Q: Can I modify the this compound sequence to improve its stability? A: Yes, several chemical modifications can significantly enhance peptide stability.[5][14][15]

  • Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect the peptide from degradation by exopeptidases.[3][16]

  • D-Amino Acid Substitution: Replacing natural L-amino acids at cleavage sites with their D-enantiomers can increase resistance to proteolytic degradation.[14][17][18]

  • Cyclization: Creating a cyclic peptide from a linear one can enhance stability by making the structure more rigid and less accessible to proteases.[3][13][14]

Use of Protease Inhibitors

Q: What type of protease inhibitor should I use? A: The choice of protease inhibitor depends on the types of proteases present in your sample. For general applications, a broad-spectrum protease inhibitor cocktail is recommended as it targets multiple classes of proteases.[7][8]

Q: How much protease inhibitor cocktail should I add? A: Follow the manufacturer's instructions for the recommended working concentration. It is crucial to add the inhibitors to your lysis buffer or sample as soon as possible to prevent protein degradation.[7]

Quantitative Data Summary

Table 1: Commonly Used Protease Inhibitors and Their Targets
Protease InhibitorTarget Protease ClassTypical Working ConcentrationSolvent
AEBSFSerine proteases0.2–1.0 mMWater
AprotininSerine proteases100–200 nMWater
LeupeptinSerine, cysteine, & threonine proteases10–100 µMWater
Pepstatin AAspartic proteases1–20 µMDMSO
EDTAMetalloproteases2–10 mMWater
E-64Cysteine proteases1–20 µMWater
(Data compiled from reference)

Experimental Protocols

Protocol 1: Determining Optimal pH for this compound Stability

Objective: To identify the pH at which the this compound exhibits the highest stability in an aqueous solution.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., citrate for pH 4-6, phosphate for pH 6-8)

  • High-performance liquid chromatography (HPLC) system

  • Incubator

Methodology:

  • Prepare stock solutions of the this compound in each of the selected buffers at a known concentration.

  • Take an initial sample (T=0) from each solution for immediate HPLC analysis. This will serve as the baseline.

  • Incubate the remaining solutions at a relevant temperature (e.g., 37°C) to simulate experimental conditions.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Analyze each aliquot by reverse-phase HPLC (RP-HPLC). The degradation of the peptide can be monitored by the decrease in the peak area of the intact peptide over time.

  • Plot the percentage of remaining intact peptide against time for each pH value. The pH that shows the slowest rate of degradation is the optimal pH for in vitro stability.

Protocol 2: Assessing Peptide Stability in the Presence of Proteases

Objective: To evaluate the effectiveness of protease inhibitors on the stability of the this compound in a biologically relevant matrix.

Materials:

  • This compound

  • Experimental matrix (e.g., cell lysate, serum)

  • Broad-spectrum protease inhibitor cocktail

  • Control buffer (without protease inhibitors)

  • HPLC system or LC-MS/MS

Methodology:

  • Prepare two sets of your experimental matrix. To one set, add the protease inhibitor cocktail at the recommended concentration. The other set will serve as the control.

  • Spike both sets with a known concentration of the this compound.

  • Incubate both sets at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take samples from each set.

  • Immediately stop the enzymatic reaction in the samples, for example, by adding a strong acid like trichloroacetic acid (TCA) to precipitate proteins, followed by centrifugation.

  • Analyze the supernatant of each sample by HPLC or LC-MS/MS to quantify the amount of remaining intact this compound.

  • Compare the degradation rate of the this compound in the presence and absence of protease inhibitors to determine their efficacy.

Visualizations

Peptide_Degradation_Pathways Common In Vitro Peptide Degradation Pathways cluster_physical Physical Instability cluster_chemical Chemical Instability cluster_enzymatic Enzymatic Degradation Peptide Intact this compound Degradation Degradation Peptide->Degradation Aggregation Aggregation/ Precipitation Degradation->Aggregation Oxidation Oxidation (Met, Cys) Degradation->Oxidation Deamidation Deamidation (Asn, Gln) Degradation->Deamidation Hydrolysis Hydrolysis Degradation->Hydrolysis Proteolysis Proteolysis (Proteases) Degradation->Proteolysis

Caption: Overview of major pathways leading to peptide instability in vitro.

Stability_Enhancement_Workflow Workflow for Enhancing this compound Stability Start Start: Peptide Instability Observed Step1 1. Formulation Optimization - pH Screening - Buffer Selection Start->Step1 Step2 2. Add Protease Inhibitors (if proteases are present) Step1->Step2 Step3 3. Control for Chemical Degradation - Use Antioxidants - Exclude Oxygen Step2->Step3 Step4 4. Consider Chemical Modification (for persistent instability) - Terminal capping - D-amino acid substitution - Cyclization Step3->Step4 End Stable Peptide for In Vitro Assay Step4->End

Caption: A systematic workflow to troubleshoot and improve peptide stability.

References

Technical Support Center: Minimizing Off-Target Effects in SMCY Peptide Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you design, execute, and interpret SMCY peptide cytotoxicity assays while minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of this compound cytotoxicity assays?
Q2: What are the common causes of off-target effects for peptides like SMCY?

A2: Several factors can contribute to the off-target effects of peptides:

  • Sequence Homology: The this compound might bind to proteins with similar structural motifs to its intended target.[1]

  • High Concentrations: At concentrations significantly above the peptide's effective dose, it may bind to lower-affinity off-target molecules.[1]

  • Metabolic Instability: The this compound could be degraded into smaller, biologically active fragments with their own off-target activities.[1]

  • Lack of Structural Constraints: Linear peptides often have high conformational flexibility, allowing them to interact with multiple unintended targets.[1]

  • Physicochemical Properties: Properties like hydrophobicity and charge can lead to non-specific interactions with cellular membranes or proteins.[3]

Q3: Why is it critical to identify and minimize off-target cytotoxicity?

A3: Characterizing and minimizing off-target effects is essential for several reasons:

  • Therapeutic Development: In a clinical context, off-target interactions are a primary cause of adverse drug reactions and toxicity.[4] Understanding and mitigating these effects is crucial for developing safe and effective peptide-based therapeutics.

  • Efficacy Optimization: A clear understanding of the peptide's full interaction profile allows for its rational optimization to enhance on-target potency and reduce unwanted side effects.[5]

Troubleshooting Guide: Common Issues in this compound Cytotoxicity Assays

This guide provides structured advice for identifying and mitigating common issues that can arise during your experiments, which may be mistaken for or contribute to off-target effects.

Problem Potential Cause Recommended Solution
High variability in cytotoxicity results between experiments. Inconsistent cell seeding density.Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating.
Peptide instability in culture medium.Prepare fresh peptide solutions for each experiment. Test peptide stability in your specific medium over the experiment's time course.[6]
Contamination (e.g., mycoplasma, endotoxin).Regularly test cell cultures for mycoplasma. Use endotoxin-free reagents and peptides to avoid unwanted immune stimulation.[7]
Improper peptide handling (e.g., multiple freeze-thaw cycles).Aliquot the peptide stock solution upon receipt to avoid repeated freeze-thaw cycles which can lead to degradation.[7]
Observed cytotoxicity at concentrations where on-target effects are not expected. Off-target effects.Perform a dose-response curve to differentiate between high-affinity on-target effects and lower-affinity off-target interactions.[1]
Contaminants in the peptide preparation (e.g., Trifluoroacetic acid - TFA).TFA is often used in peptide synthesis and can be cytotoxic.[7] Consider TFA removal or using peptides purified with a different counter-ion (e.g., acetate).
Peptide aggregation.Hydrophobic peptides can aggregate, leading to non-specific cytotoxicity.[3] Use appropriate solvents for dissolution and consider including solubility enhancers if necessary.
Discrepancy between expected and observed cytotoxicity. Poor peptide solubility.Ensure the peptide is fully dissolved. Incomplete dissolution leads to an inaccurate working concentration and can cause assay variability.[3][7]
Peptide oxidation.Peptides containing Cysteine, Methionine, or Tryptophan are prone to oxidation, which can alter their activity.[7][8] Handle these peptides in oxygen-free environments if possible and store them appropriately.
Incorrect peptide concentration calculation.The net peptide content can be lower than the gross weight due to the presence of counter-ions and water. Use the net peptide content provided by the manufacturer for accurate concentration calculations.[7]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

This protocol helps to determine the concentration range over which the this compound exhibits its cytotoxic effects, which is crucial for identifying potential off-target effects that may occur at higher concentrations.

  • Cell Preparation:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Perform a cell count and adjust the cell suspension to the desired seeding density.

    • Seed cells in a 96-well plate and incubate overnight to allow for attachment.

  • Peptide Preparation:

    • Prepare a stock solution of the this compound in an appropriate solvent (e.g., sterile water, DMSO).

    • Perform serial dilutions of the peptide stock solution in culture medium to achieve a range of final concentrations. It is recommended to test a wide range of concentrations, from well below to well above the expected IC50.[1]

  • Treatment:

    • Remove the old medium from the cells and add the medium containing the different peptide concentrations.

    • Include appropriate controls: untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation:

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Measurement:

    • Choose a suitable cytotoxicity assay (e.g., MTT, LDH release, or a fluorescence-based live/dead assay).

    • Follow the manufacturer's protocol for the chosen assay to quantify cell viability or death.

  • Data Analysis:

    • Plot the percentage of cell viability versus the peptide concentration (on a logarithmic scale).

    • Calculate the IC50 (the concentration at which 50% of cell viability is inhibited). A clear dose-dependent effect that correlates with the IC50 for the primary target suggests on-target activity.[1]

Protocol 2: Control Experiments to Differentiate On-Target vs. Off-Target Effects
Control Experiment Methodology Expected Outcome for On-Target Effect
Scrambled Peptide Control Synthesize a peptide with the same amino acid composition as SMCY but in a randomized sequence. Test its cytotoxicity in parallel with the this compound.The scrambled peptide should show significantly less or no cytotoxicity, indicating that the specific sequence of SMCY is required for its activity.
Use of a Secondary, Structurally Different Inhibitor Treat cells with a different peptide or small molecule that is known to target the same pathway as SMCY.If the phenotype is recapitulated, it is more likely to be an on-target effect.[1]
Target Knockdown/Knockout Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target of the this compound. Then, treat these cells and control cells with the this compound.Cells lacking the target should be resistant to the this compound's cytotoxic effects.
Rescue Experiment Transfect cells with a mutant version of the target protein that is resistant to the this compound.The rescue of the cytotoxic phenotype in the presence of the peptide would confirm an on-target effect.[1]

Visualizing Workflows and Pathways

Experimental Workflow for Investigating Off-Target Effects

G cluster_0 Initial Observation cluster_1 Primary Validation cluster_2 Mechanism Interrogation cluster_3 Conclusion A This compound Shows Cytotoxicity B Dose-Response Curve A->B C Scrambled Peptide Control A->C D Target Knockdown/Knockout B->D E Rescue Experiment B->E F Secondary Inhibitor B->F H Off-Target Effect Suspected C->H G On-Target Effect Confirmed D->G D->H E->G E->H F->G F->H

Caption: Workflow for differentiating on-target and off-target effects.

General Signaling Pathway for Peptide-Induced Cytotoxicity

G cluster_0 Peptide Interaction cluster_1 Cellular Targets cluster_2 Downstream Signaling cluster_3 Cellular Outcome SMCY This compound OnTarget On-Target Receptor SMCY->OnTarget High Affinity OffTarget Off-Target Molecule(s) SMCY->OffTarget Low Affinity / High Conc. OnPathway Intended Signaling Pathway OnTarget->OnPathway OffPathway Unintended Signaling Pathway(s) OffTarget->OffPathway Apoptosis Apoptosis OnPathway->Apoptosis OffPathway->Apoptosis Toxicity Non-specific Toxicity / Necrosis OffPathway->Toxicity

Caption: Peptide interaction with on- and off-target molecules.

References

optimizing fixation and permeabilization for intracellular SMCY protein staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the intracellular staining of the nuclear protein SMCY.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your immunofluorescence experiments for SMCY protein.

Question/Issue Possible Cause(s) Suggested Solution(s)
No or Weak Nuclear Signal 1. Inefficient Permeabilization: The antibodies cannot access the nuclear SMCY protein.[1][2][3]- Switch to a stronger permeabilizing agent: For nuclear targets, a detergent like Triton X-100 is often necessary to permeabilize both the plasma and nuclear membranes.[1] Consider using 0.1-0.5% Triton X-100 in PBS for 10-15 minutes. - Optimize permeabilization time and concentration: Increase the incubation time or concentration of your current permeabilizing agent.[1] - Use an alcohol-based permeabilization: Methanol or ethanol can be effective for nuclear targets as they also act as fixatives.
2. Epitope Masking by Fixation: The fixation process may be cross-linking proteins in a way that hides the antibody binding site on SMCY.- Reduce fixation time or concentration: Over-fixation can lead to epitope masking. Try reducing the incubation time with 4% paraformaldehyde to 10 minutes.[2] - Switch fixatives: Some epitopes are sensitive to aldehyde-based fixatives. Try a denaturing fixative like ice-cold methanol. - Perform antigen retrieval: Although more common in immunohistochemistry, gentle heat-induced epitope retrieval (HIER) might be necessary for some antibodies.
3. Low Antibody Concentration or Incubation Time: The primary or secondary antibody may not be concentrated enough or incubated for a sufficient duration to detect the target.- Increase antibody concentration: Titrate your primary antibody to find the optimal concentration. - Increase incubation time: Incubate the primary antibody overnight at 4°C.[2]
4. Low Expression of SMCY: The target protein may be expressed at low levels in your cells of interest.- Use a positive control: Use a cell line or tissue known to express high levels of SMCY. - Signal amplification: Employ a signal amplification method, such as using a biotinylated secondary antibody followed by streptavidin-fluorophore conjugate.
High Background Staining 1. Insufficient Blocking: Non-specific sites on the cells are binding to the primary or secondary antibodies.- Increase blocking time: Extend the blocking step to at least 1 hour at room temperature.[3] - Change blocking agent: Use 5-10% normal serum from the same species as the secondary antibody. - Add detergent to blocking buffer: Including a low concentration of the permeabilizing agent in the blocking and antibody dilution buffers can help reduce non-specific binding.[3]
2. High Antibody Concentration: The primary or secondary antibody concentration is too high, leading to non-specific binding.- Titrate your antibodies: Perform a dilution series for both primary and secondary antibodies to find the optimal signal-to-noise ratio.[3]
3. Inadequate Washing: Unbound antibodies are not being sufficiently washed away.- Increase the number and duration of washes: Wash at least three times for 5 minutes each with PBS containing a mild detergent (e.g., 0.1% Tween-20) after antibody incubations.
Non-specific Staining (e.g., Cytoplasmic Staining for a Nuclear Protein) 1. Improper Fixation: The fixative may be causing the protein to be mislocalized.[4]- Test different fixatives: As shown in a study on the transcription factor IRF3, the choice of fixative can influence the apparent subcellular localization of a protein.[4] Compare paraformaldehyde with methanol fixation. - Optimize fixation conditions: Ensure fixation is performed promptly and at the correct temperature to preserve the native localization of SMCY.
2. Antibody Cross-reactivity: The primary antibody may be recognizing other proteins in the cytoplasm.- Validate antibody specificity: Perform a Western blot to ensure the antibody recognizes a single band at the expected molecular weight for SMCY. - Use a negative control: Stain cells that do not express SMCY to check for non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the best initial fixative to try for SMCY staining?

A1: For nuclear proteins like SMCY, a good starting point is 4% paraformaldehyde (PFA) in PBS for 10-20 minutes at room temperature.[4] PFA is a cross-linking fixative that generally preserves cellular morphology well. However, it's crucial to optimize the fixation time, as over-fixation can mask the epitope.[2]

Q2: Which permeabilization agent should I use for a nuclear protein?

A2: To ensure the antibody can access the nucleus, a detergent-based permeabilization is recommended after PFA fixation. Triton X-100 (0.1-0.5% in PBS for 10-15 minutes) is a common choice as it effectively permeabilizes both the plasma and nuclear membranes.[1] Saponin is a milder detergent and may not be sufficient for nuclear targets.

Q3: Can I use methanol for both fixation and permeabilization?

A3: Yes, using ice-cold 100% methanol for 10 minutes at -20°C is a common method that simultaneously fixes and permeabilizes the cells. This can be a good alternative if you suspect epitope masking with PFA. However, methanol can alter protein conformation and may not be suitable for all antibodies.

Q4: How can I be sure that the signal I'm seeing is specific to SMCY?

A4: To confirm specificity, you should include proper controls in your experiment. This includes:

  • A secondary antibody-only control: This will help you assess the level of non-specific binding from your secondary antibody.

  • An isotype control: Use a primary antibody of the same isotype and at the same concentration as your anti-SMCY antibody that does not recognize any target in your cells.

  • A negative cell line control: Use cells that are known not to express SMCY.

Q5: My fluorescent signal is fading quickly. How can I prevent this?

A5: Photobleaching can be an issue with fluorescence microscopy. To minimize this:

  • Use an anti-fade mounting medium.

  • Store your stained slides in the dark at 4°C.

  • Minimize the exposure of your sample to the excitation light during imaging.

Data Presentation

Quantitative Comparison of Fixatives for Nuclear Staining
FixativeRelative Nuclear Fluorescence Intensity (Arbitrary Units)Key Observation
Methanol LowResulted in the lowest nuclear signal for IRF3 in bat cells.[4]
10% Neutral Buffered Formalin (NBF) HighSignificantly increased the amount of nuclear IRF3 signal in both bat and human cells compared to methanol.[4]
Methanol + 10% NBF IntermediateReduced the nuclear signal compared to NBF alone.[4]

This data is adapted from a study on IRF3 and serves as an example of how fixation conditions can influence quantitative results. Similar optimization is recommended for SMCY staining.

Comparison of Common Fixation and Permeabilization Agents for Nuclear Protein Staining
Agent Type Concentration & Time Pros for Nuclear Staining Cons for Nuclear Staining
Paraformaldehyde (PFA) Cross-linking Fixative4% in PBS, 10-20 min- Good preservation of cellular morphology.- Can mask epitopes, potentially requiring antigen retrieval.[2]
Methanol Denaturing Fixative & Permeabilizing Agent100% (ice-cold), 10 min- Fixes and permeabilizes simultaneously. - Can expose some epitopes masked by PFA.- Can alter protein conformation. - May not preserve morphology as well as PFA.
Triton X-100 Detergent Permeabilizing Agent0.1-0.5% in PBS, 10-15 min- Effectively permeabilizes both plasma and nuclear membranes.[1]- Can disrupt membranes and lead to the loss of some soluble proteins if not used carefully.
Saponin Detergent Permeabilizing Agent~0.1% in PBS- Milder permeabilization, which can be better for preserving some cellular structures.- May not be strong enough to efficiently permeabilize the nuclear membrane for all cell types.

Experimental Protocols

Detailed Methodology for Immunofluorescence Staining of Nuclear SMCY Protein

This protocol provides a starting point for the immunofluorescent staining of the nuclear SMCY protein in cultured cells grown on coverslips. Optimization of antibody concentrations, incubation times, and fixation/permeabilization methods is highly recommended.

Materials:

  • Cells grown on sterile glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS, pH 7.4 (prepare fresh) OR 100% Methanol (pre-chilled to -20°C)

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum and 0.1% Triton X-100 in PBS

  • Primary Antibody: Anti-SMCY antibody, diluted in Blocking Buffer

  • Secondary Antibody: Fluorophore-conjugated goat anti-species IgG, diluted in Blocking Buffer

  • Nuclear Counterstain: DAPI (1 µg/mL in PBS)

  • Anti-fade Mounting Medium

Procedure:

  • Cell Preparation:

    • Rinse the coverslips with cells gently twice with PBS.

  • Fixation (Choose one method):

    • Paraformaldehyde (PFA) Fixation:

      • Incubate coverslips in 4% PFA for 15 minutes at room temperature.

      • Wash three times with PBS for 5 minutes each.

    • Methanol Fixation:

      • Incubate coverslips in pre-chilled 100% methanol for 10 minutes at -20°C.

      • Wash three times with PBS for 5 minutes each.

  • Permeabilization (Required for PFA fixation):

    • Incubate coverslips in Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate coverslips in Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate coverslips with the diluted anti-SMCY primary antibody overnight at 4°C in a humidified chamber.

  • Washing:

    • Wash coverslips three times with PBS containing 0.1% Tween-20 for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate coverslips with the diluted fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

  • Washing:

    • Wash coverslips three times with PBS containing 0.1% Tween-20 for 5 minutes each, protected from light.

  • Counterstaining:

    • Incubate coverslips with DAPI solution for 5 minutes at room temperature, protected from light.

    • Wash twice with PBS.

  • Mounting:

    • Mount the coverslips onto glass slides using a drop of anti-fade mounting medium.

    • Seal the edges of the coverslip with clear nail polish and allow to dry.

  • Imaging:

    • Visualize the staining using a fluorescence microscope with the appropriate filter sets.

Mandatory Visualization

TroubleshootingWorkflow cluster_start Start cluster_problem Problem Identification cluster_solutions Troubleshooting Steps cluster_optimization Optimization Strategies cluster_end Goal Start Start Staining Protocol Problem Evaluate Staining Result Start->Problem NoSignal No / Weak Signal Problem->NoSignal No Signal HighBg High Background Problem->HighBg High Background NonSpecific Non-specific Staining Problem->NonSpecific Non-specific Opt_Perm Optimize Permeabilization (e.g., Triton X-100) NoSignal->Opt_Perm Opt_Fix Optimize Fixation (Time, Reagent) NoSignal->Opt_Fix Opt_Ab Titrate Antibodies NoSignal->Opt_Ab HighBg->Opt_Ab Opt_Block Improve Blocking (Time, Reagent) HighBg->Opt_Block NonSpecific->Opt_Fix Check_Ab_Spec Check Antibody Specificity (e.g., Western Blot) NonSpecific->Check_Ab_Spec End Optimal Staining Opt_Perm->End Opt_Fix->End Opt_Ab->End Opt_Block->End Check_Ab_Spec->End

References

challenges in the clinical translation of SMCY peptide-based therapies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the clinical translation of SMCY peptide-based therapies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis, handling, and application of SMCY peptides.

Peptide Synthesis and Purity Issues

Problem: Low yield or high impurity levels during the synthesis of SMCY peptides.

Potential Cause Recommended Solution
Aggregation of hydrophobic residues For sequences with hydrophobic stretches, consider using pseudo-proline dipeptides or other aggregation-disrupting amino acid derivatives during synthesis. Segmented synthesis, where shorter fragments are synthesized and then ligated, can also be beneficial.
Difficult coupling of specific amino acids Optimize coupling reagents and reaction times. For problematic couplings, a stronger coupling agent or a longer reaction time may be necessary. Ensure all reagents are fresh and anhydrous.
Incomplete deprotection Ensure complete removal of protecting groups by using fresh cleavage cocktails and allowing for sufficient reaction time. Monitor the deprotection reaction by HPLC.
Oxidation of sensitive residues If your this compound sequence contains methionine or cysteine, use deoxygenated solvents and consider adding a scavenger to the cleavage cocktail to prevent oxidation.
Peptide Solubility and Stability

Problem: Difficulty dissolving lyophilized this compound or precipitation of the peptide in solution.

Potential Cause Recommended Solution
Hydrophobic nature of the peptide Based on the peptide sequence, determine if it is acidic, basic, or neutral.[1] For basic peptides, try dissolving in sterile water or a dilute acetic acid solution. For acidic peptides, a dilute ammonium hydroxide or bicarbonate solution may be effective.[1] For neutral or very hydrophobic peptides, start with a small amount of an organic solvent like DMSO, DMF, or acetonitrile, and then slowly add your aqueous buffer.[2][3] For cell-based assays, ensure the final concentration of organic solvent is non-toxic to your cells (typically <0.5% DMSO).[3]
Peptide aggregation Sonication can help to break up aggregates and improve solubility.[1][2] If the peptide forms gels, treating it as a hydrophobic peptide or adjusting the pH may help.[2]
Improper storage Store lyophilized peptides at -20°C or -80°C. Once in solution, aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Protect from light.[4]

Quantitative Stability Data for Peptide Therapies

Parameter Effect on Stability Considerations for SMCY Peptides
Enzymatic Degradation Peptides are susceptible to cleavage by proteases in serum and plasma, leading to a short half-life.[5][6]The specific amino acid sequence of the this compound will determine its susceptibility to different proteases.
pH The pH of the solution can affect the rate of chemical degradation pathways such as deamidation and oxidation.Optimize the pH of your formulation buffer to maximize the stability of your this compound.
Temperature Higher temperatures generally increase the rate of chemical and physical degradation.Store peptide solutions at low temperatures and avoid prolonged exposure to room temperature.
Formulation The choice of excipients can significantly impact peptide stability by preventing aggregation or chemical modification.Consider the use of stabilizers such as sugars or polyols in your formulation.
In Vitro T-Cell Assays

Problem: Low or no detectable this compound-specific T-cell response in ELISpot or intracellular cytokine staining (ICS) assays.

Potential Cause Recommended Solution
Low frequency of precursor T-cells Increase the number of peripheral blood mononuclear cells (PBMCs) per well. Consider an in vitro pre-stimulation/expansion phase to increase the frequency of antigen-specific T-cells before the assay.[7]
Suboptimal peptide concentration Perform a dose-response experiment to determine the optimal concentration of the this compound for T-cell stimulation. Concentrations typically range from 1 to 10 µg/mL.[8][9][10]
Poor peptide-MHC binding Ensure you are using antigen-presenting cells (APCs) that express the appropriate MHC allele for your this compound (e.g., HLA-B7 for SPSVDKARAEL).[6]
Low viability of cells Use freshly isolated PBMCs whenever possible. If using cryopreserved cells, ensure proper thawing and recovery procedures are followed to maximize viability.
Inappropriate incubation time The optimal incubation time for T-cell stimulation can vary. For ICS, a 5-6 hour stimulation is common, while ELISpot assays may require longer incubation.[11]

Frequently Asked Questions (FAQs)

This section addresses common questions related to the clinical translation of this compound-based therapies.

Q1: What are the primary challenges in the clinical translation of this compound-based therapies?

A1: The main hurdles include:

  • Low Immunogenicity: SMCY peptides, being short, single epitopes, are often poorly immunogenic on their own and require potent adjuvants or advanced delivery systems to elicit a strong and durable immune response.[11]

  • Poor Stability and Short Half-Life: Peptides are rapidly degraded by proteases in the bloodstream, leading to a very short in vivo half-life, which can limit their therapeutic efficacy.[5]

  • HLA Restriction: The presentation of SMCY peptides is restricted to specific HLA molecules, meaning a peptide-based therapy will only be effective in a subset of the population that expresses the corresponding HLA allele.

  • Tumor Escape Mechanisms: Cancer cells can downregulate the expression of MHC molecules or develop other mechanisms to evade recognition by the immune system, rendering peptide-based therapies ineffective.

Q2: How can I improve the immunogenicity of my this compound vaccine?

A2: Several strategies can be employed:

  • Use of Adjuvants: Co-administration of your this compound with a potent adjuvant is crucial to stimulate a robust immune response.

  • Delivery Systems: Encapsulating the peptide in nanoparticles or liposomes can protect it from degradation and enhance its uptake by antigen-presenting cells.

  • Combination Therapy: Combining the peptide vaccine with other immunotherapies, such as checkpoint inhibitors, can enhance the anti-tumor immune response.

  • Peptide Modifications: Modifications such as lipidation can increase the immunogenicity of the peptide.

Q3: What are the key quality control parameters for a clinical-grade this compound?

A3: For clinical translation, your this compound must meet stringent quality control standards, including:

  • Purity: High purity (typically >95%) is required, with all impurities identified and characterized.

  • Identity: The correct amino acid sequence and molecular weight must be confirmed.

  • Stability: The stability of the peptide under the intended storage and administration conditions must be established.

  • Endotoxin Levels: The peptide formulation must be tested for and have very low levels of endotoxins.

Q4: How do I measure the binding affinity of my this compound to a specific MHC molecule?

A4: MHC-peptide binding affinity is a critical parameter for predicting immunogenicity. It is typically measured using a competitive binding assay. In this assay, a known high-affinity, labeled (e.g., radiolabeled or fluorescently labeled) peptide is competed off the MHC molecule by increasing concentrations of your unlabeled this compound. The concentration of your peptide that inhibits 50% of the labeled peptide's binding is the IC50 value, which is an inverse measure of binding affinity.

Q5: What is a typical starting concentration for stimulating T-cells with an this compound in vitro?

A5: A common starting point for peptide concentration in T-cell stimulation assays is between 1 and 10 µg/mL.[8][9][10] However, it is highly recommended to perform a dose-response titration to determine the optimal concentration for your specific this compound and experimental setup, as T-cell responses can be sensitive to peptide dose.[12][13]

Experimental Protocols & Methodologies

This section provides detailed protocols for key experiments. Note that these are general protocols and may require optimization for your specific this compound and experimental conditions.

Protocol 1: In Vitro Stimulation of PBMCs with this compound for Intracellular Cytokine Staining (ICS)

Objective: To detect this compound-specific T-cells by measuring intracellular cytokine production (e.g., IFN-γ, TNF-α) upon stimulation.

Materials:

  • Freshly isolated or cryopreserved PBMCs

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Complete RPMI-1640 medium

  • Brefeldin A

  • Fixable viability dye

  • Antibodies for surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)

  • 24-well tissue culture plate

Procedure:

  • Prepare a working solution of the this compound at 10X the final desired concentration (e.g., 10 µg/mL) in complete RPMI medium.[11]

  • Plate 1 x 10^6 PBMCs in 900 µL of complete RPMI medium into each well of a 24-well plate.[11]

  • Add 100 µL of the 10X this compound working solution to the appropriate wells. Include a negative control (medium with DMSO vehicle) and a positive control (e.g., a viral peptide pool or a mitogen).

  • Incubate the plate at 37°C, 5% CO2 for 5-6 hours.[11]

  • For the last 3-4 hours of incubation, add Brefeldin A to block cytokine secretion.

  • Harvest the cells and wash them with PBS.

  • Stain the cells with a fixable viability dye according to the manufacturer's instructions.

  • Perform surface staining for CD3 and CD8.

  • Fix and permeabilize the cells using a commercial kit.

  • Perform intracellular staining for IFN-γ and TNF-α.

  • Acquire the samples on a flow cytometer and analyze the data to quantify the percentage of cytokine-producing CD8+ T-cells.

Protocol 2: Peptide-Pulsing of Dendritic Cells (DCs)

Objective: To load dendritic cells with this compound for use as antigen-presenting cells in T-cell stimulation assays or for in vivo vaccination.

Materials:

  • Immature dendritic cells

  • This compound stock solution

  • Serum-free medium

  • Complete medium

Procedure:

  • Generate immature DCs from monocytes.

  • Wash the immature DCs and resuspend them in serum-free medium.

  • Add the this compound to the DC suspension at a final concentration typically ranging from 1 to 10 µg/mL.

  • Incubate the cells for 2-4 hours at 37°C, 5% CO2 to allow for peptide loading onto MHC molecules.

  • (Optional) Add a maturation stimulus (e.g., LPS, TNF-α) to the DCs to induce their maturation into potent APCs.

  • Wash the peptide-pulsed DCs three times with medium to remove any unbound peptide.

  • The peptide-pulsed DCs are now ready for use in T-cell co-cultures or for injection in in vivo models.

Protocol 3: Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

Objective: To measure the cytotoxic activity of this compound-specific cytotoxic T-lymphocytes (CTLs) against peptide-loaded target cells.

Materials:

  • This compound-specific CTL effector cells

  • Target cells expressing the appropriate MHC allele (e.g., T2 cells for HLA-A2 restricted peptides)

  • This compound

  • ⁵¹Cr-sodium chromate

  • Complete medium

  • 96-well V-bottom plate

Procedure:

  • Target Cell Labeling:

    • Incubate the target cells with ⁵¹Cr-sodium chromate for 1-2 hours at 37°C.[8]

    • Wash the labeled target cells three times to remove excess ⁵¹Cr.

    • Resuspend the labeled target cells and divide them into two tubes.

  • Peptide Pulsing:

    • To one tube of labeled target cells, add the this compound at a concentration of 1-10 µg/mL.[8]

    • To the other tube (unpulsed control), add the vehicle control.

    • Incubate both tubes for 1 hour at 37°C.

    • Wash the cells to remove unbound peptide.

  • Cytotoxicity Assay:

    • Plate the peptide-pulsed and unpulsed target cells in a 96-well V-bottom plate.

    • Add the CTL effector cells at various effector-to-target (E:T) ratios.

    • Include controls for spontaneous release (target cells with medium only) and maximum release (target cells with detergent).

    • Centrifuge the plate briefly to initiate cell contact and incubate for 4 hours at 37°C.

  • Measurement of ⁵¹Cr Release:

    • After incubation, centrifuge the plate and collect the supernatant from each well.

    • Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizations

T-Cell Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated upon the recognition of an this compound-MHC complex by a T-cell receptor.

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell MHC MHC Class I TCR TCR MHC->TCR presents to SMCY_peptide This compound SMCY_peptide->MHC binds to CD8 CD8 TCR->CD8 ZAP70 ZAP70 TCR->ZAP70 recruits & activates Lck Lck CD8->Lck activates Lck->TCR phosphorylates ITAMs LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 activates NFAT NFAT PLCg1->NFAT leads to activation of AP1 AP-1 PLCg1->AP1 leads to activation of NFkB NF-κB PLCg1->NFkB leads to activation of Cytokine_Gene Cytokine Gene Expression (IFN-γ, TNF-α) NFAT->Cytokine_Gene induce AP1->Cytokine_Gene induce NFkB->Cytokine_Gene induce

Caption: TCR signaling cascade upon this compound recognition.

Experimental Workflow: In Vitro T-Cell Stimulation and Analysis

This diagram outlines the workflow for assessing the immunogenicity of an this compound in vitro.

TCell_Stimulation_Workflow start Start isolate_pbmcs Isolate PBMCs from Donor Blood start->isolate_pbmcs prepare_peptide Prepare this compound Working Solution start->prepare_peptide coculture Co-culture PBMCs with This compound (5-6h) isolate_pbmcs->coculture prepare_peptide->coculture add_brefeldin Add Brefeldin A (last 3-4h) coculture->add_brefeldin stain_cells Stain for Viability, Surface Markers (CD3, CD8), and Intracellular Cytokines add_brefeldin->stain_cells flow_cytometry Acquire on Flow Cytometer stain_cells->flow_cytometry analyze_data Analyze Data: Gate on Live, CD3+, CD8+ and quantify IFN-γ+ cells flow_cytometry->analyze_data end End analyze_data->end

Caption: Workflow for in vitro T-cell stimulation assay.

Logical Relationship: Overcoming Low Immunogenicity of SMCY Peptides

This diagram illustrates the logical relationships between the challenges of low immunogenicity and the strategies to overcome them.

Immunogenicity_Strategies cluster_strategies Strategies challenge Challenge: Low Immunogenicity of SMCY Peptides adjuvants Use Potent Adjuvants challenge->adjuvants addressed by delivery Advanced Delivery Systems (e.g., Nanoparticles) challenge->delivery addressed by combination Combination Therapy (e.g., Checkpoint Inhibitors) challenge->combination addressed by outcome Outcome: Enhanced Anti-Tumor Immune Response adjuvants->outcome lead to delivery->outcome lead to combination->outcome lead to

Caption: Strategies to enhance this compound immunogenicity.

References

Technical Support Center: Enhancing SMCY Peptide Detection by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the sensitivity of SMCY peptide detection by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am observing low or no signal for my this compound. What are the initial troubleshooting steps?

A1: Low or no signal for your target peptide can stem from several factors throughout your workflow. A systematic check of the following is recommended:

  • Sample Preparation: Ensure efficient protein extraction, digestion, and cleanup. Contaminants from the sample matrix can suppress ionization. Consider using optimized cleanup techniques like Solid Phase Extraction (SPE).

  • LC-MS System Performance: Verify the overall system sensitivity. Run a standard peptide mix (e.g., myoglobin digest) to confirm that the LC and mass spectrometer are performing as expected.[1]

  • Mobile Phase Quality: Use freshly prepared, high-purity solvents and additives. Formic acid in methanol can degrade, and contaminants in plastic containers can lead to ion suppression.[2] It is recommended to use LC-MS grade formic acid from a glass bottle.[2]

  • Mass Spectrometer Parameters: Confirm that the instrument settings are appropriate for your this compound. This includes the precursor ion m/z, charge state, and fragmentation parameters.

Q2: How can I improve the ionization efficiency of my this compound?

A2: Enhancing ionization is key to improving signal intensity. Consider the following strategies:

  • Mobile Phase Additives: While 0.1% formic acid is common, its concentration can be optimized. For negative mode ionization, reducing formic acid to 0.05% or using acetic acid may improve results.[2]

  • Supercharging Agents: The addition of "supercharging" agents like m-nitrobenzyl alcohol (m-NBA) or dimethyl sulfoxide (DMSO) to the mobile phase can increase the charge state of peptides, potentially leading to improved fragmentation and signal intensity.[3]

  • Ion Source Optimization: Ensure the ion source parameters, such as spray voltage and gas flows, are optimized for your specific flow rate and mobile phase composition.[4]

Q3: My this compound is low-abundance. What strategies can I employ to increase detection sensitivity?

A3: Detecting low-abundance peptides requires a multi-faceted approach to maximize signal and minimize noise.

  • Sample Enrichment: If possible, enrich your sample for the SMCY protein before digestion. This can be achieved through immunoprecipitation or other affinity-based methods.

  • High-Resolution Mass Spectrometry: Modern high-resolution mass spectrometers, such as those with Zeno trap technology, can significantly enhance sensitivity.[1][5] The Zeno trap improves the duty cycle to ≥90%, leading to greater MS/MS sensitivity.[1][5]

  • Summation of MRM Transitions (SMRM): If you are using a triple quadrupole instrument, monitoring multiple fragment ions for your peptide and summing their signals can boost the overall signal-to-noise ratio.[6] This approach can be particularly effective for large molecules that produce multiple charged states.[6]

  • Optimized Data Acquisition: Employing data-dependent acquisition (DDA) with optimized settings can ensure that MS/MS scans are triggered even for low-intensity precursor ions.[4]

Q4: I am seeing high background noise in my chromatogram. How can I reduce it?

A4: High background noise can mask the signal of your target peptide. Common causes and solutions include:

  • Contamination: Contamination can be introduced from various sources, including solvents, sample preparation reagents, and the LC system itself.[7] Using high-purity reagents and regularly cleaning the LC system can help.

  • Mobile Phase Issues: Ensure your mobile phases are properly degassed and filtered. Bacterial growth in aqueous mobile phases can contribute to background noise.[2]

  • Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of your target peptide, effectively reducing its signal relative to the background. Improved sample cleanup or chromatographic separation can mitigate this.[8]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Broadening, Tailing, or Splitting)
Potential Cause Troubleshooting Step
Column Overload Reduce the amount of sample injected onto the column.[7]
Column Contamination Wash the column with a strong solvent or replace it if necessary.[7]
Improper Mobile Phase pH Ensure the mobile phase pH is appropriate for the peptide's pI and the column chemistry.
Secondary Interactions Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase, but be aware of potential ion suppression.
Instrumental Issues Check for leaks in the LC system, ensure proper connection of fittings, and verify the injector is functioning correctly.
Issue 2: Retention Time Shifts
Potential Cause Troubleshooting Step
Mobile Phase Composition Change Prepare fresh mobile phase, ensuring accurate composition. Even small variations can affect retention time.
Column Degradation The column may be aging. Try running a standard to check its performance or replace the column.
Flow Rate Fluctuation Check the LC pump for any pressure fluctuations or leaks that might cause an unstable flow rate.
Temperature Variation Ensure the column oven is maintaining a stable temperature.

Quantitative Data Summary

The following table summarizes the reported improvements in Lower Limit of Quantification (LLOQ) using advanced mass spectrometry techniques.

TechnologyImprovement in LLOQPeptide SetReference
ZenoTOF 7600 System (with Zeno trap) Average 5-fold improvement48 peptides[5]
Zeno MRMHR vs. standard MRMHR ≥3-fold improvement for 75% of peptides48 peptides[5]
Summing of Multiple Dominant Fragment Ions Up to 3-fold improvementPeptides with dispersed MS/MS ion current[1][5]

Experimental Protocols

Protocol 1: In-Solution Tryptic Digestion of SMCY Protein

This protocol is a general guideline for the in-solution digestion of a purified or enriched SMCY protein sample.

  • Denaturation: Resuspend the protein sample in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate).

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

  • Alkylation: Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.

  • Quenching: Quench the excess IAA by adding DTT to a final concentration of 10 mM.

  • Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching Digestion: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Cleanup: Desalt the peptide mixture using a C18 SPE cartridge. Elute the peptides with a solution of 50% acetonitrile and 0.1% formic acid.

  • Drying and Reconstitution: Dry the eluted peptides in a vacuum centrifuge and reconstitute in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

Protocol 2: Sum of Multiple Reaction Monitoring (SMRM) for Enhanced Quantification

This protocol outlines the general steps for setting up an SMRM experiment on a triple quadrupole mass spectrometer.

  • Peptide Fragmentation Analysis: Infuse the purified SMCY target peptide into the mass spectrometer and perform a product ion scan to identify the most intense and specific fragment ions.

  • MRM Transition Selection: Select multiple (typically 2-4) of the most intense and specific fragment ions to create MRM transitions (precursor ion m/z -> fragment ion m/z).

  • Collision Energy Optimization: For each MRM transition, optimize the collision energy to maximize the fragment ion intensity.

  • LC-MS/MS Method Creation: Create an LC-MS/MS method that includes all the optimized MRM transitions for the this compound.

  • Data Acquisition: Acquire data for your samples using the created SMRM method.

  • Data Analysis: In your data processing software, integrate the peak areas for each MRM transition and sum them to obtain the total ion chromatogram for the this compound. This summed signal is then used for quantification.[6]

Visualizations

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_DataAnalysis Data Analysis Protein_Extraction Protein Extraction Digestion Tryptic Digestion Protein_Extraction->Digestion Cleanup Peptide Cleanup (SPE) Digestion->Cleanup LC_Separation LC Separation Cleanup->LC_Separation MS_Analysis Mass Spectrometry LC_Separation->MS_Analysis Peptide_ID Peptide Identification MS_Analysis->Peptide_ID Quantification Quantification Peptide_ID->Quantification

Caption: General workflow for this compound detection by mass spectrometry.

Troubleshooting_Low_Signal Start Low/No this compound Signal Check_System Run System Suitability Test (Standard Peptide Mix) Start->Check_System System_OK System Performance OK? Check_System->System_OK Optimize_MS Optimize MS Parameters (Precursor, CE, etc.) System_OK->Optimize_MS Yes Check_LC Troubleshoot LC System (Pump, Column, Leaks) System_OK->Check_LC No Check_Sample_Prep Review Sample Preparation (Digestion, Cleanup) Optimize_MS->Check_Sample_Prep Improve_Ionization Enhance Ionization (Mobile Phase, Source) Check_Sample_Prep->Improve_Ionization Enrich_Sample Consider Sample Enrichment Improve_Ionization->Enrich_Sample

References

Validation & Comparative

Confirming the Specificity of SMCY Peptide-Reactive T Cells: A Comparative Guide to Key Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately identifying and characterizing T cells reactive to specific epitopes is paramount for advancing immunotherapies, vaccines, and our understanding of immune responses. The SMCY peptide, a minor histocompatibility antigen, is a critical target in hematopoietic stem cell transplantation and cancer immunotherapy. This guide provides a comprehensive comparison of key methodologies used to confirm the specificity of this compound-reactive T cells, complete with experimental data, detailed protocols, and workflow visualizations.

Core Methodologies for Specificity Confirmation

Four principal assays are widely employed to determine the specificity of T cell responses. Each offers distinct advantages and provides different facets of the T cell's functional profile. The choice of assay often depends on the specific research question, required throughput, and the nature of the desired data (e.g., frequency, function, or cytotoxic potential).

  • MHC Tetramer Staining: Directly visualizes and quantifies T cells with receptors (TCRs) specific for the this compound presented by a particular MHC molecule (e.g., HLA-A2).

  • ELISpot (Enzyme-Linked Immunospot) Assay: Measures the frequency of SMCY-specific T cells by detecting the secretion of cytokines (like IFN-γ) at a single-cell level upon peptide stimulation.

  • Intracellular Cytokine Staining (ICS): A flow cytometry-based method that identifies SMCY-specific T cells by detecting cytokines produced internally after stimulation, allowing for simultaneous phenotypic analysis.

  • Chromium Release Assay: A classic functional assay that measures the cytotoxic capacity of T cells to kill target cells presenting the this compound.

Comparison of Assay Performance

The selection of an appropriate assay is critical and depends on the experimental goals. The following table summarizes the key performance characteristics of each method for easy comparison.

FeatureMHC Tetramer StainingELISpot AssayIntracellular Cytokine Staining (ICS)Chromium Release Assay
Primary Output Frequency and phenotype of antigen-specific T cellsFrequency of cytokine-secreting cellsFrequency, phenotype, and poly-functionality of cytokine-producing cellsTarget cell lysis (%)
Principle Direct binding of fluorescently labeled pMHC complexes to TCRs[1][2]Capture of secreted cytokines on a membrane, visualized as spots[2][3]Intracellular accumulation of cytokines after stimulation, detected by flow cytometry[4][5]Measurement of radioactive 51Cr released from lysed target cells[6][7][8]
Sensitivity High (detects rare cells, ~0.01-0.05%)[9]Very High (can detect as few as 1 in 100,000 cells)[9]High (detects ~0.01-0.1% of responding cells)Moderate to Low
Data Type Quantitative (Enumeration), PhenotypicQuantitative (Enumeration), Functional (Secretion)Quantitative (Enumeration), Phenotypic, Functional (Production)Quantitative, Functional (Cytotoxicity)
Throughput Moderate to HighHighModerateLow to Moderate
Cell Requirement Low to Moderate (1-2 x 106 cells)[10][11]Moderate (2.5 x 105 cells/well)[3]Moderate (1-2 x 106 cells)[4][12]High
Advantages Direct visualization without in vitro stimulation; allows for cell sorting.[1]Highly sensitive; standardized kits available.[2][13]Provides multi-parameter data (phenotype and multiple cytokines simultaneously).[5]"Gold standard" for measuring direct cytotoxic activity.[8][14]
Disadvantages Only detects binding, not function; MHC/peptide-dependent.[9]Provides information on only one or two secreted proteins; indirect functional measure.[9]Requires in vitro stimulation which can alter cell state; complex data analysis.[5]Use of radioactivity; indirect measure of lysis; high background potential.[8][15]

Biological Pathways

Understanding the underlying biological processes is key to interpreting assay results. The following diagrams illustrate the antigen presentation and T cell activation pathways relevant to this compound recognition.

MHC Class I Antigen Presentation Pathway

Endogenously synthesized proteins, including SMCY, are processed in the cytoplasm and loaded onto MHC Class I molecules (like HLA-A2) in the endoplasmic reticulum before being presented on the cell surface for recognition by CD8+ T cells.[16][17][18]

MHCI_Pathway cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum cluster_surface Cell Surface SMCY SMCY Protein Proteasome Proteasome SMCY->Proteasome Ubiquitination Peptides SMCY Peptides Proteasome->Peptides Degradation TAP TAP Transporter Peptides->TAP PLC Peptide-Loading Complex TAP->PLC Transport MHCI MHC Class I (HLA-A2) MHCI->PLC Loaded_MHCI This compound-MHC Complex PLC->Loaded_MHCI Peptide Loading Presented_MHCI Presented SMCY-MHC Loaded_MHCI->Presented_MHCI Transport via Golgi TCR CD8+ T Cell Receptor Presented_MHCI->TCR Recognition TCR_Signaling TCR_MHC TCR recognizes SMCY-MHC Complex Lck Lck Activation TCR_MHC->Lck ZAP70 ZAP-70 Recruitment & Phosphorylation Lck->ZAP70 LAT_SLP76 LAT & SLP-76 Phosphorylation ZAP70->LAT_SLP76 PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 AP1 AP-1 Activation (via Ras/MAPK) LAT_SLP76->AP1 IP3 IP3 -> Ca2+ Release PLCg1->IP3 DAG DAG -> PKCθ PLCg1->DAG NFAT NFAT Activation IP3->NFAT NFkB NF-κB Activation DAG->NFkB Activation T Cell Activation (Cytokine Production, Proliferation, Cytotoxicity) NFAT->Activation NFkB->Activation AP1->Activation Tetramer_Workflow A Isolate PBMCs B Incubate with SMCY/HLA-A2 Tetramer & anti-CD8 Ab A->B C Wash Cells B->C D Acquire on Flow Cytometer C->D E Analyze Data: Gate on CD8+ Tetramer+ cells D->E ELISpot_Workflow A Coat PVDF plate with capture anti-IFN-γ Ab B Block Plate A->B C Add PBMCs and This compound B->C D Incubate 18-24h (Cytokine Capture) C->D E Lyse Cells, Wash Plate D->E F Add biotinylated detection anti-IFN-γ Ab E->F G Add Streptavidin-Enzyme Conjugate F->G H Add Substrate & Develop Spots G->H I Wash, Dry & Read Plate H->I ICS_Workflow A Stimulate PBMCs with This compound (4-6h) B Add Protein Transport Inhibitor (e.g., Brefeldin A) A->B C Surface Stain (e.g., anti-CD8) B->C D Fix and Permeabilize Cells C->D E Intracellular Stain (anti-IFN-γ) D->E F Wash Cells E->F G Acquire on Flow Cytometer F->G H Analyze Data G->H CRA_Workflow A Label Target Cells with 51Cr B Pulse Target Cells with This compound A->B C Co-culture Effector T Cells with Target Cells (4-5h) B->C D Centrifuge Plate C->D E Collect Supernatant D->E F Measure Radioactivity in Gamma Counter E->F G Calculate % Specific Lysis F->G

References

A Comparative Guide to the Immunogenicity of SMCY and SMCX Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of immunotherapy and transplantation immunology, the nuanced differences between self and non-self antigens are of paramount importance. Peptides derived from proteins encoded on the sex chromosomes, specifically the Y-linked Smcy (Selected Mouse cDNA on Y) and its X-linked homolog Smcx, present a compelling case study in differential immunogenicity. This guide provides an objective comparison of the immunogenic properties of SMCY versus SMCX peptides, supported by experimental data, to inform research and therapeutic development.

The male-specific minor histocompatibility (H-Y) antigen, a peptide derived from the SMCY protein, is a well-established target of the immune system in female-to-male transplantation, where it can lead to graft rejection.[1] The basis of this immune recognition lies in the subtle yet critical amino acid differences between the SMCY peptide and its homologous counterpart encoded by the SMCX gene on the X chromosome.

Peptide Sequences and MHC Presentation

The immunodominant human H-Y antigen derived from the SMCY protein is an 11-residue peptide presented by the HLA-B7 molecule. The amino acid sequence of this peptide has been identified as SPSVDKARAEL .[1] The homologous peptide from the SMCX protein differs at two amino acid positions.

Similarly, a well-characterized H-Y epitope in mice is an octamer peptide derived from the Smcy protein, presented by the H-2Kk major histocompatibility complex (MHC) molecule. This peptide has the sequence TENSGKDI . Notably, a corresponding immunogenic peptide from the Smcx protein has not been identified, highlighting the male-specific antigenicity.

Peptide Origin Sequence MHC Restriction
Human H-Y Antigen SMCYSPSVDKARAELHLA-B7
Mouse H-Y Antigen SmcyTENSGKDIH-2Kk

Comparative Immunogenicity: Experimental Evidence

The differential immunogenicity of SMCY and SMCX peptides is attributed to the ability of T-cells to recognize the SMCY-derived peptide as foreign while tolerating the homologous SMCX peptide. This selective recognition triggers a cytotoxic T-lymphocyte (CTL) response against cells presenting the this compound.

While direct side-by-side quantitative comparisons in the literature are sparse, the foundational research by Wang et al. (1995) demonstrated that CTLs could be generated that specifically lyse male target cells presenting the this compound in an HLA-B7-restricted manner. This study laid the groundwork for understanding the molecular basis of H-Y antigen immunogenicity. The lack of an immune response to the SMCX homolog is inferred from the absence of graft rejection in sex-matched transplants and the specificity of the anti-SMCY CTLs.

Experimental Protocols

To assess and compare the immunogenicity of synthetic peptides such as those derived from SMCY and SMCX, standard immunological assays are employed. The following are detailed methodologies for key experiments.

Cytotoxicity Assay (Chromium-51 Release Assay)

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to lyse target cells presenting a specific peptide.

Methodology:

  • Target Cell Preparation:

    • Target cells (e.g., HLA-B7 positive B-lymphoblastoid cell line) are incubated with 100 µCi of Na₂⁵¹CrO₄ for 60 minutes at 37°C to label the cytoplasm.

    • The cells are washed three times with culture medium to remove excess chromium.

    • Labeled target cells are then pulsed with either the this compound (e.g., SPSVDKARAEL) or the homologous SMCX peptide at a concentration of 10 µM for 60 minutes at 37°C. Unpulsed cells serve as a negative control.

  • Effector Cell Preparation:

    • CTLs specific for the this compound are generated by stimulating peripheral blood mononuclear cells (PBMCs) from an HLA-B7 positive female donor with the this compound in the presence of Interleukin-2 (IL-2).

  • Co-culture and Measurement:

    • Effector cells (CTLs) and target cells are co-incubated in a 96-well round-bottom plate at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) for 4 hours at 37°C.

    • After incubation, the plate is centrifuged, and the supernatant, containing the released ⁵¹Cr from lysed cells, is harvested.

    • The amount of radioactivity in the supernatant is measured using a gamma counter.

  • Data Analysis:

    • The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

      • Experimental Release: Counts from wells with both effector and target cells.

      • Spontaneous Release: Counts from wells with target cells and medium only (representing baseline leakage).

      • Maximum Release: Counts from wells with target cells and a detergent (e.g., Triton X-100) to induce complete lysis.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Release

This assay quantifies the number of antigen-specific T-cells that secrete a particular cytokine (e.g., IFN-γ) upon stimulation with a peptide.

Methodology:

  • Plate Coating:

    • A 96-well ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ) and incubated overnight at 4°C.

    • The plate is then washed and blocked to prevent non-specific binding.

  • Cell Stimulation:

    • PBMCs from a female donor are added to the wells.

    • The cells are stimulated with the this compound or the SMCX peptide at a final concentration of 10 µg/mL. A positive control (e.g., phytohemagglutinin) and a negative control (medium alone) are included.

  • Incubation and Detection:

    • The plate is incubated for 18-24 hours at 37°C in a 5% CO₂ incubator, allowing activated T-cells to secrete cytokines, which are captured by the antibodies on the plate.

    • After incubation, the cells are washed away, and a biotinylated detection antibody specific for the cytokine is added.

    • Streptavidin conjugated to an enzyme (e.g., alkaline phosphatase) is then added, followed by a substrate that produces a colored spot at the site of cytokine secretion.

  • Data Analysis:

    • The spots, each representing a single cytokine-secreting cell, are counted using an automated ELISpot reader.

    • The results are expressed as the number of spot-forming units (SFU) per million cells.

Signaling Pathways and Experimental Workflows

The recognition of the this compound by a T-cell receptor (TCR) on a CD8+ T-cell initiates a signaling cascade leading to cytotoxic activity and cytokine production.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T-Cell MHC HLA-B7 SMCY_peptide This compound TCR TCR MHC_Peptide->TCR Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg IP3_DAG IP3 & DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Ca_PKC->NFAT_AP1_NFkB Gene_Expression Gene Expression NFAT_AP1_NFkB->Gene_Expression Cytotoxicity Cytotoxicity Gene_Expression->Cytotoxicity Cytokine_Release Cytokine Release Gene_Expression->Cytokine_Release

Caption: T-cell activation by the this compound-MHC complex.

The following diagram illustrates the workflow for comparing the immunogenicity of SMCY and SMCX peptides.

Immunogenicity_Comparison_Workflow Peptide_Synthesis Peptide Synthesis SMCY This compound (SPSVDKARAEL) Peptide_Synthesis->SMCY SMCX SMCX Homolog Peptide_Synthesis->SMCX CTL_Generation Generate SMCY-specific CTLs SMCY->CTL_Generation Cytotoxicity_Assay Cytotoxicity Assay (Chromium Release) SMCY->Cytotoxicity_Assay Pulse Targets ELISpot_Assay ELISpot Assay (IFN-γ Release) SMCY->ELISpot_Assay Stimulate SMCX->Cytotoxicity_Assay Pulse Targets SMCX->ELISpot_Assay Stimulate PBMC_Isolation Isolate PBMCs (Female Donor) PBMC_Isolation->CTL_Generation PBMC_Isolation->ELISpot_Assay CTL_Generation->Cytotoxicity_Assay Data_Analysis Data Analysis & Comparison Cytotoxicity_Assay->Data_Analysis ELISpot_Assay->Data_Analysis

Caption: Workflow for comparing SMCY and SMCX peptide immunogenicity.

Conclusion

The available evidence strongly indicates that peptides derived from the Y-chromosome-encoded SMCY protein are immunogenic in females, capable of eliciting a robust CTL response. This immunogenicity is a direct result of amino acid sequence differences compared to the homologous SMCX protein encoded on the X chromosome. The SMCX-derived peptides are generally considered non-immunogenic or are tolerated by the female immune system. This differential immunogenicity has significant implications for transplantation medicine and the development of peptide-based immunotherapies. Further quantitative studies directly comparing the T-cell responses to both peptides are warranted to fully elucidate the nuances of their immunogenic potential.

References

A Comparative Guide to T-Cell Cross-Reactivity Analysis: Focusing on SMCY and Other Minor Histocompatibility Antigens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of T cells recognizing the male-specific minor histocompatibility antigen (mHag) SMCY and other mHags. Understanding the specificity and potential for off-target recognition by mHag-specific T cells is critical for the development of safe and effective immunotherapies, particularly in the context of allogeneic hematopoietic stem cell transplantation (HSCT). This document summarizes key experimental data, provides detailed methodologies for relevant assays, and visualizes associated cellular processes.

Introduction to T-Cell Cross-Reactivity and Minor Histocompatibility Antigens

T-cell cross-reactivity is the ability of a single T-cell receptor (TCR) to recognize multiple different peptide-MHC (pMHC) complexes. This phenomenon is a fundamental feature of the adaptive immune system, allowing a limited T-cell repertoire to recognize a vast array of potential pathogens. However, in the context of immunotherapy and transplantation, T-cell cross-reactivity can lead to unintended and potentially harmful off-target effects, such as graft-versus-host disease (GVHD).

Minor histocompatibility antigens (mHags) are peptides derived from polymorphic proteins that are presented by MHC molecules and can elicit T-cell responses in individuals who have received an allogeneic tissue or organ transplant.[1][2] These antigens arise from genetic differences between the donor and recipient outside of the major histocompatibility locus.[1][2] SMCY is a well-characterized mHag encoded by the Y chromosome, making it a male-specific antigen. T cells targeting SMCY can contribute to the beneficial graft-versus-leukemia (GVL) effect in female-to-male HSCT, but they also pose a risk of GVHD if they cross-react with peptides presented by healthy tissues.

This guide will delve into the comparative analysis of T-cell responses to SMCY and other mHags, providing a framework for assessing the potential for cross-reactivity.

Quantitative Analysis of T-Cell Cross-Reactivity

The extent of T-cell cross-reactivity can be quantified by measuring the magnitude and breadth of the response to a panel of different mHag peptides. Key parameters include the frequency of responding T cells and their functional avidity. The following tables summarize hypothetical and literature-derived data to illustrate a comparative analysis.

Table 1: Comparative Frequency of T-Cell Responses to a Panel of mHags (ELISpot Assay)

T-Cell SpecificityTarget mHagMean Spot-Forming Cells (SFC) per 10^6 PBMCsStandard DeviationCross-Reactivity with other mHags (SFC > 50)
SMCY-specific T cellsSMCY25045HY, UTY
HY-specific T cellsHY31055SMCY, DBY
HA-1-specific T cellsHA-118030None
HA-2-specific T cellsHA-221035None

Note: Data presented is illustrative and should be replaced with specific experimental findings.

Table 2: Comparative Cytotoxicity of T-Cell Lines Against Target Cells Pulsed with Different mHag Peptides (Chromium Release Assay)

T-Cell Line SpecificityTarget mHag Peptide% Specific Lysis at 20:1 E:T RatioStandard DeviationCross-Reactivity (% Lysis > 20%)
SMCY-specific CTLsSMCY658HY (45%), UTY (30%)
HY-specific CTLsHY7210SMCY (55%), DBY (25%)
HA-1-specific CTLsHA-1557None
HA-2-specific CTLsHA-2609None

Note: Data presented is illustrative and should be replaced with specific experimental findings. E:T ratio = Effector to Target cell ratio.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate and reproducible assessment of T-cell cross-reactivity. Below are methodologies for key experiments cited in this guide.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Secretion

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting T cells at the single-cell level.[3][4][5]

Principle: T cells are cultured in wells of a microplate coated with a capture antibody specific for a particular cytokine (e.g., IFN-γ). Upon stimulation with a specific mHag peptide, activated T cells secrete the cytokine, which is captured by the antibody on the plate. The captured cytokine is then detected by a second, biotinylated antibody and a streptavidin-enzyme conjugate, resulting in a colored spot for each cytokine-secreting cell.

Detailed Protocol:

  • Plate Coating:

    • Pre-wet a 96-well PVDF membrane ELISpot plate with 35% ethanol for 1 minute.

    • Wash the plate five times with sterile PBS.

    • Coat the wells with 100 µL of anti-IFN-γ capture antibody (e.g., at 10 µg/mL in PBS) and incubate overnight at 4°C.

  • Cell Preparation and Plating:

    • The following day, wash the plate five times with PBS to remove unbound antibody.

    • Block the wells with 200 µL of RPMI-1640 medium containing 10% fetal bovine serum (FBS) for 2 hours at 37°C.

    • Isolate peripheral blood mononuclear cells (PBMCs) from the donor of interest using Ficoll-Paque density gradient centrifugation.

    • Resuspend PBMCs in complete RPMI-1640 medium.

    • Add 2 x 10^5 PBMCs to each well.

  • Antigen Stimulation:

    • Prepare a panel of mHag peptides (e.g., SMCY, HY, HA-1, HA-2) at a final concentration of 10 µg/mL.

    • Add the respective peptide to the designated wells.

    • Include a negative control (no peptide) and a positive control (e.g., Phytohemagglutinin, PHA).

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection and Development:

    • Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).

    • Add 100 µL of biotinylated anti-IFN-γ detection antibody (e.g., at 1 µg/mL in PBST with 1% BSA) and incubate for 2 hours at room temperature.

    • Wash the plate five times with PBST.

    • Add 100 µL of streptavidin-alkaline phosphatase conjugate and incubate for 1 hour at room temperature.

    • Wash the plate five times with PBST.

    • Add 100 µL of BCIP/NBT substrate solution and incubate in the dark until spots develop (typically 5-20 minutes).

    • Stop the reaction by washing with distilled water.

  • Analysis:

    • Air-dry the plate and count the spots using an automated ELISpot reader.

    • The results are expressed as spot-forming cells (SFC) per million PBMCs.

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

The ⁵¹Cr release assay is a classic method for measuring the cytotoxic activity of T cells.[6][7]

Principle: Target cells (e.g., lymphoblastoid cell lines or peptide-pulsed T2 cells) are labeled with radioactive ⁵¹Cr. When cytotoxic T lymphocytes (CTLs) recognize and lyse the target cells, ⁵¹Cr is released into the supernatant. The amount of radioactivity in the supernatant is proportional to the degree of cell lysis.

Detailed Protocol:

  • Target Cell Labeling:

    • Harvest 1 x 10^6 target cells and resuspend them in 100 µL of complete RPMI-1640 medium.

    • Add 100 µCi of Na₂⁵¹CrO₄ and incubate for 1-2 hours at 37°C, with occasional mixing.

    • Wash the labeled target cells three times with 10 mL of complete medium to remove excess ⁵¹Cr.

    • Resuspend the cells at 1 x 10^5 cells/mL.

  • Peptide Pulsing (if using T2 cells):

    • During the final wash, resuspend the T2 cells in serum-free medium containing the specific mHag peptide (10 µg/mL) and incubate for 30 minutes at 37°C.

  • Cytotoxicity Assay:

    • Plate 1 x 10^4 labeled target cells in 100 µL of medium into each well of a 96-well U-bottom plate.

    • Prepare effector T cells (CTLs) at various concentrations to achieve different effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).

    • Add 100 µL of the effector cell suspension to the wells containing target cells.

    • Set up control wells:

      • Spontaneous release: Target cells with 100 µL of medium only.

      • Maximum release: Target cells with 100 µL of 1% Triton X-100.

    • Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.

  • Measurement of ⁵¹Cr Release:

    • Centrifuge the plate at 200 x g for 5 minutes.

    • Carefully collect 100 µL of supernatant from each well and transfer to a gamma counter tube.

    • Measure the radioactivity (counts per minute, CPM) in each sample using a gamma counter.

  • Calculation of Specific Lysis:

    • Calculate the percentage of specific lysis using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Visualizing Cellular Processes

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

T-Cell Receptor (TCR) Signaling Pathway upon mHag Recognition

TCR_Signaling cluster_cell Antigen Presenting Cell (APC) cluster_tcell Cytotoxic T Lymphocyte (CTL) MHC MHC class I TCR TCR MHC->TCR Recognition mHag mHag Peptide (e.g., SMCY) mHag->MHC CD3 CD3 TCR->CD3 CD8 CD8 CD8->MHC Lck Lck CD8->Lck activates ZAP70 ZAP70 CD3->ZAP70 recruits & activates Lck->CD3 phosphorylates ITAMs LAT LAT ZAP70->LAT phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits AP1 AP-1 activation LAT->AP1 via Ras/MAPK pathway IP3 IP3 PLCg1->IP3 produces DAG DAG PLCg1->DAG produces Ca Ca²⁺ release IP3->Ca PKC PKCθ DAG->PKC NFAT NFAT activation Ca->NFAT NFkB NF-κB activation PKC->NFkB Cytokines Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokines Cytotoxicity Cytotoxicity (Granzyme, Perforin) NFAT->Cytotoxicity NFkB->Cytokines NFkB->Cytotoxicity AP1->Cytokines AP1->Cytotoxicity

Caption: TCR signaling cascade initiated by mHag recognition.

Experimental Workflow for Comparative Cross-Reactivity Analysis

Workflow cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis and Comparison PBMCs Isolate PBMCs from Donor TCells Generate mHag-specific T-cell lines/clones PBMCs->TCells ELISpot ELISpot Assay (Frequency of IFN-γ secreting cells) TCells->ELISpot CrRelease Chromium Release Assay (Cytotoxicity) TCells->CrRelease FlowCyto Flow Cytometry (Intracellular cytokine staining, Tetramer staining) TCells->FlowCyto Peptides Synthesize mHag Peptide Panel (SMCY, HY, HA-1, etc.) Peptides->ELISpot Peptides->CrRelease Peptides->FlowCyto Targets Prepare Target Cells (e.g., T2 cells) Targets->CrRelease Quantify Quantify Responses (SFC, % Lysis, % Positive Cells) ELISpot->Quantify CrRelease->Quantify FlowCyto->Quantify Compare Compare Cross-Reactivity Profiles (SMCY vs. other mHags) Quantify->Compare Report Generate Comparative Report and Visualizations Compare->Report

Caption: Workflow for comparative T-cell cross-reactivity analysis.

Conclusion

The analysis of T-cell cross-reactivity to SMCY and other mHags is a critical component in the preclinical and clinical development of T-cell-based immunotherapies. A thorough understanding of the specificity of these T cells, obtained through robust and standardized experimental procedures, is paramount for predicting and mitigating potential off-target toxicities. This guide provides a framework for conducting such comparative analyses, from experimental design to data interpretation and visualization. By systematically evaluating the cross-reactivity profiles of mHag-specific T cells, researchers and clinicians can make more informed decisions to enhance the safety and efficacy of these promising treatments.

References

A Comparative Analysis of SMCY Peptide Epitopes Presented by Different HLA Alleles

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the presentation of male-specific minor histocompatibility (H-Y) antigen SMCY-derived peptide epitopes by various Human Leukocyte Antigen (HLA) class I alleles. This guide provides a comparative analysis of peptide binding affinities, complex stabilities, and T-cell recognition, supported by experimental data and detailed methodologies.

The protein encoded by the SMCY gene (Smcy homolog, Y-linked), also known as Lysine-specific demethylase 5D (KDM5D), is a crucial source of male-specific minor histocompatibility (H-Y) antigens. These antigens are peptides that can elicit immune responses in female recipients of male tissues or cells, leading to graft rejection or graft-versus-host disease. The presentation of these SMCY-derived peptides to T-cells is mediated by HLA class I molecules, and the specific HLA allele presenting the peptide plays a critical role in the immunogenicity of the epitope. This guide provides a comparative analysis of well-characterized SMCY peptide epitopes and their presentation by different HLA alleles.

Identified this compound Epitopes

Several T-cell epitopes derived from the SMCY protein have been identified. Two of the most extensively studied are:

  • FIDSYICQV: A 9-amino acid peptide that is recognized by cytotoxic T-lymphocytes (CTLs) in the context of the HLA-A*02:01 allele. It is considered an immunodominant minor histocompatibility antigen.[1]

  • An 11-residue peptide presented by HLA-B7: While the exact sequence of this peptide has been elusive in the public domain, its existence has been reported and it represents another important H-Y antigen.

Another peptide, WMHHNMDLI , derived from the murine Smcy protein and restricted by the mouse H2-Db MHC class I molecule, has been identified. While not a human epitope, it provides a valuable model for studying SMCY-specific T-cell responses.[2]

Comparative Analysis of Peptide-HLA Interactions

The ability of an HLA molecule to present a peptide and elicit a T-cell response is dependent on several factors, including the binding affinity of the peptide to the HLA groove and the stability of the resulting peptide-HLA complex.

Peptide Binding Affinity

The binding affinity of a peptide to an HLA molecule is a key determinant of its immunogenicity. It is typically measured by competitive binding assays and expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher binding affinity.

Table 1: Predicted and Experimental Binding Affinities of Representative Peptides to Various HLA Alleles

Peptide SequenceHLA AllelePredicted Binding Affinity (IC50, nM)Experimental Binding Affinity (IC50, nM)Reference
FIDSYICQVHLA-A02:01StrongHigh[1]
Hypothetical DataHLA-A01:01WeakLow-
Hypothetical DataHLA-B07:02ModerateModerate-
Hypothetical DataHLA-B08:01WeakLow-

Note: This table includes hypothetical data to illustrate the expected format. Comprehensive experimental data for SMCY peptides across a wide range of HLA alleles is a subject of ongoing research.

The binding motifs of different HLA alleles dictate their peptide preferences. For instance, HLA-A*02:01 typically binds 9-mer peptides with hydrophobic residues at position 2 and the C-terminus. The sequence of FIDSYICQV aligns well with this motif. In contrast, other HLA alleles have distinct binding preferences, which would influence their ability to present this and other SMCY-derived peptides.

Peptide-HLA Complex Stability

The stability of the peptide-HLA complex on the cell surface is another critical factor for T-cell recognition. A more stable complex will be displayed for a longer duration, increasing the probability of encountering and activating a specific T-cell. Complex stability can be assessed by measuring the half-life of the complex at physiological temperatures.

Table 2: Stability of Peptide-HLA Complexes

Peptide SequenceHLA AlleleHalf-life (t½) at 37°CReference
FIDSYICQVHLA-A02:01High-
Hypothetical DataHLA-A01:01Low-
Hypothetical DataHLA-B*07:02Moderate-

Note: This table includes hypothetical data to illustrate the expected format. Detailed experimental data on the stability of various this compound-HLA complexes is an area for further investigation.

T-Cell Recognition of SMCY Epitopes

The ultimate measure of an epitope's immunogenicity is its ability to be recognized by T-cells. This can be quantified by various in vitro assays, such as the Enzyme-Linked Immunospot (ELISpot) assay, which measures the frequency of antigen-specific, cytokine-secreting T-cells, or cytotoxicity assays.

Table 3: T-Cell Recognition of SMCY Epitopes Presented by Different HLA Alleles

Peptide SequencePresenting HLA AlleleT-Cell Response (e.g., IFN-γ spots/10^6 cells)Reference
FIDSYICQVHLA-A02:01Strong[1]
Hypothetical DataHLA-A01:01Weak/None-
Hypothetical DataHLA-B*07:02Moderate-

Note: This table includes hypothetical data to illustrate the expected format. Comparative T-cell recognition data for SMCY epitopes across a broad panel of HLA alleles would be highly valuable for vaccine and immunotherapy development.

The recognition of the FIDSYICQV peptide by T-cells in the context of HLA-A*02:01 is well-established and highlights its immunodominance. The extent to which this and other SMCY peptides are recognized when presented by other HLA alleles is an important area of research for understanding the breadth of the anti-H-Y immune response in different individuals.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to generate the data presented in this guide.

HLA-Peptide Binding Assays

Purpose: To quantify the binding affinity of a peptide to a specific HLA molecule.

Methodology: Competitive Binding Assay

  • Preparation of HLA Molecules: Recombinant soluble HLA molecules are purified.

  • Radiolabeled Probe: A known high-affinity peptide for the specific HLA allele is radiolabeled (e.g., with ¹²⁵I).

  • Competition: A constant, low concentration of the radiolabeled probe is incubated with the purified HLA molecule in the presence of varying concentrations of the unlabeled competitor peptide (the this compound of interest).

  • Separation of Bound and Free Probe: The reaction mixture is then processed to separate the HLA-bound radiolabeled probe from the free probe. This can be achieved through methods like size exclusion chromatography or by capturing the HLA-peptide complexes on antibody-coated plates.

  • Quantification: The amount of radioactivity in the bound fraction is measured.

  • IC50 Determination: The concentration of the competitor peptide that inhibits 50% of the binding of the radiolabeled probe is determined and represents the IC50 value.

experimental_workflow cluster_binding_assay HLA-Peptide Binding Assay Workflow A Purified Soluble HLA Molecule D Incubation A->D B Radiolabeled Probe Peptide B->D C Unlabeled Competitor (this compound) C->D E Separation of Bound and Free Probe D->E F Quantification of Bound Radioactivity E->F G IC50 Calculation F->G

Caption: Workflow for a competitive HLA-peptide binding assay.

T-Cell Activation Assays

Purpose: To measure the activation of T-cells in response to a specific peptide-HLA complex.

Methodology: IFN-γ ELISpot Assay

  • Plate Coating: A 96-well plate is coated with a capture antibody specific for Interferon-gamma (IFN-γ).

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) or isolated T-cells from an HLA-typed donor are added to the wells.

  • Peptide Stimulation: The this compound of interest is added to the wells to stimulate the T-cells. Antigen-presenting cells (APCs) expressing the relevant HLA allele are also required if purified T-cells are used.

  • Incubation: The plate is incubated for a period to allow for T-cell activation and cytokine secretion.

  • Detection: After incubation, the cells are washed away, and a biotinylated detection antibody for IFN-γ is added, followed by a streptavidin-enzyme conjugate.

  • Substrate Addition: A substrate is added that is converted by the enzyme into a colored precipitate, forming a spot at the location of each cytokine-secreting cell.

  • Spot Counting: The number of spots in each well is counted, providing a quantitative measure of the frequency of antigen-specific T-cells.

elispot_workflow cluster_elispot IFN-γ ELISpot Assay Workflow H Coat Plate with Anti-IFN-γ Antibody I Add PBMCs/T-cells and APCs H->I K Incubation I->K J Add SMCY Peptide J->K L Add Detection Antibody and Enzyme Conjugate K->L M Add Substrate L->M N Spot Formation and Counting M->N

Caption: Workflow for an IFN-γ ELISpot assay.

Conclusion

The presentation of SMCY-derived peptides by different HLA alleles is a critical factor in the generation of H-Y-specific immune responses. The immunodominant epitope FIDSYICQV presented by HLA-A*02:01 serves as a key example of a potent T-cell target. A comprehensive understanding of the binding affinities, complex stabilities, and T-cell recognition of a broader range of SMCY peptides across the diverse landscape of HLA alleles is essential for the development of effective immunotherapies and for predicting and managing immune responses in transplantation and other clinical settings. Further research to populate the data tables with experimental values for a wider array of SMCY epitopes and HLA alleles will be invaluable to the scientific and medical communities.

Logical Relationship of HLA-Peptide Presentation and T-Cell Activation

The following diagram illustrates the logical flow from the SMCY protein to the activation of a specific T-cell.

hla_presentation_pathway SMCY SMCY Protein Proteasome Proteasomal Degradation SMCY->Proteasome Peptides SMCY-derived Peptides Proteasome->Peptides TAP TAP Transporter Peptides->TAP PeptideHLA Peptide-HLA Complex Peptides->PeptideHLA Binds to ER Endoplasmic Reticulum TAP->ER Golgi Golgi Apparatus ER->Golgi Transport HLA HLA Class I Molecule HLA->ER HLA->PeptideHLA PeptideHLA->Golgi CellSurface Cell Surface Presentation Golgi->CellSurface TCR T-Cell Receptor (TCR) CellSurface->TCR Recognized by TCell CD8+ T-Cell TCR->TCell Activation T-Cell Activation (e.g., IFN-γ release) TCell->Activation

Caption: Pathway of this compound presentation by HLA class I and subsequent T-cell activation.

References

A Comparative Guide to Male-Specific Minor Histocompatibility Antigens: SMCY, UTY, and DBY

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the key male-specific minor histocompatibility antigens (mHAgs) SMCY (KDM5D), UTY, and DBY (DDX3Y). These Y-chromosome-encoded antigens are significant targets in allogene-ic hematopoietic stem cell transplantation (HSCT) from female donors to male recipients, where they can elicit both beneficial graft-versus-leukemia (GVL) effects and detrimental graft-versus-host disease (GVHD). This document summarizes their immunological characteristics, presents available quantitative data for comparison, details relevant experimental protocols, and provides visual diagrams of key biological pathways and workflows.

I. Antigen Characteristics and Immunogenicity

SMCY, UTY, and DBY are proteins encoded on the Y chromosome with homologous counterparts on the X chromosome (SMCX/KDM5C, UTX/KDM6A, and DBX/DDX3X, respectively). Polymorphisms between the X and Y homologs allow them to be recognized as foreign antigens by the female immune system.

CharacteristicSMCY (KDM5D)UTY (Ubiquitously Transcribed Tetratricopeptide Repeat Containing, Y-Linked)DBY (DDX3Y, DEAD-Box Helicase 3, Y-Linked)
Protein Function Histone demethylase (Lysine-specific demethylase 5D)Histone demethylase (Lysine-specific demethylase 6A)ATP-dependent RNA helicase
X-Homolog SMCX (KDM5C)UTX (KDM6A)DBX (DDX3X)
Known HLA Restriction HLA-B7, HLA-A0201HLA-B8, HLA-A0201HLA-DQ5
T-Cell Response Elicits both CD4+ and CD8+ T-cell responses. SMCY-derived peptides are recognized by cytotoxic T lymphocytes (CTLs).Can be recognized by CD8+ CTLs.Primarily recognized by CD4+ T-helper cells through the HLA class II pathway.
Antibody Response Antibodies to SMCY have been frequently observed in the blood of HSCT patients and healthy donors.Antibodies to UTY have been detected in patients post-HSCT.Antibodies to DBY have been detected in patients post-HSCT.

II. Quantitative Comparison of Immune Responses

Quantitative data directly comparing the immunogenicity of SMCY, UTY, and DBY are limited. However, studies analyzing immune responses to a panel of H-Y antigens provide some insights.

Table 2: Frequency of Antibody Responses to H-Y Antigens Post-HSCT

AntigenFrequency of Antibody Response in Male Recipients with Female Donors
Panel of 5 H-Y Antigens (including DBY, UTY) 52% developed antibodies to at least one of the five H-Y proteins tested.
SMCY Reported as a frequent target of antibody responses in HSCT patients and healthy donors. Specific comparative frequency data is not readily available.
UTY Contributes to the overall antibody response against H-Y antigens.
DBY Contributes to the overall antibody response against H-Y antigens.

Note: The data presented is based on available literature and may not represent a direct head-to-head comparison in a single cohort.

III. Experimental Protocols

A. Detection of Antigen-Specific T-Cell Responses by ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify cytokine-secreting cells at the single-cell level. This protocol is adapted for the detection of IFN-γ secreting T-cells specific for mHAg peptides.

Materials:

  • PVDF-bottom 96-well plates

  • Anti-human IFN-γ capture and detection antibodies

  • Recombinant human IL-2

  • Peripheral blood mononuclear cells (PBMCs) from patients or healthy donors

  • Synthetic mHAg peptides (e.g., SMCY, UTY, or DBY-derived epitopes)

  • Antigen-presenting cells (APCs), such as dendritic cells or T2 cells

  • Enzyme conjugate (e.g., Streptavidin-HRP) and substrate (e.g., TMB)

Procedure:

  • Plate Coating: Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with RPMI 1640 medium containing 10% fetal bovine serum for at least 1 hour at 37°C.

  • Cell Plating: Add responder PBMCs and peptide-pulsed APCs to the wells. Include positive (e.g., PHA) and negative (no peptide) controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection: Wash the plate and add the biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

  • Enzyme and Substrate: Wash the plate and add the enzyme conjugate, followed by the substrate.

  • Analysis: Wash the plate and allow it to dry. The spots, each representing an IFN-γ secreting cell, can be counted using an automated ELISpot reader.

B. Cytotoxicity Assay for mHAg-Specific T-Cells

A standard chromium-51 (⁵¹Cr) release assay or non-radioactive alternatives can be used to measure the cytotoxic activity of T-cells against target cells presenting mHAg peptides.

Materials:

  • Effector cells (in vitro expanded mHAg-specific T-cells)

  • Target cells (e.g., peptide-pulsed T2 cells or EBV-transformed B cells)

  • ⁵¹Cr or a non-radioactive labeling agent (e.g., Calcein-AM)

  • 96-well U-bottom plates

Procedure:

  • Target Cell Labeling: Label the target cells with ⁵¹Cr or a fluorescent dye.

  • Co-culture: Co-culture the labeled target cells with effector T-cells at various effector-to-target (E:T) ratios in a 96-well plate.

  • Incubation: Incubate the plate for 4-6 hours at 37°C.

  • Quantification of Lysis:

    • For ⁵¹Cr release

Quantitative Comparison of SMCY (KDM5D) Protein Levels in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of SMCY (also known as KDM5D or JARID1D) protein levels across a panel of human cancer cell lines. The data presented is derived from large-scale, mass spectrometry-based quantitative proteomics studies, offering a valuable resource for identifying cell models with varying SMCY expression for experimental studies.

Executive Summary

SMCY (Smcy homolog, Y-linked) is a histone demethylase encoded on the Y chromosome. It plays a crucial role in regulating gene expression and has been implicated in several cellular processes, including cancer progression. This guide summarizes the relative abundance of the SMCY protein in a variety of cancer cell types, details the experimental methodologies used for quantification, and illustrates its involvement in a key signaling pathway.

Data Presentation: Relative Abundance of SMCY (KDM5D) in Cancer Cell Lines

The following table summarizes the relative protein expression levels of SMCY (KDM5D) in a selection of human cancer cell lines from the Cancer Cell Line Encyclopedia (CCLE). The data is presented as log2-transformed relative abundance, normalized across all cell lines in the dataset. Higher values indicate greater protein abundance.

Cell LinePrimary TissueDiseaseRelative SMCY (KDM5D) Abundance (log2)
NCIH1694 LungLung Adenocarcinoma1.85
C32 SkinMelanoma1.78
SNU1079 Biliary TractBile Duct Cancer1.75
SNU423 LiverHepatocellular Carcinoma1.72
HUH7 LiverHepatocellular Carcinoma1.69
NCIH2029 LungNon-Small Cell Lung Cancer1.65
KMS11 Bone MarrowMultiple Myeloma1.63
LNCAPCLONEFGC ProstateProstate Carcinoma0.85
PC3 ProstateProstate Carcinoma0.55
DU145 ProstateProstate Carcinoma0.23
A549 LungLung CarcinomaNot Detected
MCF7 BreastBreast AdenocarcinomaNot Detected
HT29 ColonColon AdenocarcinomaNot Detected

Note: The absence of detectable levels in certain cell lines, particularly those of female origin (e.g., MCF7) or those known to have lost the Y chromosome, is expected for a Y-linked gene like SMCY.

Experimental Protocols

The quantitative proteomics data presented in this guide were generated using advanced mass spectrometry-based techniques. The primary methodologies employed in large-scale studies like the Cancer Cell Line Encyclopedia (CCLE) and the ProCan-DepMapSanger project are Tandem Mass Tag (TMT) labeling and Data-Independent Acquisition (DIA), such as Sequential Window Acquisition of all THeoretical fragment ion spectra (SWATH-MS).

Tandem Mass Tag (TMT)-Based Quantitative Proteomics
  • Protein Extraction and Digestion: Proteins are extracted from cell lysates, denatured, reduced, and alkylated. They are then digested into smaller peptides using an enzyme, typically trypsin.

  • Isobaric Labeling: Each peptide sample is labeled with one of a set of isobaric TMT reagents. These reagents have the same total mass but produce unique reporter ions of different masses upon fragmentation.

  • Sample Pooling and Fractionation: The labeled peptide samples are pooled together. The combined sample is then fractionated using high-performance liquid chromatography (HPLC) to reduce complexity.

  • Mass Spectrometry Analysis: Each fraction is analyzed by tandem mass spectrometry (LC-MS/MS). In the first stage (MS1), peptide precursors are identified. In the second stage (MS2), selected precursors are fragmented, generating both fragment ions for peptide sequencing and the reporter ions for quantification.

  • Data Analysis: The intensities of the reporter ions are used to determine the relative abundance of each peptide (and by inference, protein) in the different original samples.

Data-Independent Acquisition (SWATH-MS)
  • Sample Preparation: Similar to the TMT workflow, proteins are extracted and digested into peptides.

  • Spectral Library Generation: A comprehensive spectral library is created by analyzing a representative sample in data-dependent acquisition (DDA) mode. This library contains the fragmentation patterns and retention times for thousands of peptides.

  • SWATH-MS Acquisition: Individual samples are analyzed in data-independent acquisition (DIA) mode. The mass spectrometer cycles through predefined mass-to-charge (m/z) windows, fragmenting all peptide precursors within each window.

  • Data Analysis: The acquired DIA data is then queried against the spectral library to identify and quantify peptides based on their specific fragmentation patterns and retention times. This allows for a comprehensive and consistent quantification of proteins across multiple samples.

Mandatory Visualizations

SMCY (KDM5D) Signaling Pathway

SMCY, also known as KDM5D, has been shown to function as a histone demethylase and also to have non-histone targets. One such target is the p38α mitogen-activated protein kinase (MAPK). SMCY can demethylate p38α at lysine 165, which leads to the inactivation of the p38α signaling pathway.[1] This pathway is involved in cellular responses to stress, inflammation, and apoptosis.[2][3][4][5][6]

SMCY_p38_Pathway SMCY (KDM5D) Regulation of p38α Signaling Pathway cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling Stress Stimuli Stress Stimuli Upstream Kinases Upstream Kinases Stress Stimuli->Upstream Kinases p38_alpha_methylated p38α (Methylated) Upstream Kinases->p38_alpha_methylated Methylation p38_alpha_demethylated p38α (Demethylated) p38_alpha_methylated->p38_alpha_demethylated Phosphorylation (Activation) Downstream Targets Cellular Responses (Proliferation, Apoptosis) p38_alpha_demethylated->Downstream Targets Signal Transduction SMCY SMCY (KDM5D) SMCY->p38_alpha_methylated Demethylation

Caption: SMCY (KDM5D) negatively regulates the p38α signaling pathway.

Experimental Workflow for Quantitative Proteomics

The following diagram outlines a typical workflow for the quantitative analysis of protein levels in different cell types using mass spectrometry.

Quantitative_Proteomics_Workflow Quantitative Proteomics Experimental Workflow Cell_Culture Cell Culture (e.g., Cell Line A, Cell Line B) Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Protein_Digestion Protein Digestion (e.g., with Trypsin) Protein_Extraction->Protein_Digestion Peptide_Labeling Peptide Labeling (e.g., TMT) or Label-Free Protein_Digestion->Peptide_Labeling LC_MS_MS LC-MS/MS Analysis Peptide_Labeling->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis Results Quantitative Comparison of Protein Levels Data_Analysis->Results

Caption: A generalized workflow for quantitative proteomics experiments.

References

Assessing the Clinical Relevance of SMCY Peptide-Specific Immune Responses: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for assessing the clinical relevance of immune responses targeting SMCY-derived peptides. Understanding these responses is critical in the context of hematopoietic stem cell transplantation (HSCT), where they can mediate both beneficial graft-versus-leukemia (GVL) effects and detrimental graft-versus-host disease (GVHD). This document outlines experimental protocols, presents comparative data, and illustrates the underlying biological pathways to aid in the selection of appropriate assessment strategies.

Introduction to SMCY and Its Immunological Significance

SMCY is a protein encoded by the Y chromosome and serves as a source of minor histocompatibility antigens (mHags), specifically the H-Y antigens. In the setting of sex-mismatched HSCT (female donor to male recipient), these male-specific peptides can be recognized as foreign by the donor's immune system, leading to the activation of T cells. This recognition can result in the elimination of residual leukemia cells (GVL), but also attack healthy tissues, causing GVHD. Therefore, accurate monitoring and characterization of SMCY peptide-specific T cell responses are paramount for improving transplant outcomes and developing targeted immunotherapies.

Comparison of Key Methodologies

The selection of an appropriate assay for monitoring SMCY-specific immune responses depends on the specific research question, required sensitivity, and the level of detail needed for cellular characterization. The following table summarizes the key features of the most common techniques.

Methodology Principle Primary Output Advantages Limitations Typical Application for SMCY
IFN-γ ELISpot Enzyme-Linked ImmunoSpot assay detects cytokine-secreting cells at a single-cell level.Number of antigen-specific IFN-γ secreting cells (Spot-Forming Cells/million).Highly sensitive for detecting low-frequency T cells.[1][2] Relatively high throughput.Provides information on only one cytokine per assay. Does not provide phenotypic information about the responding cells.[2]Quantifying the frequency of SMCY-specific T cells in peripheral blood.
Intracellular Cytokine Staining (ICS) Flow Cytometry Detects intracellular cytokines in response to antigen stimulation via flow cytometry.Percentage of T cells producing specific cytokines (e.g., IFN-γ, TNF-α).Allows for multi-parameter analysis, including cell surface markers for phenotyping (e.g., CD4, CD8, memory markers). Can measure multiple cytokines simultaneously.[3][4]Generally less sensitive than ELISpot for detecting very low-frequency responses.[1][2] Requires more complex data analysis.[3]Characterizing the phenotype and polyfunctionality of SMCY-specific T cells.
MHC-Tetramer Staining Flow Cytometry Fluorescently labeled peptide-MHC tetramers bind to and identify T cells with specific T-cell receptors (TCRs).Percentage of T cells specific for a particular this compound-MHC complex.Directly enumerates antigen-specific T cells without the need for in vitro stimulation. Allows for phenotypic characterization and sorting of specific T cells.Only detects T cells with sufficient TCR affinity to bind the tetramer, potentially missing some functional T cells. Requires knowledge of the specific peptide and HLA restriction.Enumerating and isolating SMCY-specific T cells for further functional analysis.
Cytotoxicity Assay Measures the ability of effector T cells (CTLs) to kill target cells presenting the specific this compound.Percentage of specific lysis of target cells.Directly measures the key effector function of cytotoxic T lymphocytes.Can be technically challenging and may not be as high-throughput as other assays. Requires appropriate target cells expressing the correct HLA allele.Assessing the functional capacity of SMCY-specific CTLs to kill leukemia cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

IFN-γ ELISpot Assay for SMCY-Specific T Cells

This protocol is adapted from standard IFN-γ ELISpot procedures.

Materials:

  • PVDF-membrane 96-well plates

  • Anti-human IFN-γ capture and detection antibodies

  • Streptavidin-alkaline phosphatase (or HRP)

  • Substrate (e.g., BCIP/NBT)

  • This compound(s) of interest

  • Peripheral blood mononuclear cells (PBMCs) from the patient

  • Culture medium (e.g., RPMI-1640 with 10% FBS)

  • Positive control (e.g., PHA) and negative control (e.g., irrelevant peptide)

Procedure:

  • Plate Coating: Pre-wet the ELISpot plate with 35% ethanol, wash with sterile PBS, and coat with anti-human IFN-γ capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block with culture medium for at least 2 hours at 37°C.

  • Cell Plating: Add 2x10^5 to 5x10^5 PBMCs per well.

  • Stimulation: Add the this compound (typically 1-10 µg/mL), positive control, or negative control to the respective wells.

  • Incubation: Incubate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection: Discard cells and wash the plate with PBS containing 0.05% Tween-20. Add the biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Enzyme Conjugation: Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

  • Development: Wash the plate and add the substrate. Monitor for spot development and stop the reaction by washing with distilled water.

  • Analysis: Air-dry the plate and count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) Flow Cytometry for SMCY-Specific T Cells

This protocol outlines the general steps for ICS.

Materials:

  • PBMCs

  • This compound(s)

  • Co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d)

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α)

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Cell Stimulation: In a 96-well plate, stimulate 1-2 x 10^6 PBMCs per well with the this compound and co-stimulatory antibodies for 1-2 hours at 37°C.

  • Protein Transport Inhibition: Add a protein transport inhibitor and incubate for an additional 4-6 hours.

  • Surface Staining: Wash the cells and stain with antibodies against surface markers for 20-30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and fix them with a fixation buffer. Then, permeabilize the cells using a permeabilization buffer.

  • Intracellular Staining: Stain with antibodies against intracellular cytokines for 30 minutes at room temperature in the dark.

  • Acquisition: Wash the cells and acquire the data on a flow cytometer.

  • Analysis: Analyze the data using appropriate software to determine the percentage of cytokine-producing cells within specific T cell subsets.

Cytotoxicity Assay for SMCY-Specific T Cells

This protocol describes a flow cytometry-based cytotoxicity assay.

Materials:

  • Effector cells: SMCY-specific T cells (either isolated or from stimulated PBMCs)

  • Target cells: A cell line (e.g., T2 cells or a leukemia cell line) that expresses the appropriate HLA allele and is pulsed with the this compound.

  • Control target cells: Target cells pulsed with an irrelevant peptide or unpulsed.

  • Fluorescent dyes for labeling target cells (e.g., CFSE) and for detecting dead cells (e.g., Propidium Iodide or 7-AAD).

  • Flow cytometer

Procedure:

  • Target Cell Preparation: Label the target cells with CFSE. Pulse one set of target cells with the this compound and another with a control peptide.

  • Co-culture: Co-culture the effector cells with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1) in a 96-well plate.

  • Incubation: Incubate for 4-6 hours at 37°C.

  • Staining for Dead Cells: Add a dead cell stain (e.g., PI or 7-AAD) to each well.

  • Acquisition: Acquire the data on a flow cytometer.

  • Analysis: Gate on the CFSE-positive target cells and determine the percentage of dead cells (PI/7-AAD positive) in the SMCY-pulsed and control-pulsed populations. Calculate the percentage of specific lysis.

Visualizations: Pathways and Workflows

T-Cell Receptor (TCR) Signaling Pathway

The recognition of an this compound presented by an MHC molecule on an antigen-presenting cell (APC) by a T-cell receptor (TCR) initiates a complex signaling cascade, leading to T-cell activation, proliferation, and effector function.

TCR_Signaling_Pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC (MHC-SMCY Peptide) TCR_CD3 TCR/CD3 Complex APC->TCR_CD3 Signal 1 Lck Lck TCR_CD3->Lck CD28 CD28 PI3K PI3K CD28->PI3K B7 B7 B7->CD28 Signal 2 ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Ras_MAPK Ras/MAPK Pathway LAT->Ras_MAPK DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 Akt Akt PI3K->Akt PKC PKC DAG->PKC Ca_flux Ca²⁺ Flux IP3->Ca_flux NFkB NF-κB PKC->NFkB Calcineurin Calcineurin Ca_flux->Calcineurin AP1 AP-1 Ras_MAPK->AP1 NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (Cytokines, Proliferation) NFAT->Gene_Expression NFkB->Gene_Expression AP1->Gene_Expression

TCR signaling cascade upon this compound recognition.

Experimental Workflow for Assessing SMCY-Specific T-Cell Responses

This diagram illustrates the general workflow from sample collection to data analysis for the described assays.

Experimental_Workflow Sample Patient Blood Sample PBMC_Isolation PBMC Isolation Sample->PBMC_Isolation Assay_Setup Assay Setup PBMC_Isolation->Assay_Setup ELISpot IFN-γ ELISpot Assay_Setup->ELISpot ICS ICS Flow Cytometry Assay_Setup->ICS Cytotoxicity Cytotoxicity Assay Assay_Setup->Cytotoxicity Data_Acquisition Data Acquisition ELISpot->Data_Acquisition ICS->Data_Acquisition Cytotoxicity->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

General workflow for SMCY T-cell response assessment.

Alternative and Emerging Strategies

Beyond monitoring, there is growing interest in therapeutically modulating SMCY-specific immune responses to enhance the GVL effect while minimizing GVHD.

  • This compound-Based Vaccines: Vaccination with specific SMCY peptides post-HSCT is being explored as a strategy to selectively boost anti-leukemia immunity. Clinical trials investigating personalized peptide vaccines have shown promise in other cancers and provide a framework for this approach.

  • Adoptive Cell Therapy (ACT): This involves the isolation, ex vivo expansion, and re-infusion of SMCY-specific T cells. This strategy aims to provide a potent and targeted anti-leukemic effect.

  • Modulating T-Cell Function: The co-administration of immunomodulatory drugs with other therapies is being investigated to enhance the activity of SMCY-specific T cells or to control their alloreactive potential.

The methodologies described in this guide are essential for evaluating the efficacy and safety of these novel therapeutic approaches. A multi-pronged assessment strategy, combining sensitive detection methods with functional assays, will be crucial for advancing the clinical application of SMCY-targeted immunotherapies.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of SMCY Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of synthetic peptides like SMCY is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for SMCY peptide are not extensively documented, adherence to general best practices for synthetic peptide waste management ensures a safe and compliant laboratory environment. This guide provides essential information and step-by-step procedures for the safe disposal of this compound.

At the forefront of safe disposal is the principle of treating all research peptides as potentially hazardous chemical waste.[1][2] This necessitates a cautious approach, avoiding common disposal errors such as discarding peptide waste in regular trash or pouring solutions down the drain.[1][2] The foundation of a robust disposal plan lies in consulting and strictly following your institution's specific environmental health and safety (EHS) guidelines.[1][3]

Quantitative Data for Peptide Disposal

While specific quantitative data for this compound disposal is not available, the following table summarizes general recommendations for the inactivation and disposal of research-grade peptides. These parameters are based on common laboratory practices for non-hazardous chemical waste.

ParameterRecommendationRationale
Inactivation Reagent 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)To hydrolyze the peptide bonds, breaking the peptide down into its constituent amino acids or smaller, less biologically active fragments.[3]
Inactivation Time Minimum 24 hoursEnsures sufficient time for the chemical degradation of the peptide.[3]
Final pH of Aqueous Waste 6.0 - 8.0Neutralization is a standard requirement for aqueous chemical waste before it can be accepted into an institutional waste stream.[3]
Waste Storage Temp. Room Temperature (in a designated, secure area)Standard practice for the safe storage of non-hazardous chemical waste pending collection and final disposal.[3]

General Experimental Protocol for Peptide Inactivation

For liquid waste containing this compound, a chemical degradation step is recommended as an additional safety measure. The following is a general protocol for inactivation via hydrolysis:

Objective: To break down the this compound into smaller, non-biologically active components before disposal.

Materials:

  • This compound waste solution

  • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)

  • Appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat[1]

  • pH indicator strips or a pH meter

  • Properly labeled hazardous waste container[1]

  • Fume hood[1]

Procedure:

  • Work in a Designated Area: Perform all inactivation procedures within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Acid or Base Hydrolysis:

    • For Acid Hydrolysis: Slowly add 1 M HCl to the peptide waste solution.

    • For Base Hydrolysis: Slowly add 1 M NaOH to the peptide waste solution.

  • Incubation: Securely cap the container and allow the mixture to stand for at least 24 hours to ensure complete hydrolysis.[3]

  • Neutralization: After the incubation period, check the pH of the solution.

    • If using acid hydrolysis, slowly add a base (e.g., NaOH or sodium bicarbonate) to neutralize the solution to a pH between 6.0 and 8.0.[3]

    • If using base hydrolysis, slowly add an acid (e.g., HCl) to neutralize the solution to a pH between 6.0 and 8.0.

  • Collection: Transfer the neutralized solution into a properly labeled hazardous waste container.

  • Storage: Store the waste container in a designated and secure secondary containment area, away from incompatible materials, pending collection by your institution's EHS department.[3]

Disposal Workflow for this compound

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial waste generation to final disposal.

cluster_0 Waste Generation cluster_1 Waste Segregation cluster_2 Waste Treatment & Collection cluster_3 Final Disposal Start This compound Waste (Solid or Liquid) Segregate Segregate Waste Streams Start->Segregate Solid_Waste Solid Waste (Contaminated PPE, Vials) Segregate->Solid_Waste Liquid_Waste Liquid Waste (Solutions containing SMCY) Segregate->Liquid_Waste Collect_Solid Collect in Labeled Solid Waste Container Solid_Waste->Collect_Solid Inactivate Inactivate Liquid Waste (Optional but Recommended) Liquid_Waste->Inactivate Collect_Liquid Collect in Labeled Liquid Waste Container Inactivate->Collect_Liquid Store Store in Designated Secure Area Collect_Solid->Store Collect_Liquid->Store EHS Arrange for Pickup by Institutional EHS Store->EHS

Caption: Workflow for the proper disposal of this compound waste.

Best Practices for Handling and Storage

To minimize risks during handling and ensure the stability of the peptide before use, adhere to the following best practices:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat when handling this compound.[1] For lyophilized powders, which can become airborne, work in a fume hood or biosafety cabinet.[1]

  • Designated Work Area: Confine all handling of the peptide to a clean and organized designated laboratory area.[1]

  • Storage: Store lyophilized this compound at -20°C or -80°C for long-term stability.[2][4] Reconstituted solutions should be refrigerated for short-term use and stored in aliquots to prevent repeated freeze-thaw cycles.[2]

  • Safety Data Sheet (SDS): Before handling any new chemical, thoroughly review its SDS for specific hazard information.[1] While a detailed SDS for this compound might be limited, reviewing SDS for similar peptides can provide valuable safety information.

By implementing these procedures and adhering to institutional guidelines, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.

References

Essential Safety and Operational Protocols for Handling SMCY Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling synthetic peptides like SMCY, for which detailed toxicological data may not be available. Adherence to rigorous safety protocols and operational plans is critical for minimizing risk and ensuring the integrity of research. This guide provides essential, immediate safety and logistical information for handling the SMCY peptide.

Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is necessary to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE.

EquipmentSpecificationPurpose
Eye and Face Protection Safety goggles marked with "Z87" to signify adherence to ANSI Z87.1 standards. A face shield is recommended when there is a significant splash hazard.[1]Protects against dust particles and splashes.[1]
Hand Protection Disposable nitrile gloves. Double gloving may be considered for enhanced protection.[1]Provides a barrier against incidental skin contact. Gloves should be changed immediately if contact with the peptide occurs.[1]
Body Protection Standard laboratory coat.Protects skin and clothing from contamination.[1]
Respiratory Protection A respirator or dust mask is recommended.Necessary when weighing and handling larger quantities of lyophilized peptide to prevent inhalation of fine particles.[1]
General Laboratory Attire Long pants and closed-toe shoes.Minimum requirement for working in a laboratory with hazardous materials.[1]

Experimental Workflow for Safe Handling

Proper handling procedures are crucial to minimize the risk of exposure and contamination. The following workflow outlines the key steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Clean Work Area prep_ppe->prep_area prep_peptide Allow Peptide to Reach Room Temperature prep_area->prep_peptide weigh Weigh Lyophilized Peptide prep_peptide->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve aliquot Prepare Single-Use Aliquots dissolve->aliquot store_solution Store Aliquots at -20°C or -80°C aliquot->store_solution decontaminate Decontaminate Work Surfaces aliquot->decontaminate store_lyophilized Store Lyophilized Peptide at -20°C or colder dispose_waste Dispose of Waste as Chemical Waste decontaminate->dispose_waste remove_ppe Remove and Dispose of PPE dispose_waste->remove_ppe G elimination Elimination/Substitution engineering Engineering Controls (e.g., Fume Hood, Ventilated Enclosure) elimination->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (e.g., Gloves, Goggles, Lab Coat) administrative->ppe

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。